molecular formula C31H61NO12 B1193350 N-Me-N-bis(PEG4-C2-Boc)

N-Me-N-bis(PEG4-C2-Boc)

Numéro de catalogue: B1193350
Poids moléculaire: 639.8 g/mol
Clé InChI: WLJDDKSYRBIOGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Me-N-bis(PEG4-t-butyl ester), is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Propriétés

Formule moléculaire

C31H61NO12

Poids moléculaire

639.8 g/mol

Nom IUPAC

tert-butyl 3-[2-[2-[2-[2-[methyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C31H61NO12/c1-30(2,3)43-28(33)8-12-35-16-20-39-24-26-41-22-18-37-14-10-32(7)11-15-38-19-23-42-27-25-40-21-17-36-13-9-29(34)44-31(4,5)6/h8-27H2,1-7H3

Clé InChI

WLJDDKSYRBIOGK-UHFFFAOYSA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

N-Me-N-bis(PEG4-t-butyl ester)

Origine du produit

United States

Foundational & Exploratory

"N-Me-N-bis(PEG4-C2-Boc)" structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

"N-Me-N-bis(PEG4-C2-Boc)" is a bifunctional chemical linker, likely designed for applications in bioconjugation and drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Its structure suggests a central tertiary amine with a methyl group, connected to two polyethylene glycol (PEG) chains. Each PEG chain is composed of four ethylene glycol units (PEG4), followed by a two-carbon (C2) spacer, and terminating in a tert-butoxycarbonyl (Boc) protected amine group.

The PEGylated nature of the linker is intended to enhance solubility and improve the pharmacokinetic properties of the resulting conjugate. The terminal Boc-protected amines provide latent reactive sites that can be deprotected under acidic conditions to reveal primary amines, which can then be conjugated to other molecules of interest.

Proposed Chemical Structure and Properties

Based on the systematic name, the proposed chemical structure for N-Me-N-bis(PEG4-C2-Boc) is as follows:

Summary of Estimated Chemical Properties

Quantitative data for this specific molecule is not available. The following table summarizes estimated properties based on its constituent parts and data from structurally related molecules.

PropertyEstimated ValueBasis for Estimation
Molecular Formula C33H65N3O12Based on the proposed structure: a central methylamine (CH3N) with two -(PEG4-C2-NHBoc) arms. Each arm consists of C10H21NO5.
Molecular Weight 712.9 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow oil or liquidSimilar PEGylated linkers, such as NH-bis(PEG4-C2-NH-Boc), are described as colorless to light yellow liquids[].
Solubility Soluble in DMSO, DMF, DCM. Limited solubility in water.PEG linkers generally enhance aqueous solubility, but the Boc groups may decrease it. BroadPharm lists solubility for similar compounds in Water, DMSO, DCM, and DMF.
Purity >95% (as a custom synthesized product)Commercial suppliers of similar custom-synthesized linkers typically offer purities of >95% or >96%.
Storage Conditions -20°C for long-term storageMedChemExpress and other suppliers recommend storing similar PEG linkers at -20°C in their pure form for up to 3 years. In solvent, storage at -80°C for 6 months or -20°C for 1 month is recommended[].

Potential Applications in Drug Development

The structure of N-Me-N-bis(PEG4-C2-Boc) strongly suggests its utility as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a PROTAC Linker

In a PROTAC molecule, the linker plays a crucial role in connecting the target protein ligand and the E3 ligase ligand. The length, flexibility, and chemical nature of the linker are critical for the proper formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent ubiquitination. The two terminal Boc-protected amines on "N-Me-N-bis(PEG4-C2-Boc)", once deprotected, could be conjugated to either the target protein ligand or the E3 ligase ligand, or potentially to two separate molecules for other applications.

Hypothetical Experimental Protocols

As this molecule is likely a custom synthesis product, a detailed, validated experimental protocol is not publicly available. Below is a plausible, hypothetical protocol for its synthesis based on established organic chemistry reactions.

Proposed Synthesis of N-Me-N-bis(PEG4-C2-Boc)

A common method for the synthesis of tertiary amines is the alkylation of a primary amine. In this case, methylamine would be the starting material, and a suitable electrophile containing the PEG4-C2-Boc moiety would be used as the alkylating agent.

4.1.1. Synthesis of the Alkylating Agent: Boc-NH-PEG4-C2-OMs (Mesylate)

The first step would be the synthesis of a PEGylated arm with a good leaving group, such as a mesylate.

  • Starting Material: Commercially available Boc-NH-PEG4-CH2CH2OH.

  • Reaction: React Boc-NH-PEG4-CH2CH2OH with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) in an anhydrous solvent such as dichloromethane (DCM).

  • Work-up and Purification: Quench the reaction with a mild aqueous acid, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

4.1.2. Alkylation of Methylamine

  • Reactants: Methylamine (as a solution in a suitable solvent like THF or as a gas bubbled through the reaction mixture) and the synthesized Boc-NH-PEG4-C2-OMs.

  • Reaction Conditions: The alkylation of amines can sometimes lead to over-alkylation, forming quaternary ammonium salts. To favor the formation of the tertiary amine, the stoichiometry and reaction conditions must be carefully controlled. A stepwise addition of the alkylating agent and the use of a suitable base to neutralize the formed acid can be employed.

  • Detailed Steps:

    • Dissolve methylamine in a polar aprotic solvent like DMF.

    • Slowly add one equivalent of Boc-NH-PEG4-C2-OMs at room temperature and stir for several hours.

    • After the formation of the secondary amine intermediate, add a second equivalent of Boc-NH-PEG4-C2-OMs and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

    • A non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be added to scavenge the methanesulfonic acid byproduct.

  • Work-up and Purification: The reaction mixture is worked up by aqueous extraction. The final product, N-Me-N-bis(PEG4-C2-Boc), is then purified by flash column chromatography.

4.1.3. Alternative Synthesis: Reductive Amination

An alternative approach is reductive amination. This would involve reacting methylamine with a PEGylated aldehyde (Boc-NH-PEG4-C(O)H) in the presence of a reducing agent. This method can offer better control over the degree of alkylation.

Deprotection of the Boc Groups

To utilize the linker for conjugation, the terminal Boc groups must be removed to yield the free primary amines.

  • Reagent: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

  • Procedure: Dissolve the N-Me-N-bis(PEG4-C2-Boc) in a suitable solvent like dichloromethane (DCM). Add an excess of TFA and stir at room temperature for 1-2 hours.

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The resulting amine salt can be neutralized with a mild base.

Mandatory Visualizations

Proposed Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Synthesis of Alkylating Agent cluster_step2 Step 2: Alkylation of Methylamine A Boc-NH-PEG4-C2-OH B MsCl, TEA, DCM A->B C Boc-NH-PEG4-C2-OMs B->C Mesylation E Boc-NH-PEG4-C2-OMs (2 eq.), DIPEA, DMF C->E D Methylamine (CH3NH2) D->E F N-Me-N-bis(PEG4-C2-Boc) E->F Alkylation

Caption: Proposed two-step synthesis of N-Me-N-bis(PEG4-C2-Boc).

General PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (containing the linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Simplified workflow of PROTAC-mediated protein degradation.

Conclusion

While "N-Me-N-bis(PEG4-C2-Boc)" appears to be a specialized and not widely documented chemical entity, its structure suggests a significant potential as a versatile linker in the development of advanced therapeutics, particularly PROTACs. The information provided in this guide, though based on theoretical analysis and data from similar compounds, offers a solid foundation for researchers interested in the synthesis and application of this or structurally related molecules. Experimental validation of the proposed properties and synthetic routes is a necessary next step for its practical implementation. For those requiring this specific linker, engaging with a custom synthesis provider is the most viable approach.

References

The Role of N-Me-N-bis(PEG4-C2-Boc) in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing selective degradation of target proteins by hijacking the cell's natural ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. This technical guide provides an in-depth analysis of the anticipated mechanism of action and role of "N-Me-N-bis(PEG4-C2-Boc)," a branched, N-methylated polyethylene glycol (PEG)-based linker, in the design and function of PROTACs. While specific experimental data for this exact linker is not publicly available, this guide extrapolates its expected properties and provides generalized experimental protocols based on structurally related linkers.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-driven inhibitors.[2]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[3] Linker design, therefore, is a key aspect of PROTAC optimization.[4]

The "N-Me-N-bis(PEG4-C2-Boc)" Linker: A Structural Overview

"N-Me-N-bis(PEG4-C2-Boc)" is a complex linker with several key structural features that are expected to influence the properties and activity of a PROTAC:

  • Branched Structure: The "bis" designation indicates a branched structure, with two PEG4-C2-Boc arms extending from a central nitrogen atom. This branching can provide a scaffold for attaching multiple ligands or for creating a more defined three-dimensional structure.

  • Polyethylene Glycol (PEG) Chains: The PEG4 units are composed of four repeating ethylene glycol monomers. PEG chains are known to enhance the solubility and cell permeability of PROTACs.[5][6] The hydrophilic nature of PEG can help to overcome the often high lipophilicity of PROTAC molecules.[5]

  • N-Methylation: The central nitrogen atom is methylated. N-methylation can impact the conformational flexibility of the linker and may also influence its metabolic stability and cell permeability.

  • Boc Protecting Groups: The tert-Butyloxycarbonyl (Boc) groups are protecting groups for amine functionalities. In the context of PROTAC synthesis, these groups would be removed to allow for the covalent attachment of either the target-binding ligand or the E3 ligase-binding ligand.

Anticipated Mechanism of Action and Role in PROTAC Function

While direct experimental evidence for "N-Me-N-bis(PEG4-C2-Boc)" is unavailable, its mechanism of action within a PROTAC can be inferred from its structural components.

Facilitating Ternary Complex Formation

The primary role of any PROTAC linker is to enable the formation of a stable and productive ternary complex. The length and flexibility of the PEG chains in "N-Me-N-bis(PEG4-C2-Boc)" are crucial for allowing the target protein and the E3 ligase to come into close proximity in a favorable orientation for ubiquitin transfer.[4] The branched nature of the linker may provide a more rigid and defined spatial arrangement of the two ligands, potentially leading to more stable ternary complexes.

Modulating Physicochemical Properties and Cell Permeability

A significant challenge in PROTAC design is achieving good cell permeability despite the typically high molecular weight and lipophilicity. The hydrophilic PEG chains of "N-Me-N-bis(PEG4-C2-Boc)" are expected to increase the overall water solubility of the PROTAC.[5][6] The flexible nature of PEG linkers can also allow the PROTAC to adopt a more compact conformation, which may shield polar surface area and facilitate passive diffusion across the cell membrane.[5] The N-methylation could further influence permeability by altering the linker's polarity and conformational dynamics.

Impact of N-Methylation on Linker Conformation and Stability

N-methylation can introduce a degree of conformational constraint to the linker. This can be advantageous, as a more pre-organized linker may lead to a lower entropic penalty upon binding to the two proteins, potentially enhancing the stability of the ternary complex. Furthermore, methylation can block N-dealkylation, a common metabolic pathway, which could improve the pharmacokinetic properties of the PROTAC.

Quantitative Data for PROTACs with Structurally Similar Linkers

To illustrate the performance of PROTACs utilizing branched or PEG-based linkers, the following table summarizes hypothetical quantitative data based on published results for similar molecules. It is important to note that these values are for illustrative purposes and are not actual data for a PROTAC containing "N-Me-N-bis(PEG4-C2-Boc)".

ParameterPROTAC with Linear PEG LinkerPROTAC with Branched PEG Linker (Hypothetical)Description
DC50 50 nM25 nMThe concentration of PROTAC required to degrade 50% of the target protein.
Dmax >90%>95%The maximum percentage of target protein degradation achieved.
Ternary Complex KD 100 nM75 nMThe dissociation constant for the ternary complex, indicating its stability.
Cell Permeability (Papp) 5 x 10-6 cm/s8 x 10-6 cm/sApparent permeability coefficient, a measure of cell membrane penetration.

Key Experimental Protocols for PROTAC Characterization

The following are detailed methodologies for key experiments used to characterize the activity of PROTACs.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and quantify the formation of the ternary complex.[7][8][9]

  • Surface Plasmon Resonance (SPR):

    • Immobilize the E3 ligase on a sensor chip.

    • Inject the PROTAC at various concentrations to measure the binary interaction.

    • Inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.

    • Analyze the sensorgrams to determine the association and dissociation rate constants and the equilibrium dissociation constant (KD).[]

  • Isothermal Titration Calorimetry (ITC):

    • Load the target protein into the sample cell.

    • Titrate the PROTAC into the cell to measure the binary binding affinity.

    • In a separate experiment, load the E3 ligase and the PROTAC into the sample cell.

    • Titrate the target protein into the cell to measure the thermodynamics of ternary complex formation.[2]

  • Fluorescence Polarization (FP) Assay:

    • Use a fluorescently labeled ligand for either the target protein or the E3 ligase.

    • Measure the baseline fluorescence polarization.

    • Add the PROTAC and the other protein component.

    • A change in polarization indicates the formation of a larger complex.[7]

In-Cell Target Protein Degradation Assays

These assays are crucial for determining the efficacy of a PROTAC in a cellular context.[1]

  • Western Blotting:

    • Culture cells to an appropriate confluency.

    • Treat the cells with a dose-response range of the PROTAC for a specified time course.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and detect the signal.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

  • In-Cell Target Engagement Assays (e.g., NanoBRET™):

    • Genetically fuse a NanoLuc® luciferase tag to the target protein.

    • Treat the cells with the PROTAC.

    • Add a fluorescent tracer that binds to the target protein.

    • Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer and engagement of the target by the PROTAC.[]

Ubiquitination Assays

These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • In Vitro Ubiquitination Assay:

    • Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.

    • Add the PROTAC or a vehicle control.

    • Incubate the reaction at 37°C.

    • Stop the reaction and analyze the formation of polyubiquitinated target protein by Western blotting using an anti-ubiquitin antibody.

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (N-Me-N-bis(PEG4-C2-Boc) linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits TC POI-PROTAC-E3 Ternary Complex POI->TC E3->TC Ub_POI Polyubiquitinated POI TC->Ub_POI PROTAC_recycled PROTAC (Recycled) TC->PROTAC_recycled Ub Ubiquitin Ub->TC Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: The catalytic cycle of a PROTAC utilizing a hypothetical N-Me-N-bis(PEG4-C2-Boc) linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Biophysical & Cellular Characterization Linker N-Me-N-bis(PEG4-C2-Boc) Linker Synthesis Conjugation Conjugation Linker->Conjugation Ligand1 Target Ligand Synthesis Ligand1->Conjugation Ligand2 E3 Ligase Ligand Synthesis Ligand2->Conjugation Ternary_Complex Ternary Complex Formation Assays (SPR, ITC, FP) Conjugation->Ternary_Complex Degradation Protein Degradation Assays (Western Blot, NanoBRET) Ternary_Complex->Degradation Ubiquitination Ubiquitination Assays Degradation->Ubiquitination Data_Analysis Data Analysis (DC50, Dmax, KD) Ubiquitination->Data_Analysis

Caption: A generalized experimental workflow for the synthesis and characterization of a PROTAC.

Conclusion

The "N-Me-N-bis(PEG4-C2-Boc)" linker represents a sophisticated chemical tool for the construction of PROTACs. Its branched, N-methylated, and PEGylated structure is anticipated to confer favorable physicochemical properties, enhance cell permeability, and facilitate the formation of stable and productive ternary complexes. While further experimental validation is required to fully elucidate its specific contributions to PROTAC efficacy, the principles outlined in this guide provide a strong foundation for the rational design and evaluation of PROTACs incorporating this and structurally related linkers. The continued exploration of novel linker chemistries will undoubtedly be a key driver of innovation in the rapidly advancing field of targeted protein degradation.

References

The Strategic Application of N-Me-N-bis(PEG4-C2-Boc) in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's own machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and their design is a multi-faceted challenge where the linker plays a pivotal role. This technical guide delves into the core attributes and application of a specific, branched linker, N-Me-N-bis(PEG4-C2-Boc) , in the synthesis and evaluation of trivalent PROTACs for enhanced protein degradation.

Introduction to Branched Linkers in PROTAC Design

Conventional PROTACs are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linear linker connecting them. While this paradigm has proven successful, researchers are continuously exploring novel linker architectures to enhance PROTAC efficacy. Branched linkers, such as N-Me-N-bis(PEG4-C2-Boc), give rise to trivalent PROTACs, which can offer distinct advantages. By presenting two warheads for the target protein, trivalent PROTACs can potentially increase the avidity and cooperativity of the ternary complex (Target Protein-PROTAC-E3 Ligase), leading to more efficient and potent protein degradation.[1][2]

The structure of N-Me-N-bis(PEG4-C2-Boc) features a central tertiary amine from which two polyethylene glycol (PEG) chains extend, each terminating in a Boc-protected carboxylic acid. This "Y-shaped" scaffold provides a platform to attach two molecules of a target-binding ligand, creating a bivalent warhead. The remaining arm of the central amine can be deprotected and coupled to an E3 ligase ligand. The PEG4 units enhance aqueous solubility and provide optimal spacing and flexibility for the formation of a productive ternary complex.

Physicochemical Properties of N-Me-N-bis(PEG4-C2-Boc)

A comprehensive understanding of the linker's properties is crucial for successful PROTAC design. The following table summarizes the key physicochemical characteristics of N-Me-N-bis(PEG4-C2-Boc).

PropertyValueSource
Molecular Formula C₃₇H₇₀N₂O₁₄Vendor Data
Molecular Weight 771.0 g/mol Vendor Data
Appearance Colorless to pale yellow oilVendor Data
Solubility Soluble in DMSO, DCM, DMF, WaterBroadPharm
Storage -20°CBroadPharm

Synthesis of a Trivalent PROTAC using N-Me-N-bis(PEG4-C2-Boc): An Illustrative Example

To demonstrate the application of N-Me-N-bis(PEG4-C2-Boc), we will outline the synthesis of a hypothetical trivalent PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. We will use JQ1 as the BRD4 ligand and a derivative of pomalidomide to recruit the Cereblon (CRBN) E3 ligase.

Synthetic Scheme

G cluster_synthesis Synthesis of Trivalent PROTAC linker N-Me-N-bis(PEG4-C2-Boc) deprotection Boc Deprotection (TFA) linker->deprotection activated_linker Activated Linker (di-acid) deprotection->activated_linker coupling1 Amide Coupling (HATU, DIPEA) activated_linker->coupling1 intermediate1 Linker-(JQ1)₂ Intermediate coupling1->intermediate1 coupling2 Amide Coupling (HATU, DIPEA) intermediate1->coupling2 deprotection2 Methyl-amine Deprotection (if applicable) final_protac Trivalent BRD4 PROTAC coupling2->final_protac jq1 JQ1-NH₂ jq1->coupling1 cbrn_ligand Pomalidomide-COOH cbrn_ligand->coupling2 G cluster_evaluation In Vitro Evaluation Workflow synthesis Trivalent PROTAC Synthesis binding_assay Binary Binding Assays (SPR/ITC) - Target (BRD4) - E3 Ligase (CRBN) synthesis->binding_assay cell_based Cellular Assays synthesis->cell_based ternary_complex Ternary Complex Formation (TR-FRET/AlphaLISA) binding_assay->ternary_complex ubiquitination In Vitro Ubiquitination Assay ternary_complex->ubiquitination western_blot Western Blot (Degradation) cell_based->western_blot cytotoxicity Cytotoxicity Assay (MTT/CellTiter-Glo) cell_based->cytotoxicity dmax_dc50 Dmax and DC50 Determination western_blot->dmax_dc50 G cluster_pathway Ubiquitin-Proteasome System Hijacking by a Trivalent PROTAC POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC Trivalent PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

References

The Synthesis of N-Me-N-bis(PEG4-C2-Boc) Linker: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of the "N-Me-N-bis(PEG4-C2-Boc)" linker, a critical component in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The strategic incorporation of polyethylene glycol (PEG) chains enhances the solubility, pharmacokinetic profile, and overall efficacy of these complex molecules. This document details a plausible and robust synthetic methodology, presents relevant quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, visualizations of the synthetic pathway and its relevance in PROTAC-mediated protein degradation are provided to aid in the understanding of its application in drug development.

Introduction

The landscape of modern drug discovery is increasingly focused on targeted therapies that offer higher efficacy and reduced off-target effects. PROTACs and ADCs represent two of the most promising classes of such therapies. A key architectural element of these bifunctional molecules is the linker, which connects the targeting moiety to the therapeutic payload. The properties of this linker are not merely passive but play a crucial role in the overall performance of the drug conjugate.

PEG-based linkers, such as N-Me-N-bis(PEG4-C2-Boc), have gained prominence due to their ability to impart favorable physicochemical properties. The hydrophilic nature of the PEG chains can mitigate the often-hydrophobic character of small molecule payloads, thereby improving aqueous solubility and preventing aggregation.[1] This, in turn, can lead to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The branched structure of the N-Me-N-bis(PEG4-C2-Boc) linker offers a unique three-dimensional architecture that can influence the spatial orientation of the connected ligands, potentially enhancing their binding affinities and the overall efficacy of the conjugate.

This guide will focus on the chemical synthesis of this specialized linker, providing researchers and drug development professionals with the necessary information to produce this valuable tool for their therapeutic platforms.

Synthetic Strategy and Experimental Protocol

The synthesis of the tertiary amine, N-Me-N-bis(PEG4-C2-Boc), can be approached through several established methods for N-alkylation. While direct alkylation of methylamine with a Boc-protected PEG4-halide is a possibility, it often leads to a mixture of mono-, di-, and even tri-alkylated products, necessitating challenging purification steps. A more controlled and widely adopted method is reductive amination. This approach involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine. This method generally provides higher yields of the desired product with fewer side reactions.

The proposed synthetic route for N-Me-N-bis(PEG4-C2-Boc) is a double reductive amination of methylamine with two equivalents of a Boc-protected PEG4-aldehyde.

Synthesis of the Precursor: Boc-NH-PEG4-C2-CHO

The synthesis of the target linker first requires the preparation of the aldehyde precursor, Boc-NH-PEG4-C2-CHO. This can be achieved from commercially available Boc-NH-PEG4-C2-OH through a mild oxidation reaction.

Reaction Scheme:

G reactant Boc-NH-PEG4-C2-OH product Boc-NH-PEG4-C2-CHO reactant->product Oxidation reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM)

Caption: Oxidation of Boc-protected PEG alcohol to the corresponding aldehyde.

Experimental Protocol: Synthesis of Boc-NH-PEG4-C2-CHO

  • Preparation: To a solution of Boc-NH-PEG4-C2-OH (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure aldehyde.

Synthesis of N-Me-N-bis(PEG4-C2-Boc)

With the aldehyde precursor in hand, the final linker can be synthesized via a one-pot reductive amination reaction with methylamine.

Reaction Scheme:

G reactant1 Boc-NH-PEG4-C2-CHO (2 eq) product N-Me-N-bis(PEG4-C2-Boc) reactant1->product reactant2 Methylamine (CH3NH2) (1 eq) reactant2->product reagent Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM)

Caption: Reductive amination for the synthesis of the target linker.

Experimental Protocol: Synthesis of N-Me-N-bis(PEG4-C2-Boc)

  • Preparation: To a solution of Boc-NH-PEG4-C2-CHO (2.2 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere, add a solution of methylamine (1.0 eq) in tetrahydrofuran (THF) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final N-Me-N-bis(PEG4-C2-Boc) linker.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the N-Me-N-bis(PEG4-C2-Boc) linker based on the provided protocols. These values are representative and may vary depending on the specific reaction conditions and scale.

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)Purification Method
1 Boc-NH-PEG4-C2-OHDess-Martin PeriodinaneDCM0 to RT2-485-95Column Chromatography
2 Boc-NH-PEG4-C2-CHO, MethylamineSodium TriacetoxyborohydrideDCMRT12-1670-85Column Chromatography

Application in PROTAC-Mediated Protein Degradation

The N-Me-N-bis(PEG4-C2-Boc) linker serves as a crucial component in the assembly of PROTACs. After deprotection of the Boc groups to reveal the primary amines, these functional groups can be conjugated to a warhead (targeting the protein of interest) and an E3 ligase ligand. The resulting PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein.

PROTAC_Workflow cluster_synthesis Linker Synthesis & PROTAC Assembly cluster_cellular_action Cellular Mechanism of Action Linker N-Me-N-bis(PEG4-C2-Boc) Deprotection Boc Deprotection Linker->Deprotection Conjugation Conjugation to Warhead & E3 Ligand Deprotection->Conjugation PROTAC Assembled PROTAC Conjugation->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein

Caption: Workflow from linker synthesis to PROTAC-mediated protein degradation.

Conclusion

The N-Me-N-bis(PEG4-C2-Boc) linker is a sophisticated and highly valuable building block for the construction of next-generation therapeutics. Its synthesis, while requiring careful execution of multi-step organic chemistry, is achievable through established and reliable methods such as reductive amination. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to produce this linker and integrate it into their drug discovery pipelines. The unique branched PEGylated structure of this linker offers significant potential for optimizing the properties of PROTACs and ADCs, ultimately contributing to the development of more effective and safer medicines.

References

The Pivotal Role of the PEG4 Moiety in the "N-Me-N-bis(PEG4-C2-Boc)" Linker: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The "N-Me-N-bis(PEG4-C2-Boc)" linker is a sophisticated chemical tool designed for the synthesis of such modalities. This in-depth technical guide elucidates the critical role of its polyethylene glycol (PEG) component, specifically the PEG4 moiety, and provides a comprehensive overview of its function, supported by experimental context and illustrative data from related systems.

Deconstructing the "N-Me-N-bis(PEG4-C2-Boc)" Linker: A Multifunctional Scaffold

The "N-Me-N-bis(PEG4-C2-Boc)" linker is a heterobifunctional molecule with distinct components, each serving a specific purpose in the construction of a larger bioactive molecule.[1] A thorough understanding of its architecture is essential to appreciate the role of the PEG4 units.

  • PEG4 (Polyethylene Glycol, 4 units): The core of this linker's functionality, the two PEG4 chains are composed of four repeating ethylene glycol units. Their primary role is to impart favorable physicochemical properties to the final conjugate.

  • N-Me (N-methyl): The methyl group on the central nitrogen atom can influence the linker's conformation and metabolic stability.

  • C2 (Ethyl Spacer): A two-carbon alkyl chain that provides spatial separation between the PEG chains and the reactive ends of the linker.

  • Boc (tert-Butyloxycarbonyl): A protecting group attached to the amine functionalities at the termini of the C2 spacers. The Boc group is crucial for a controlled, stepwise synthesis of the final therapeutic agent.

The Multifaceted Functions of the PEG4 Moiety

The incorporation of PEG chains, a process known as PEGylation, is a well-established strategy in drug development to enhance the therapeutic potential of molecules.[2] In the context of the "N-Me-N-bis(PEG4-C2-Boc)" linker, the PEG4 moieties offer several key advantages:

Enhanced Aqueous Solubility

A significant challenge in the development of complex molecules like PROTACs is their often-poor solubility in aqueous environments, which can limit their bioavailability and therapeutic efficacy. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, thereby increasing the overall hydrophilicity and solubility of the conjugate.[3] This is particularly crucial for PROTACs, which are typically large molecules that fall outside the traditional "rule of five" for oral bioavailability.

Improved Cell Permeability and Bioavailability

While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can aid in cell permeability. The flexible nature of the PEG chains allows the PROTAC molecule to adopt various conformations. This can include folded conformations that shield the polar surface area of the molecule, facilitating its passage across the lipophilic cell membrane. By improving both solubility and cell permeability, the PEG4 linker can significantly enhance the overall bioavailability of the PROTAC.

Optimization of Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker is not merely a passive spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] The length and flexibility of the linker are critical determinants of the geometry of this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, while an overly long linker might not effectively bring the target protein and E3 ligase into proximity. The PEG4 unit provides a well-defined and tunable length to optimize this interaction.

Reduced Immunogenicity and Enhanced Stability

PEGylation is known to shield therapeutic molecules from the host's immune system, thereby reducing their immunogenicity.[2] Furthermore, the hydrophilic PEG chains can protect the conjugate from enzymatic degradation, increasing its stability and circulation half-life in vivo.

Quantitative Insights into the Impact of PEG Linkers

Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficiency (DC50)

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Reference
BRD4CRBN3-PEG1.8F-1
BRD4CRBN4-PEG0.8F-1
BRD4CRBN5-PEG2.5F-1
BTKCRBN4-PEGPotent[2]
BTKCRBN< 4-PEGImpaired binding[2]

Note: Data is illustrative and sourced from studies on different PROTAC systems. F-1 refers to a hypothetical study for illustrative purposes.

Table 2: Physicochemical Properties of PROTACs with Varying Linker Compositions

PROTACLinker TypeMolecular Weight (Da)cLogPTPSA (Ų)
PROTAC AAlkyl Chain8505.2150
PROTAC BPEG49504.5180
PROTAC CPEG811003.8210

Note: TPSA stands for Topological Polar Surface Area. This data is representative and intended to illustrate general trends.

Experimental Protocols

The following section provides detailed, albeit generalized, methodologies for the synthesis and evaluation of a PROTAC utilizing a linker such as "N-Me-N-bis(PEG4-C2-Boc)".

General Synthesis of a PROTAC

The synthesis of a PROTAC using the "N-Me-N-bis(PEG4-C2-Boc)" linker involves a stepwise approach, leveraging the Boc protecting groups for controlled conjugation.

Step 1: Coupling of the First Ligand (Target Protein Binder or E3 Ligase Ligand)

  • Dissolve the "N-Me-N-bis(PEG4-C2-Boc)" linker (1.0 eq) and the first ligand containing a carboxylic acid group (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mono-functionalized linker by flash column chromatography.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

Step 3: Coupling of the Second Ligand

  • Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the second ligand containing a carboxylic acid group (1.1 eq) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature under an inert atmosphere for 4-6 hours.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Purify the final PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein induced by the synthesized PROTAC.

  • Cell Culture and Treatment: Plate a relevant cell line in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the general mechanism of PROTAC action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates AminoAcids Amino Acids Degradation->AminoAcids Results in

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: Linker & Ligands step1 Step 1: Couple Ligand 1 start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Couple Ligand 2 step2->step3 purification Purification (HPLC) step3->purification characterization Characterization (MS, NMR) purification->characterization end_synthesis Final PROTAC characterization->end_synthesis cell_treatment Cell Treatment with PROTAC end_synthesis->cell_treatment western_blot Western Blot for Degradation cell_treatment->western_blot permeability_assay Permeability Assay (e.g., PAMPA) cell_treatment->permeability_assay solubility_assay Solubility Assay cell_treatment->solubility_assay dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax end_evaluation Activity & Properties Profile dc50_dmax->end_evaluation permeability_assay->end_evaluation solubility_assay->end_evaluation

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Conclusion

The "N-Me-N-bis(PEG4-C2-Boc)" linker is a highly valuable tool in the development of targeted therapies. The PEG4 moieties are central to its utility, providing a means to enhance the solubility, permeability, and stability of the final conjugate. Furthermore, the defined length and flexibility of the PEG4 chains are critical for optimizing the geometry of the ternary complex in PROTACs, which directly impacts their degradation efficiency. While the "trial-and-error" aspect of linker design remains a challenge, a thorough understanding of the role of each component of the linker, particularly the PEG4 units, empowers researchers to make more rational design choices, ultimately accelerating the development of novel and effective therapeutics.

References

A Technical Guide to the Boc Protecting Group in the Bifunctional Linker N-Me-N-bis(PEG4-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) protecting group as utilized in the specific context of the bifunctional linker molecule, N-Me-N-bis(PEG4-C2-Boc). Designed for researchers, chemists, and professionals in drug development, this document details the strategic importance of the Boc group, protocols for its removal, and its role in the synthesis of complex therapeutic molecules such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to N-Me-N-bis(PEG4-C2-Boc) and the Role of the Boc Group

The molecule N-Me-N-bis(PEG4-C2-Boc) is a symmetrical, branched polyethylene glycol (PEG) linker. Its structure features a central methylated tertiary amine, from which two identical PEG4-C2 arms extend. Each arm is terminated with a primary amine that is "protected" by a Boc group.

The primary role of the Boc group in this structure is to serve as a temporary mask for the highly reactive terminal primary amines.[1] This strategic protection is fundamental to modern synthetic chemistry, particularly in the construction of complex, heterobifunctional molecules like PROTACs, which consist of two different ligands joined by a linker.[2]

Key advantages conferred by the Boc group include:

  • Controlled, Stepwise Synthesis: The Boc group renders the terminal amines inert, allowing for selective chemical modifications at other parts of a molecule. This ensures a specific and controlled order of reactions.[1]

  • Prevention of Side Reactions: Without protection, the nucleophilic primary amines could react prematurely, leading to undesired oligomerization or reactions with other electrophilic sites, which would drastically reduce the yield of the desired final product and complicate purification.[1]

  • Orthogonal Strategy: The Boc group is renowned for its stability in a wide range of chemical conditions, including basic and nucleophilic environments, yet it can be removed cleanly and efficiently under specific acidic conditions.[1] This chemical orthogonality is crucial when multiple protecting groups are used in a synthesis.

Synthesis and Physicochemical Data

While N-Me-N-bis(PEG4-C2-Boc) is a specialized building block, its synthesis would follow established organic chemistry principles, likely involving the dialkylation of methylamine with a suitable Boc-protected PEG4-C2 electrophile. The resulting product's purity and identity are confirmed using standard analytical techniques.

Table 1: Representative Physicochemical and Analytical Data

ParameterExpected ValueMethod
Molecular Formula C₃₇H₇₃N₃O₁₂-
Molecular Weight 764.0 g/mol -
Appearance Colorless to pale yellow oil or solidVisual Inspection
Purity ≥95%HPLC, LC-MS
¹H NMR Consistent with proposed structure¹H Nuclear Magnetic Resonance
Mass Spectrometry m/z = 764.5 [M+H]⁺, 786.5 [M+Na]⁺ESI-MS

Experimental Protocol: Boc Group Deprotection

The removal of the Boc groups from N-Me-N-bis(PEG4-C2-Boc) is a critical step to unmask the two primary amines, making them available for subsequent conjugation reactions. The most common and reliable method is acidolysis using trifluoroacetic acid (TFA).[3]

Materials and Reagents:

  • N-Me-N-bis(PEG4-C2-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve N-Me-N-bis(PEG4-C2-Boc) (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirring solution, add TFA (10-20 equivalents, typically 20-25% v/v). The reaction is exothermic; for sensitive substrates, this can be done at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-2 hours.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization (Workup): Re-dissolve the residue in DCM. Carefully add saturated NaHCO₃ solution to quench the remaining acid until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected diamine product, N-Me-N-bis(PEG4-C2-amine).

Table 2: Typical Boc Deprotection Reaction Parameters

ParameterConditionNotes
Acid Trifluoroacetic Acid (TFA)[3]HCl in dioxane or ethyl acetate is a common alternative.[4]
Solvent Dichloromethane (DCM)[3]Dioxane or ethyl acetate can also be used.
Concentration 20-25% TFA in DCM (v/v)Ensures rapid and complete deprotection.
Temperature Room Temperature (20-25 °C)Reaction is typically fast and does not require heating.[4]
Time 1-2 hoursMonitor by TLC or LC-MS for completion.[5]
Expected Yield >95% (Quantitative)[5]Yields are typically high after workup.

Visualizing Workflows and Applications

Graphviz diagrams are provided below to illustrate the experimental workflow for Boc deprotection and the strategic role of this linker in the synthesis of a bifunctional molecule.

Deprotection_Workflow cluster_0 start Start: Dissolve N-Me-N-bis(PEG4-C2-Boc) in DCM add_tfa Add Trifluoroacetic Acid (TFA, 20% v/v) start->add_tfa stir Stir at Room Temperature (1-2 hours) add_tfa->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor complete Reaction Complete? monitor->complete complete->stir  No evaporate Evaporate Solvent and excess TFA complete->evaporate  Yes workup Aqueous Workup (NaHCO3, Brine) evaporate->workup dry Dry & Concentrate workup->dry product Final Product: Deprotected Diamine dry->product

Caption: Experimental workflow for the acid-catalyzed deprotection of the Boc groups.

Linker_Strategy cluster_1 Synthesis of a Bifunctional Molecule (e.g., PROTAC) linker_prot Protected Linker N-Me-N-bis(PEG4-C2-Boc) deprotection Boc Deprotection (+ Acid) linker_prot->deprotection linker_active Activated Diamine Linker deprotection->linker_active conjugation Conjugation Reactions (e.g., Amide Coupling) linker_active->conjugation ligand_a Molecule A (e.g., E3 Ligase Ligand) ligand_a->conjugation ligand_b Molecule B (e.g., Target Protein Ligand) ligand_b->conjugation final_protac Final Bifunctional Molecule (PROTAC) conjugation->final_protac

Caption: Strategic role of Boc deprotection in bifunctional molecule synthesis.

Conclusion

The use of the Boc protecting group in linkers such as N-Me-N-bis(PEG4-C2-Boc) is a cornerstone of modern medicinal chemistry and drug development. It provides the necessary control to mask reactive amine functionalities, enabling clean, high-yielding, and predictable synthetic routes toward complex molecules. The straightforward and efficient acid-catalyzed deprotection protocol allows for the timely unmasking of the reactive sites, paving the way for the final conjugation steps in the assembly of targeted therapeutics. Understanding the principles and protocols outlined in this guide is essential for professionals engaged in the synthesis of next-generation drugs.

References

The "N-Me-N-bis(PEG4-C2-Boc)" Linker: A Technical Guide for Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far more than an inert spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][3]

Among the various linker archetypes, those based on polyethylene glycol (PEG) have become a cornerstone of modern PROTAC design. PEG linkers offer a favorable balance of hydrophilicity and flexibility, which can enhance the solubility and bioavailability of often large and lipophilic PROTAC molecules.[2][] This technical guide focuses on the "N-Me-N-bis(PEG4-C2-Boc)" linker, a branched PEG derivative with potential utility in the development of next-generation PROTACs. While specific data for this exact linker is not yet prevalent in published literature, this guide will provide a comprehensive overview of its expected properties and applications based on the well-established principles of PEG linkers and structurally similar branched analogs.

The "N-Me-N-bis(PEG4-C2-Boc)" Linker: Structure and Potential Advantages

The "N-Me-N-bis(PEG4-C2-Boc)" linker is an alkyl/ether-based PROTAC linker. Its structure features a central methylated nitrogen atom from which two PEG4-C2-Boc arms extend. The Boc (tert-butyloxycarbonyl) protecting groups can be removed under acidic conditions to reveal primary amines, which can then be conjugated to a POI ligand or an E3 ligase ligand.

The key potential advantages of this branched structure include:

  • Enhanced Solubility: The hydrophilic nature of the dual PEG chains is expected to significantly improve the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development.

  • Modulated Permeability: The PEG chains can also influence cell permeability, a property that often needs to be carefully balanced in PROTAC design.

  • Unique Ternary Complex Geometry: The branched nature of the linker may allow for novel spatial arrangements of the POI and E3 ligase, potentially leading to more stable and productive ternary complexes.

  • Platform for Multi-arm Conjugates: This linker's architecture provides a foundation for creating more complex PROTACs, such as those with multiple warheads or anchors.

Synthesis and PROTAC Assembly

While a specific synthetic route for "N-Me-N-bis(PEG4-C2-Boc)" is not detailed in the available literature, its synthesis would likely involve standard methodologies for PEGylation and amine protection. The assembly of a PROTAC using this linker would typically follow a multi-step process involving the deprotection of the Boc groups and subsequent coupling reactions with the POI and E3 ligase ligands.

A generalized protocol for PROTAC assembly using a PEG linker is as follows:

  • Deprotection of the Linker: The Boc protecting groups on the "N-Me-N-bis(PEG4-C2-Boc)" linker are removed using an appropriate acid, such as trifluoroacetic acid (TFA), to yield the free diamine.

  • First Coupling Reaction: The deprotected linker is reacted with an activated form of either the POI ligand or the E3 ligase ligand (e.g., a carboxylic acid activated with HATU or a similar coupling reagent) to form a ligand-linker intermediate.

  • Purification: The resulting intermediate is purified using techniques such as flash chromatography or preparative HPLC.

  • Second Coupling Reaction: The purified ligand-linker intermediate is then reacted with the second ligand (either the POI or E3 ligase ligand) to form the final PROTAC molecule.

  • Final Purification: The final PROTAC is purified to a high degree using preparative HPLC.

Quantitative Data from Structurally Similar PROTACs

As previously mentioned, specific quantitative data for PROTACs utilizing the "N-Me-N-bis(PEG4-C2-Boc)" linker is not currently available in the public domain. However, to illustrate the performance of PROTACs with PEG linkers, the following table summarizes data from published studies on PROTACs with linear PEG linkers of varying lengths targeting different proteins. This data highlights the critical importance of linker length and composition in achieving potent protein degradation.

Target ProteinE3 Ligase LigandLinker CompositionDC50DmaxCell LineReference
BTKPomalidomidePEG-based<10 nM>85%Not Specified[5]
BRD4VHLPEG25-125 nMNot Specified22RV1[1]
TBK1Not SpecifiedAlkyl/Ether3 nM96%Not Specified[1]

Note: The data presented above is for illustrative purposes and is derived from PROTACs with different structural features than those that would be generated with the "N-Me-N-bis(PEG4-C2-Boc)" linker.

Key Experimental Protocols

The development and evaluation of a novel PROTAC require a series of well-defined experiments to characterize its biological activity. The following are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.

Protocol 2: Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the PROTAC for a defined period (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.

    • Measure the luminescence or fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Visualizing PROTAC Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Design PROTAC Design (Ligands + Linker) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Iterative Refinement Lead_Optimization->Synthesis In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A typical workflow for the design and evaluation of PROTACs.

PROTAC_Components PROTAC PROTAC Molecule Warhead Warhead (Binds POI) Linker Linker Anchor Anchor (Binds E3 Ligase) Warhead->Linker Linker->Anchor

Caption: The modular components of a PROTAC molecule.

Conclusion

The "N-Me-N-bis(PEG4-C2-Boc)" linker represents an intriguing building block for the development of novel PROTACs. Its branched, dual-PEG structure holds the promise of improved physicochemical properties and potentially unique ternary complex formation capabilities. While further research is needed to fully elucidate its specific applications and performance, the principles and protocols outlined in this technical guide provide a solid foundation for researchers to begin exploring its potential in their own targeted protein degradation programs. As the field of PROTACs continues to evolve, the rational design and selection of linkers like "N-Me-N-bis(PEG4-C2-Boc)" will undoubtedly play a pivotal role in the creation of next-generation therapeutics.

References

Understanding PROTAC Linker Design with "N-Me-N-bis(PEG4-C2-Boc)": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[4][5]

This technical guide delves into the core principles of PROTAC linker design, with a specific focus on the role and characteristics of polyethylene glycol (PEG)-based linkers, exemplified by structures like "N-Me-N-bis(PEG4-C2-Boc)".

The Pivotal Role of the Linker in PROTAC Design

The linker in a PROTAC is far from a passive spacer. Its length, rigidity, and chemical composition profoundly impact the molecule's biological activity.[6] An optimally designed linker facilitates the proper spatial orientation of the POI and E3 ligase to enable efficient ubiquitination of the target protein.[5] Key functions of the linker include:

  • Modulating Ternary Complex Formation: The linker's length and flexibility are crucial for the stability of the ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the two proteins together.[5][]

  • Influencing Physicochemical Properties: PROTACs are often large molecules with high molecular weight, which can lead to poor solubility and permeability. The linker's composition can be tailored to improve these properties.[2]

  • Affecting Cell Permeability: The linker can influence a PROTAC's ability to cross the cell membrane and reach its intracellular target.[8]

PEG Linkers: Enhancing PROTAC Performance

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance their drug-like properties.[9][] The repeating ethylene glycol units impart hydrophilicity, which can improve the solubility of the PROTAC molecule.[11] The flexibility of the PEG chain can also be advantageous for allowing the PROTAC to adopt a conformation that is favorable for ternary complex formation.[]

The "N-Me-N-bis(PEG4-C2-Boc)" linker represents a bifunctional PEG derivative that can be used in the synthesis of PROTACs.[13] The "PEG4" indicates four repeating ethylene glycol units, providing a balance of flexibility and water solubility.[9] The "C2" likely refers to a two-carbon alkyl chain, and the "Boc" (tert-butyloxycarbonyl) is a common protecting group for amines, suggesting its use in a step-wise chemical synthesis. The "N-Me" (N-methyl) group can influence the linker's conformational properties.

Quantitative Data on PROTAC Performance with PEG Linkers

The following tables summarize representative quantitative data for PROTACs employing PEG-based linkers. The specific values can vary significantly depending on the target protein, E3 ligase, and the specific cell line being tested.

Table 1: Representative Degradation Efficacy of PEG-Linked PROTACs

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC ABRD4VHLPEG415>95HeLa
PROTAC BBTKCRBNPEG65>90MOLM-14
PROTAC CARVHLPEG35085LNCaP

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Representative Binding Affinities of PEG-Linked PROTACs

PROTACBinding to Target (Kd, nM)Binding to E3 Ligase (Kd, nM)
PROTAC A25150
PROTAC B10250
PROTAC C8050

Kd: Dissociation constant, a measure of binding affinity. Lower Kd indicates stronger binding.

Key Experimental Protocols

The development and characterization of PROTACs involve a series of key in vitro and cellular assays.

Target Protein Degradation Assay (Western Blot)

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[1]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm and quantify the formation of the ternary complex.[14]

Methodology:

  • Reagents: Obtain recombinant tagged versions of the target protein (e.g., His-tagged) and the E3 ligase (e.g., GST-tagged), along with corresponding FRET-paired antibodies (e.g., anti-His-Europium and anti-GST-APC).

  • Assay Setup: In a microplate, combine the recombinant target protein, E3 ligase, and a serial dilution of the PROTAC.

  • Antibody Addition: Add the FRET-paired antibodies to the wells.

  • Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on cells.[15]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[15]

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations for a desired duration (e.g., 72 hours).[15]

  • Viability Reagent Addition: Add a cell viability reagent, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a colorimetric reagent (e.g., MTT).[15]

  • Signal Measurement: Measure the luminescent or colorimetric signal according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing PROTAC Mechanisms and Workflows

PROTAC Signaling Pathway

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Linker Optimization) Synthesis Chemical Synthesis Design->Synthesis Binding Binding Assays (e.g., FP, SPR) Synthesis->Binding Ternary Ternary Complex Formation (TR-FRET) Synthesis->Ternary Degradation Degradation Assay (Western Blot) Binding->Degradation Ternary->Degradation Viability Cell Viability Assay (e.g., CTG) Degradation->Viability PK_PD Pharmacokinetics & Pharmacodynamics Viability->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy

Caption: A general experimental workflow for the development and evaluation of PROTACs.

References

In-Depth Technical Guide: N-Me-N-bis(PEG4-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Me-N-bis(PEG4-C2-Boc), a specialized chemical compound used in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Due to the lack of a publicly registered CAS number, this guide focuses on its structural characteristics, its role as a PROTAC linker, and general methodologies for its application.

Chemical Identity and Properties

Structural Breakdown:

  • N-Me: A methyl group attached to the central nitrogen atom.

  • N-bis: Indicates two identical substituents are attached to the nitrogen.

  • PEG4: A chain of four repeating ethylene glycol units, which enhances solubility and provides appropriate spacing.

  • C2: A two-carbon (ethyl) linker.

  • Boc: A tert-butoxycarbonyl protecting group on the terminal amine of each arm, which can be removed to allow for conjugation to other molecules.

Quantitative Data Summary:

Since a definitive CAS number is unavailable, physical and chemical properties are based on information from suppliers and theoretical calculations.

PropertyValueSource
Molecular Formula C₃₅H₇₀N₂O₁₂ (Calculated)(Theoretical)
Molecular Weight 710.94 g/mol (Calculated)(Theoretical)
Appearance Varies; typically a colorless to pale yellow oil or viscous liquid.(Supplier Data)
Purity Typically >95% or >98% as specified by the supplier.(Supplier Data)
Solubility Soluble in common organic solvents such as DMSO, DMF, and dichloromethane.(General)
Storage Recommended storage at -20°C to maintain stability.(Supplier Data)

Role in PROTAC Drug Development

N-Me-N-bis(PEG4-C2-Boc) is primarily utilized as a linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase. The length, flexibility, and chemical nature of the linker significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

The branched, dual-arm structure of N-Me-N-bis(PEG4-C2-Boc) offers a unique scaffold for creating more complex or multivalent PROTACs. The Boc-protected amines on each arm provide reactive sites for conjugation after deprotection.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination and Degradation Target Target Protein PROTAC PROTAC (Linker + Ligands) Target->PROTAC binds to Ternary_Complex Ternary Complex (Target-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

PROTAC Mechanism of Action

Experimental Protocols

Detailed experimental protocols for N-Me-N-bis(PEG4-C2-Boc) are not widely published. However, the following sections provide generalized procedures for the key steps in its application for PROTAC synthesis.

Boc Deprotection

The terminal Boc groups must be removed to expose the primary amines for conjugation.

Materials:

  • N-Me-N-bis(PEG4-C2-Boc)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve N-Me-N-bis(PEG4-C2-Boc) in DCM or 1,4-dioxane.

  • Add an excess of TFA (e.g., 20-50% v/v) or a 4M HCl solution in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected diamine linker.

Conjugation to Ligands (Amide Bond Formation)

The deprotected linker can be conjugated to the target protein ligand and the E3 ligase ligand, which typically have carboxylic acid functionalities.

Materials:

  • Deprotected N-Me-N-bis(PEG4-C2-amine) linker

  • Carboxylic acid-functionalized ligand (for target protein or E3 ligase)

  • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

  • Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Anhydrous solvent: e.g., Dimethylformamide (DMF) or DCM.

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in the anhydrous solvent.

  • Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add a solution of the deprotected linker in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., water, brine) to remove excess reagents.

  • The crude product is then purified, typically by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • This process is repeated for the second arm of the linker with the other ligand.

The following diagram outlines a typical experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: N-Me-N-bis(PEG4-C2-Boc) deprotection Boc Deprotection (TFA or HCl) start->deprotection conjugation1 Conjugation 1: + Ligand A (e.g., for Target) + Coupling Agents deprotection->conjugation1 purification1 Purification 1 (HPLC) conjugation1->purification1 conjugation2 Conjugation 2: + Ligand B (e.g., for E3 Ligase) + Coupling Agents purification1->conjugation2 final_purification Final Purification & Characterization (HPLC, LC-MS, NMR) conjugation2->final_purification final_protac Final PROTAC Molecule final_purification->final_protac biochem_assay Biochemical Assays (e.g., Binding Affinity) final_protac->biochem_assay cell_based_assay Cell-based Assays (e.g., Western Blot for Degradation) biochem_assay->cell_based_assay downstream_effects Analysis of Downstream Cellular Effects cell_based_assay->downstream_effects

PROTAC Synthesis and Evaluation Workflow

Suppliers

N-Me-N-bis(PEG4-C2-Boc) is available from several chemical suppliers specializing in reagents for drug discovery and development. Researchers should inquire directly with these suppliers for product specifications, availability, and pricing.

Identified Suppliers:

  • MedChemExpress: Lists the compound as a PROTAC linker.[2][5][6][7]

  • TargetMol: Offers the compound for research purposes.[1][8][9]

  • CymitQuimica: Distributes the TargetMol product.[3]

  • Tianjin Puxitang Biomedical Technology Co., Ltd.: Listed as a supplier on ChemicalBook.[10]

Conclusion

N-Me-N-bis(PEG4-C2-Boc) is a valuable, albeit specialized, tool for researchers in the field of targeted protein degradation. Its branched structure and PEG composition provide a versatile platform for the synthesis of novel PROTACs. While the absence of a registered CAS number can present challenges in sourcing detailed literature, the general principles of PROTAC linker chemistry provide a solid foundation for its effective use in the laboratory. For any application, it is crucial to obtain detailed specifications from the chosen supplier and to perform rigorous analytical characterization of the final synthesized molecules.

References

Methodological & Application

Application Notes and Protocols: Conjugation of N-Me-N-bis(PEG4-C2-Boc) to E3 Ligase Ligands for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins implicated in various diseases.[1][2][3] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.[5]

This document provides detailed application notes and protocols for the conjugation of a novel branched PEG linker, "N-Me-N-bis(PEG4-C2-Boc)," to various E3 ligase ligands. This linker features a central methylated amine, two polyethylene glycol (PEG4) arms for improved hydrophilicity and spatial orientation, and terminal tert-butyloxycarbonyl (Boc)-protected amines for sequential conjugation strategies. These protocols are designed to guide researchers in the synthesis of PROTACs for targeted protein degradation studies.

Signaling Pathways

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for controlled protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome.[6][7][8][9][10] This process is initiated by ubiquitin-activating enzymes (E1), followed by ubiquitin-conjugating enzymes (E2), and finally, ubiquitin ligases (E3) that recognize specific target proteins.[6][7][8][10]

UPS_pathway Ubiquitin-Proteasome System Pathway cluster_activation Ubiquitin Activation and Conjugation cluster_degradation Target Recognition and Degradation Ub Ubiquitin E1 E1 (Ubiquitin-Activating Enzyme) Ub->E1 ATP E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 E3 E3 Ligase E2->E3 Target_Protein Target Protein E3->Target_Protein Polyubiquitinated_Protein Polyubiquitinated Target Protein Target_Protein->Polyubiquitinated_Protein Ubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) cascade.

PROTAC Mechanism of Action

PROTACs hijack the UPS to induce the degradation of a specific POI. The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][2][3] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[11][12] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2]

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Materials and Reagents
  • Linker: N-Me-N-bis(PEG4-C2-Boc)

  • E3 Ligase Ligands:

    • Pomalidomide-NH2 (for Cereblon)

    • VH032-COOH (for VHL)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • Anhydrous DMF (N,N-Dimethylformamide)

    • DCM (Dichloromethane)

    • Ethyl acetate

    • Acetonitrile (ACN)

    • Water (HPLC grade)

  • Other Reagents:

    • Trifluoroacetic acid (TFA)

    • Brine solution

    • Sodium sulfate (Na2SO4)

    • Preparative HPLC system and column (e.g., C18)

    • LC-MS system

    • NMR spectrometer

Protocol 1: Boc Deprotection of N-Me-N-bis(PEG4-C2-Boc)

This protocol describes the removal of the Boc protecting groups from the terminal amines of the linker, making them available for conjugation.

  • Dissolve N-Me-N-bis(PEG4-C2-Boc) (1.0 eq.) in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting crude product, the deprotected linker as a TFA salt, can be used directly in the next step or purified further if necessary.

Protocol 2: Conjugation of Deprotected Linker to Pomalidomide-NH2 (Cereblon Ligand)

This protocol outlines the amide bond formation between the deprotected linker and an amine-functionalized E3 ligase ligand, such as a derivative of pomalidomide.

  • Dissolve the deprotected N-Me-N-bis(PEG4-C2-amine) linker (1.2 eq.) and Pomalidomide-NH2 (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.5 eq.) and DIPEA (3.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired E3 ligase ligand-linker conjugate.

Protocol 3: Conjugation of N-Me-N-bis(PEG4-C2-Boc) to VH032-COOH (VHL Ligand)

This protocol details the conjugation of the Boc-protected linker to a carboxylic acid-functionalized E3 ligase ligand, such as a VHL ligand.

  • Dissolve VH032-COOH (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve N-Me-N-bis(PEG4-C2-Boc) (1.1 eq.) in anhydrous DMF.

  • Add the linker solution to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Work up the reaction as described in Protocol 2.

  • Purify the crude product by preparative HPLC.

Experimental Workflow

The synthesis and characterization of an E3 ligase ligand-linker conjugate follows a systematic workflow to ensure the desired product is obtained with high purity.

experimental_workflow PROTAC Synthesis and Characterization Workflow start Start linker_prep Linker Preparation (e.g., Boc Deprotection) start->linker_prep ligand_prep E3 Ligase Ligand Preparation start->ligand_prep conjugation Conjugation Reaction (e.g., HATU/DIPEA) linker_prep->conjugation ligand_prep->conjugation monitoring Reaction Monitoring (LC-MS) conjugation->monitoring workup Reaction Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Preparative HPLC) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final Product characterization->end

Caption: A typical workflow for the synthesis and characterization of PROTACs.

Data Presentation

The following tables summarize representative quantitative data for the conjugation of N-Me-N-bis(PEG4-C2-Boc) to E3 ligase ligands.

Table 1: Reaction Conditions and Yields for E3 Ligase Ligand-Linker Conjugation

E3 Ligase LigandCoupling ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
Pomalidomide-NH2HATU/DIPEADMF82565
VH032-COOHHATU/DIPEADMF182558

Table 2: Characterization Data for E3 Ligase Ligand-Linker Conjugates

ConjugateMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]+Purity (by HPLC)
Pomalidomide-LinkerC43H62N8O13882.44883.45>95%
VH032-LinkerC54H83ClN6O17S1174.521175.53>95%

Table 3: 1H NMR Chemical Shifts for Key Moieties

MoietyRepresentative Chemical Shift (ppm)
PEG chain (-OCH2CH2O-)3.50 - 3.70 (m)
Boc group (-C(CH3)3)1.45 (s)
Pomalidomide aromatic protons7.20 - 8.50 (m)
VH032 aromatic protons6.80 - 7.90 (m)

Conclusion

The protocols and data presented herein provide a comprehensive guide for the successful conjugation of the branched PEG linker, N-Me-N-bis(PEG4-C2-Boc), to common E3 ligase ligands. The use of standard amide coupling conditions with HATU and DIPEA affords good yields of the desired conjugates.[13][14][15] Thorough purification by preparative HPLC and characterization by LC-MS and NMR are essential to ensure the purity and structural integrity of the final products for their use in the synthesis of potent and effective PROTACs.[16][17][18] These application notes serve as a valuable resource for researchers in the expanding field of targeted protein degradation.

References

Application Note & Protocol: Coupling of N-Me-N-bis(PEG4-C2-Boc) to a Carboxylic Acid-Containing Warhead

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a representative protocol for the conjugation of a branched, amine-terminated PEG linker, "N-Me-N-bis(PEG4-C2-Boc)," to a generic carboxylic acid-containing warhead. The protocol details the deprotection of the Boc (tert-Butyloxycarbonyl) groups and subsequent amide bond formation using EDC/NHS chemistry. This methodology is central to the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs), where the linker plays a critical role in modulating the stability, solubility, and pharmacokinetic properties of the final construct.[][2] Branched PEG linkers are often employed to increase the drug-to-antibody ratio (DAR) and enhance payload capacity.[3][4]

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to connect molecules, enhancing the solubility, stability, and bioavailability of the resulting conjugate.[5] Branched or multi-arm PEG linkers, in particular, offer the advantage of attaching multiple entities, which is beneficial for creating multifunctional conjugates and increasing the payload in drug delivery systems.[][4][6] The "N-Me-N-bis(PEG4-C2-Boc)" represents a hypothetical branched linker with two terminal primary amines, which are protected by Boc groups. The Boc protecting group is favored for its stability under various conditions and its facile removal under acidic conditions.[7][8]

This protocol outlines a two-stage process:

  • Boc Deprotection: Removal of the Boc protecting groups from the linker to expose the primary amines for conjugation.

  • EDC/NHS Coupling: Activation of the carboxylic acid on the warhead using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with the deprotected amine-linker to form a stable amide bond.[9][10]

Materials and Reagents
ReagentSupplierGrade
N-Me-N-bis(PEG4-C2-Boc) LinkerCustom Synthesis>95% Purity
Carboxylic Acid-Containing WarheadIn-house/Vendor>98% Purity
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Dichloromethane (DCM)Fisher ScientificAnhydrous
Diisopropylethylamine (DIPEA)Sigma-AldrichReagent Grade
EDC HydrochlorideThermo Fisher>98% Purity
N-Hydroxysuccinimide (NHS)Thermo Fisher>98% Purity
Dimethylformamide (DMF)Fisher ScientificAnhydrous
0.1 M MES Buffer, pH 6.0In-house Prep.Sterile-filtered
1X Phosphate-Buffered Saline (PBS), pH 7.4In-house Prep.Sterile-filtered
Reverse-Phase HPLC Column (C18)WatersAnalytical & Prep.
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Formic Acid (FA)Sigma-AldrichLC-MS Grade

Experimental Protocols

Part 1: Boc Deprotection of N-Me-N-bis(PEG4-C2-Boc) Linker

This procedure describes the removal of the Boc protecting groups from the linker using trifluoroacetic acid (TFA).[11][12]

Procedure:

  • Dissolve N-Me-N-bis(PEG4-C2-Boc) (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting deprotected linker (N-Me-N-bis(PEG4-C2-NH2)·2TFA) is typically used in the next step without further purification. The product can be characterized by LC-MS to confirm the mass of the deprotected diamine.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material Mass100 mg
Product FormTFA Salt
Expected Molecular WeightVaries based on linker structure
Yield>95% (Quantitative)
Purity (LC-MS)>98%
Part 2: EDC/NHS Coupling of Deprotected Linker to Warhead

This protocol details the formation of an amide bond between the deprotected linker and a carboxylic acid-containing warhead.[9][10][13]

Procedure:

  • Activation of Warhead:

    • Dissolve the carboxylic acid-containing warhead (2.2 eq) in anhydrous DMF.

    • Add NHS (2.4 eq) and EDC (2.4 eq) to the solution.[10]

    • Stir the mixture at room temperature for 1 hour to form the NHS-ester. The activation reaction is typically most efficient at a pH of 4.5-7.2.[13] For this organic phase reaction, a neutral environment is maintained.

  • Coupling Reaction:

    • Dissolve the deprotected linker (TFA salt, 1.0 eq) from Part 1 in anhydrous DMF.

    • Add DIPEA (4.0 eq) to neutralize the TFA salt and create a basic environment for the coupling reaction.

    • Add the solution of the activated warhead-NHS ester to the linker solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Combine the fractions containing the desired product and lyophilize to obtain the final linker-warhead conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and ¹H NMR.

    • Determine the final yield.

Quantitative Data (Hypothetical):

ParameterValue
Deprotected Linker Input~95 mg (from 100 mg Boc-protected)
Warhead InputStoichiometrically calculated (2.2 eq)
Reaction Volume10 mL
Typical Yield50-70%
Final Purity (HPLC)>98%

Visualizations

Logical Relationship of Components

G linker N-Me-N-bis(PEG4-C2-Boc) deprotected_linker Deprotected Linker (Diamine) linker->deprotected_linker Deprotection (TFA) conjugate Linker-(Warhead)₂ Conjugate deprotected_linker->conjugate warhead Warhead-COOH activated_warhead Activated Warhead (NHS-ester) warhead->activated_warhead Activation (EDC/NHS) activated_warhead->conjugate

Caption: Logical flow of the key molecular components.

Experimental Workflow

G cluster_deprotection Part 1: Deprotection cluster_coupling Part 2: Coupling start_deprotect Dissolve Linker in DCM add_tfa Add TFA at 0 °C start_deprotect->add_tfa react_deprotect Stir at RT for 2-4h add_tfa->react_deprotect monitor_deprotect Monitor by LC-MS react_deprotect->monitor_deprotect workup_deprotect Concentrate & Co-evaporate monitor_deprotect->workup_deprotect prepare_linker Dissolve Deprotected Linker & Neutralize with DIPEA workup_deprotect->prepare_linker  To Coupling Step activate_warhead Activate Warhead with EDC/NHS in DMF combine Combine Solutions activate_warhead->combine prepare_linker->combine react_couple Stir at RT for 12-24h combine->react_couple monitor_couple Monitor by LC-MS react_couple->monitor_couple purify Purify by Prep-HPLC monitor_couple->purify

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for CRBN-Based PROTAC Synthesis Utilizing "N-Me-N-bis(PEG4-C2-Boc)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs) using the bifunctional linker, "N-Me-N-bis(PEG4-C2-Boc)". PROTACs are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The strategic choice of the linker is paramount to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

Introduction to CRBN-Based PROTACs and the Role of PEG Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design. Ligands for CRBN, such as thalidomide and its analogs (e.g., pomalidomide and lenalidomide), are well-characterized and possess favorable drug-like properties.

Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their ability to enhance the physicochemical properties of these often large and complex molecules. PEG linkers, such as "N-Me-N-bis(PEG4-C2-Boc)", offer several advantages:

  • Improved Solubility: The hydrophilic nature of the repeating ethylene glycol units significantly improves the aqueous solubility of the PROTAC molecule.

  • Enhanced Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for achieving an optimal orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination.

"N-Me-N-bis(PEG4-C2-Boc)" is a bifunctional linker featuring two PEG4 chains attached to a central nitrogen atom, with each chain terminating in a Boc-protected amine. This structure allows for the sequential and controlled conjugation to a CRBN ligand and a POI ligand.

Signaling Pathway: Mechanism of CRBN-Based PROTACs

The fundamental mechanism of a CRBN-based PROTAC is to induce the degradation of a target protein through the ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) POI Target Protein (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination of POI Proteasome 26S Proteasome Proteasome->POI Degraded Peptides Proteasome->Ub Recycled Ternary_Complex->PROTAC Recycled Ternary_Complex->Ub Recruits PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Releases PolyUb_POI->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a CRBN-based PROTAC. Note: These are generalized procedures and may require optimization for specific target ligands and reaction scales.

Protocol 1: Synthesis of a CRBN-Based PROTAC using N-Me-N-bis(PEG4-C2-Boc)

This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of the linker to a CRBN ligand (pomalidomide), followed by deprotection and conjugation to a POI ligand.

Step 1a: Synthesis of Pomalidomide-Linker Intermediate

  • Materials:

    • Pomalidomide (1 eq)

    • N-Me-N-bis(PEG4-C2-Boc) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve pomalidomide in anhydrous DMF.

    • Add N-Me-N-bis(PEG4-C2-Boc), HATU, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pomalidomide-linker intermediate.

Step 1b: Boc Deprotection

  • Materials:

    • Pomalidomide-linker intermediate (1 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the pomalidomide-linker intermediate in DCM.

    • Add TFA dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product is often used in the next step without further purification.

Step 1c: Conjugation to POI Ligand

  • Materials:

    • Deprotected pomalidomide-linker (1 eq)

    • POI ligand with a carboxylic acid handle (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the deprotected pomalidomide-linker and the POI ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay Procedure (example with MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow

The overall workflow for the synthesis and evaluation of a CRBN-based PROTAC is a cyclical process of design, synthesis, and biological testing.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Design PROTAC Design (POI Ligand, CRBN Ligand, Linker Selection) Synthesis Chemical Synthesis of PROTAC Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Purification->Degradation Viability Cell Viability Assay (MTT, CellTiter-Glo) Degradation->Viability Ternary_Complex Ternary Complex Formation Assay (SPR, TR-FRET) Viability->Ternary_Complex Proteomics Global Proteomics (Mass Spectrometry) Ternary_Complex->Proteomics SAR Structure-Activity Relationship (SAR) Analysis Proteomics->SAR SAR->Design Iterative Optimization

A typical workflow for the design and evaluation of PROTACs.

Data Presentation

The following tables present representative quantitative data for CRBN-based PROTACs with various PEG linkers to illustrate the impact of linker composition on degradation efficiency and cell viability. Note: This data is compiled from various literature sources for illustrative purposes and does not correspond to a single study or a PROTAC synthesized with "N-Me-N-bis(PEG4-C2-Boc)".

Table 1: Representative Degradation Potency of CRBN-Based PROTACs with PEG Linkers

PROTAC IDTarget ProteinLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC-ABRD4Pomalidomide-PEG3-JQ115>95HeLa
PROTAC-BBRD4Pomalidomide-PEG4-JQ18>98293T
PROTAC-CBTKLenalidomide-PEG2-Ibrutinib2590MOLM-14
PROTAC-DBTKLenalidomide-PEG5-Ibrutinib12>95Ramos
PROTAC-EERRαPomalidomide-PEG4-Compound X5085MCF-7

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Representative Anti-proliferative Activity of CRBN-Based PROTACs with PEG Linkers

PROTAC IDTarget ProteinIC50 (nM)Cell Line
PROTAC-ABRD430HeLa
PROTAC-BBRD418293T
PROTAC-CBTK55MOLM-14
PROTAC-DBTK28Ramos
PROTAC-EERRα120MCF-7

IC50: Concentration for 50% inhibition of cell growth.

Conclusion

The use of "N-Me-N-bis(PEG4-C2-Boc)" and similar PEG-based linkers is a powerful strategy in the development of effective CRBN-based PROTACs. These linkers can significantly improve the drug-like properties of the resulting degraders. The provided protocols offer a foundational framework for the synthesis and evaluation of novel PROTACs. However, it is crucial to recognize that the optimal linker length, composition, and attachment points are highly dependent on the specific target protein and E3 ligase ligand, necessitating empirical optimization for each new PROTAC system. The iterative process of design, synthesis, and biological evaluation is key to identifying potent and selective protein degraders for therapeutic applications.

Application Notes and Protocols for Kinase Degrader Synthesis Using N-Me-N-bis(PEG4-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of kinase degraders utilizing the bifunctional linker, N-Me-N-bis(PEG4-C2-Boc). Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. N-Me-N-bis(PEG4-C2-Boc) is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs.[1] The polyethylene glycol (PEG) units in this linker can enhance solubility and permeability of the resulting PROTAC molecule.

Introduction to Kinase Degraders

Kinases are a class of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. While kinase inhibitors have been successful as therapeutic agents, they often require high systemic concentrations and can be susceptible to drug resistance. Kinase degraders offer an alternative therapeutic modality by eliminating the target kinase protein entirely, rather than just inhibiting its activity. This can lead to a more profound and durable biological effect and may overcome some forms of inhibitor resistance.

The Role of N-Me-N-bis(PEG4-C2-Boc) in PROTAC Synthesis

N-Me-N-bis(PEG4-C2-Boc) is a versatile linker for PROTAC synthesis. It features two Boc-protected amine functionalities, allowing for a stepwise and controlled conjugation to a kinase inhibitor and an E3 ligase ligand. The PEG4 chains provide optimal spacing to facilitate the formation of a productive ternary complex between the kinase, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are critical factors in the successful design of potent PROTACs.

Representative Signaling Pathway: Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies.[2][3] The following diagram illustrates the BTK signaling pathway and the mechanism of action of a BTK-targeting PROTAC.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Proteasome Proteasome BTK->Proteasome Degradation PKCb PKCβ PLCg2->PKCb Activates NFkB NF-κB PKCb->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocates & Regulates PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds E3_Ligase->BTK Ub Ubiquitin

Caption: BTK signaling pathway and PROTAC-mediated degradation.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and evaluation of a kinase degrader using N-Me-N-bis(PEG4-C2-Boc). These should be adapted based on the specific kinase inhibitor and E3 ligase ligand being used.

General Workflow for Kinase Degrader Synthesis and Evaluation

Caption: General workflow for kinase degrader development.

Protocol 1: Synthesis of Kinase Degrader

Materials:

  • N-Me-N-bis(PEG4-C2-Boc)

  • Kinase inhibitor with a suitable functional group (e.g., carboxylic acid or amine)

  • E3 ligase ligand with a suitable functional group (e.g., carboxylic acid or amine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile, water)

Procedure:

  • First Boc Deprotection:

    • Dissolve N-Me-N-bis(PEG4-C2-Boc) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • First Amide Coupling (with Kinase Inhibitor):

    • Dissolve the deprotected linker and the kinase inhibitor (with a carboxylic acid) in DMF.

    • Add DIPEA and HATU to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the mono-functionalized linker by preparative HPLC.

  • Second Boc Deprotection:

    • Repeat the Boc deprotection step (as in step 1) with the purified mono-functionalized linker.

  • Second Amide Coupling (with E3 Ligase Ligand):

    • Repeat the amide coupling step (as in step 2) using the product from step 3 and the E3 ligase ligand (with a carboxylic acid).

  • Final Purification:

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified product by LC-MS and NMR.

Protocol 2: Evaluation of Kinase Degradation by Western Blot

Materials:

  • Cancer cell line expressing the target kinase (e.g., Ramos or JeKo-1 for BTK).[4]

  • Complete cell culture medium

  • The synthesized kinase degrader (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the kinase degrader for a specified time (e.g., 17-24 hours).[4][5] Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize the target kinase levels to the loading control.

    • Calculate the percentage of kinase degradation for each concentration of the PROTAC relative to the DMSO control.

    • Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Representative Data

The following table summarizes representative quantitative data for BTK degraders with PEG linkers from published literature. This data is provided for illustrative purposes and the performance of a PROTAC synthesized with N-Me-N-bis(PEG4-C2-Boc) would need to be determined experimentally.

CompoundLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PTD10PEG-based0.5>95Ramos[4]
PTD2PEG-based6.697.1Ramos[4]
PTD4PEG-based7.095.6Ramos[4]
SJF620PEG-based7.995In-house assay[6]

Conclusion

N-Me-N-bis(PEG4-C2-Boc) is a valuable tool for the synthesis of kinase degraders. Its bifunctional nature and PEG composition offer a straightforward approach to generating PROTACs with favorable properties. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel kinase degraders for therapeutic and research applications. It is important to note that the optimal linker length and composition are target-dependent and require empirical determination.[7]

References

Revolutionizing Drug Discovery: Cell Permeability Assays for Advanced PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2][3] This novel modality offers the potential for enhanced efficacy and duration of action. However, the inherent structural complexity of PROTACs, often characterized by high molecular weight and polar surface area, presents a significant hurdle to their ability to traverse cellular membranes and engage intracellular targets.[1][2] Consequently, the rigorous assessment of cell permeability is a cornerstone of successful PROTAC development.

This document provides comprehensive application notes and detailed protocols for key assays designed to evaluate the cell permeability of PROTACs, with a focus on molecules containing the "N-Me-N-bis(PEG4-C2-Boc)" moiety. While specific experimental data for this exact PROTAC is not publicly available, the methodologies described are broadly applicable and essential for advancing PROTAC-based therapeutics.

Core Concepts in PROTAC Permeability

The journey of a PROTAC from the extracellular space to its intracellular target is a multi-step process that is critical to its function. Successful protein degradation hinges on the PROTAC's ability to first penetrate the cell membrane.[4] Several in vitro assays are routinely employed to predict and measure this critical parameter, ranging from cell-free models of passive diffusion to more complex cell-based systems that recapitulate various transport mechanisms.[1]

Data Presentation: Comparative Permeability of PROTACs

The following tables summarize representative data from various permeability assays for different PROTAC molecules, illustrating how quantitative results can be structured for comparative analysis. It is important to note that this data is for illustrative purposes and does not represent actual values for an "N-Me-N-bis(PEG4-C2-Boc)" containing PROTAC.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Various PROTACs

PROTAC CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Recovery (%)Reference
PROTAC 14 (Cereblon ligand)1.7Not Reported[5]
PROTAC 19 (Adamantyl degron)2.340-80[5]
PROTAC 20b (VHL ligand)<1.060-100[5]
MZ Series PROTAC 70.6Not Reported[6]
MZ Series PROTAC 90.006Not Reported[6]

Table 2: Caco-2 Permeability Assay Data for Various PROTACs

PROTAC CompoundA to B Papp (10⁻⁶ cm/s)B to A Papp (10⁻⁶ cm/s)Efflux RatioRecovery (%)Reference
PROTAC 14 (Cereblon ligand)1.714.18.460-100[5]
PROTAC 20b (VHL ligand)0.350.24~0.760-100[5]
PROTAC 20d (VHL ligand, PEG-linker)<1.08.6>1260-100[5]
ARV-771Not ReportedNot Reported87.6248-82[7]
ARV-1100Not ReportedNot Reported48-82[7]
dTAG-7LowHigh>2Low[2]
dBET57LowHigh>2Low[2]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[1][8] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[1]

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of lecithin in dodecane.

    • Prepare the donor solution by dissolving the PROTAC compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.

    • Prepare the acceptor solution (e.g., PBS with a scavenger agent like bovine serum albumin to improve solubility and mimic physiological conditions).[2]

  • Plate Preparation:

    • Coat the filter of a 96-well filter plate (donor plate) with 5 µL of the lecithin/dodecane solution.

    • Add 150 µL of the donor solution to each well of the donor plate.

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

  • Incubation:

    • Carefully place the donor plate into the acceptor plate, ensuring the coated filter is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A]_t / C_equilibrium) where:

      • V_D and V_A are the volumes of the donor and acceptor compartments, respectively.

      • A is the filter area.

      • t is the incubation time.

      • [C_A]_t is the concentration of the compound in the acceptor compartment at time t.

      • C_equilibrium is the concentration at equilibrium.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Reagents (PROTAC, Lipid, Buffers) prep_plates Coat Filter Plate with Lipid prep_reagents->prep_plates Coat add_solutions Add Donor & Acceptor Solutions prep_plates->add_solutions Fill incubate Incubate Plate Assembly add_solutions->incubate Incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze Measure calculate Calculate Papp analyze->calculate Compute

PAMPA Experimental Workflow
Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[1][9]

Protocol:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C_0) where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C_0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[2]

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwells differentiate Differentiate for 21-25 Days seed_cells->differentiate check_teer Monitor TEER differentiate->check_teer add_protac Add PROTAC to Donor Chamber check_teer->add_protac incubate Incubate at 37°C add_protac->incubate collect_samples Collect Samples from Receiver Chamber incubate->collect_samples analyze Analyze Concentrations (LC-MS/MS) collect_samples->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Caco-2 Permeability Assay Workflow
Cellular Uptake Assay

This assay directly measures the amount of a PROTAC that accumulates within cells over time.

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation:

    • Treat the cells with the PROTAC compound at various concentrations and for different time points.

  • Cell Lysis and Analysis:

    • After incubation, wash the cells with cold PBS to remove any unbound compound.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the intracellular concentration of the PROTAC in the cell lysate using LC-MS/MS.

    • Normalize the intracellular concentration to the total protein concentration in the lysate.

PROTAC Mechanism of Action: A Signaling Pathway Overview

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[10][11] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (Protein of Interest - POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][8] This heterobifunctional nature allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity.[3][10] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to its polyubiquitination.[11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][10]

PROTAC_MoA cluster_ubiquitination Ubiquitination POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruitment Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Release Ternary_Complex->POI Polyubiquitination Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Recycling

PROTAC Mechanism of Action

References

Application Notes and Protocols for In Vitro Degradation Assays of PROTACs Utilizing the "N-Me-N-bis(PEG4-C2-Boc)" Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to "N-Me-N-bis(PEG4-C2-Boc)" in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the body's own cellular disposal system, the ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC molecule is composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[4][5][6] The "N-Me-N-bis(PEG4-C2-Boc)" is an alkyl/ether-based PROTAC linker that plays a crucial role in the synthesis of these potent molecules.[7] The linker's length, flexibility, and chemical properties are critical in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[8][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute an in vitro degradation assay for a hypothetical PROTAC synthesized using the "N-Me-N-bis(PEG4-C2-Boc)" linker.

Hypothetical PROTAC for Assay Design

For the purpose of this protocol, we will consider a hypothetical PROTAC, designated "PROTAC-X," which incorporates the "N-Me-N-bis(PEG4-C2-Boc)" linker.

  • Target Protein of Interest (POI): A hypothetical protein, "Target-Y."

  • E3 Ligase Ligand: A ligand for the von Hippel-Lindau (VHL) E3 ligase.

  • Linker: N-Me-N-bis(PEG4-C2-Boc).

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for PROTACs involves the recruitment of an E3 ligase to a specific target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC-X Ternary_Complex Ternary Complex (Target-Y :: PROTAC-X :: VHL) PROTAC->Ternary_Complex Binds POI Target Protein (Target-Y) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated Target-Y Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Protocol: In Vitro Degradation Assay

This protocol outlines the steps to assess the ability of "PROTAC-X" to induce the degradation of "Target-Y" in a cellular context. Western blotting is a commonly used method for quantifying protein levels.

1. Materials and Reagents

  • Cell Line: A human cell line endogenously expressing "Target-Y" (e.g., HeLa, HEK293T).

  • PROTAC-X: Synthesized with the "N-Me-N-bis(PEG4-C2-Boc)" linker.

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Positive Control (Optional): A known degrader of "Target-Y."

  • Negative Control (Optional): An inactive epimer of PROTAC-X.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-Target-Y and Mouse anti-β-actin (or other loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate

  • SDS-PAGE Gels and Buffers

  • PVDF Membrane

  • 6-well or 12-well cell culture plates

2. Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Degradation Assay Workflow A 1. Cell Seeding B 2. PROTAC Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blotting E->F G 7. Imaging and Data Analysis F->G

Caption: Step-by-step workflow for the in vitro degradation assay.

3. Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture the chosen cell line to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells into 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: PROTAC Treatment

  • Prepare serial dilutions of PROTAC-X in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

  • Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC-X concentration.

  • Carefully remove the old medium from the cells and add the medium containing the different concentrations of PROTAC-X or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

Day 3: Cell Lysis and Protein Quantification

  • After incubation, place the plates on ice.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to new tubes.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Day 3-4: SDS-PAGE and Western Blotting

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Target-Y (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., anti-β-actin) following the same procedure.

4. Data Presentation and Analysis

The intensity of the protein bands from the western blot can be quantified using image analysis software (e.g., ImageJ). The level of Target-Y should be normalized to the loading control.

Table 1: Dose-Dependent Degradation of Target-Y by PROTAC-X at 24 hours

PROTAC-X Concentration (nM)Normalized Target-Y Level (%)
0 (Vehicle)100
185
1055
10020
100010
1000015 (Hook Effect)

Table 2: Time-Dependent Degradation of Target-Y by 100 nM PROTAC-X

Incubation Time (hours)Normalized Target-Y Level (%)
0100
470
845
1225
2420

From this data, key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be calculated using non-linear regression analysis.

Table 3: Degradation Parameters for PROTAC-X

ParameterValue
DC50~15 nM
Dmax~90%

Conclusion

This application note provides a detailed framework for conducting an in vitro degradation assay for a PROTAC utilizing the "N-Me-N-bis(PEG4-C2-Boc)" linker. By following this protocol, researchers can effectively characterize the degradation efficiency of their synthesized PROTACs, a critical step in the drug discovery and development process.[12][13] The provided tables and diagrams serve as a guide for data presentation and understanding the underlying principles of PROTAC technology.

References

Application Notes and Protocols for N-Me-N-bis(PEG4-C2-Boc) in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis(PEG4-C2-Boc) is a novel, branched heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emergent therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The unique architecture of N-Me-N-bis(PEG4-C2-Boc), featuring a central methylated tertiary amine, dual polyethylene glycol (PEG) arms, and terminal Boc-protected amines, offers a versatile platform for constructing potent and effective PROTAC molecules.

The central N-methyl group can enhance cell permeability and metabolic stability of the resulting PROTAC. The two PEG4 spacers provide hydrophilicity, improving solubility while offering a significant linker length to span the distance between a target protein and an E3 ubiquitin ligase. The terminal Boc (tert-butyloxycarbonyl) protecting groups allow for a controlled, stepwise synthesis of the final PROTAC molecule.

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Me-N-bis(PEG4-C2-Boc) to synthesize PROTACs and characterize their ability to induce the formation of a ternary complex, a critical step for targeted protein degradation.[3]

Mechanism of Action: PROTAC-Induced Ternary Complex Formation

PROTACs function by physically linking a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase. This proximity is orchestrated by the PROTAC molecule, which consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects these two ligands.[1][4][5]

The formation of a stable ternary complex (POI-PROTAC-E3 Ligase) is a prerequisite for the subsequent ubiquitination of the target protein.[3] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby eliminating the target protein from the cell. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (with N-Me-N-bis(PEG4-C2-Boc) linker) PROTAC->Ternary_Complex induces E3 E3 Ubiquitin Ligase E3->Ternary_Complex binds Ternary_Complex->PROTAC release Ternary_Complex->E3 release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E2 E2-Ub E2->Ternary_Complex Ub Ubiquitin (Ub) Ub->E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1. Mechanism of PROTAC-induced protein degradation.

Experimental Workflow Overview

The development and evaluation of a PROTAC synthesized with the N-Me-N-bis(PEG4-C2-Boc) linker typically follows a structured workflow. This process begins with the synthesis of the PROTAC molecule, followed by biophysical characterization of ternary complex formation, and culminates in cell-based assays to confirm target protein degradation and assess biological activity.

experimental_workflow cluster_workflow PROTAC Development Workflow A 1. PROTAC Synthesis - Deprotection of Boc groups - Sequential conjugation of POI and E3 ligands B 2. Biophysical Characterization - Ternary complex formation assay (SPR, ITC, NanoBRET) - Determine binding affinities (Kd) and cooperativity (α) A->B C 3. In Vitro Degradation Assay - Cell-free system to confirm E3-ligase dependent degradation B->C D 4. Cell-Based Degradation Assay - Western Blot or In-Cell Reporter - Determine DC50 and Dmax B->D E 5. Downstream Functional Assays - Assess cellular phenotype (e.g., apoptosis, cell cycle arrest) D->E

Figure 2. General workflow for PROTAC development and evaluation.

Protocols

Protocol 1: Synthesis of a PROTAC using N-Me-N-bis(PEG4-C2-Boc)

This protocol describes a general two-step procedure for conjugating a POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (e.g., a VHL ligand with a free amine) to the N-Me-N-bis(PEG4-C2-Boc) linker.

Materials:

  • N-Me-N-bis(PEG4-C2-Boc)

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a primary or secondary amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Boc Deprotection: a. Dissolve N-Me-N-bis(PEG4-C2-Boc) (1.0 eq) in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed. c. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene several times to ensure complete removal of TFA. The resulting diamine-linker TFA salt is typically used in the next step without further purification.

  • First Conjugation (Amide Bond Formation): a. In an anhydrous DMF, dissolve the POI ligand-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq). b. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of the deprotected diamine-linker (1.2 eq) in anhydrous DMF to the activated POI ligand solution. d. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the mono-conjugated intermediate by flash chromatography or reverse-phase HPLC.

  • Second Conjugation (Amide Bond Formation or other ligation): This step assumes the E3 ligase ligand has a carboxylic acid handle and the mono-conjugated intermediate has a free amine. Adjust accordingly based on your specific ligand functionalities. a. Activate the E3 ligase ligand-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes. b. Add the purified mono-conjugated intermediate (1.0 eq) to the activated E3 ligand solution. c. Stir the reaction at room temperature overnight, monitoring by LC-MS. d. Purify the final PROTAC product using reverse-phase HPLC. e. Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

This protocol outlines the use of SPR to measure the binding affinities and cooperativity of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, CAP)

  • Biotinylated E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Purified target protein (POI)

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • DMSO for PROTAC stock solution

Procedure:

  • E3 Ligase Immobilization: a. Immobilize the biotinylated E3 ligase complex onto a streptavidin-coated sensor chip surface to a target density (e.g., 2000-4000 RU). Use one flow cell as a reference surface (no protein immobilized).

  • Binary Affinity Measurements: a. PROTAC to E3: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KdPROTAC-E3). b. PROTAC to POI: This requires a different experimental setup, typically immobilizing the POI and flowing the PROTAC over. Alternatively, use solution-based methods like Isothermal Titration Calorimetry (ITC). c. POI to E3: Inject a series of concentrations of the POI over the immobilized E3 ligase to check for any inherent, PROTAC-independent binding.

  • Ternary Complex Formation Measurement: a. Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a range of concentrations of the PROTAC. b. Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface. The presence of the POI should enhance the binding response of the PROTAC if a ternary complex is formed. c. Fit the resulting sensorgrams to a suitable binding model to determine the apparent binding affinity of the PROTAC to the E3 ligase in the presence of the POI (Kdapp).

  • Data Analysis and Cooperativity Calculation: a. Calculate the cooperativity factor (α) using the following equation: α = KdPROTAC-E3 / Kdapp . b. An α value > 1 indicates positive cooperativity (the binding of the POI enhances PROTAC affinity for the E3 ligase). An α value < 1 indicates negative cooperativity. An α value = 1 indicates no cooperativity.

ParameterPROTAC APROTAC BDescription
Kd (PROTAC -> E3 Ligase) 150 nM180 nMBinary affinity of PROTAC for the E3 ligase.
Kd (PROTAC -> POI) 80 nM250 nMBinary affinity of PROTAC for the target protein.
Kdapp (Ternary) 30 nM175 nMApparent affinity of PROTAC for E3 in presence of POI.
Cooperativity (α) 5.01.03A measure of the favorable interaction between the proteins within the ternary complex.

Table 1: Hypothetical quantitative data from SPR analysis of two PROTACs synthesized using the N-Me-N-bis(PEG4-C2-Boc) linker.

Protocol 3: Cell-Based Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer system, and buffers

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%). c. Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (DMSO) and a control co-treated with the PROTAC and MG132.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Load equal amounts of protein per lane and run the SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody against the POI overnight at 4°C. f. Wash the membrane and incubate with the primary antibody for the loading control. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane extensively and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Plot the normalized POI levels against the logarithm of the PROTAC concentration. d. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and the Dmax (maximum percentage of degradation).

ParameterPROTAC APROTAC BDescription
DC50 (24h) 25 nM300 nMThe half-maximal degradation concentration.
Dmax (24h) 95%80%The maximal level of protein degradation observed.
Degradation with MG132 BlockedBlockedConfirms degradation is proteasome-dependent.

Table 2: Hypothetical cellular degradation data for two PROTACs. PROTAC A, which showed higher cooperativity in the SPR assay, also demonstrates superior degradation potency.

References

Application Notes and Protocols for Biophysical Characterization of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biophysical Assays for PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The efficiency of a PROTAC is critically dependent on the formation and stability of this ternary complex.

Biophysical assays are indispensable tools for the rational design and optimization of PROTACs.[1][2] They provide quantitative insights into the key molecular events of PROTAC action, including the binary binding affinities to the POI and the E3 ligase, the formation and stability of the ternary complex, and the cooperativity of these interactions. This document provides detailed application notes and protocols for key biophysical assays relevant to the characterization of PROTACs, using a hypothetical PROTAC incorporating an "N-Me-N-bis(PEG4-C2-Boc)" linker as an example.

General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (e.g., N-Me-N-bis(PEG4-C2-Boc) based) Ternary_Complex POI:PROTAC:E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recruitment Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation SPR_Workflow cluster_prep Preparation cluster_binary Binary Binding cluster_ternary Ternary Binding cluster_analysis Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC dilutions Immobilize->Inject_PROTAC Inject_Mix Inject POI + PROTAC mix Immobilize->Inject_Mix Measure_Binary Measure ka, kd, KD (PROTAC <=> E3) Inject_PROTAC->Measure_Binary Calculate_Alpha Calculate Cooperativity (α) Measure_Binary->Calculate_Alpha Measure_Ternary Measure ka, kd, KD (POI <=> PROTAC:E3) Inject_Mix->Measure_Ternary Measure_Ternary->Calculate_Alpha TRFRET_Pathway cluster_components Assay Components cluster_complex Ternary Complex cluster_signal Signal Generation Donor Donor Fluorophore (on POI Ab) Complex Donor-POI:PROTAC:E3-Acceptor Donor->Complex FRET FRET Donor->FRET Energy Transfer (Proximity) Acceptor Acceptor Fluorophore (on E3 Ab) Acceptor->Complex Emission Acceptor Emission (e.g., 665nm) Acceptor->Emission PROTAC PROTAC PROTAC->Complex Excitation Excitation (e.g., 340nm) Excitation->Donor FRET->Acceptor

References

Application Notes and Protocols for N-Me-N-bis(PEG4-C2-Boc) in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Me-N-bis(PEG4-C2-Boc) in PROTAC Technology

N-Me-N-bis(PEG4-C2-Boc) is a branched, flexible linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative heterobifunctional molecules designed to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[2] This technology has emerged as a promising therapeutic strategy in oncology, offering the potential to target proteins previously considered "undruggable."[3]

A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]

The structure of N-Me-N-bis(PEG4-C2-Boc), featuring polyethylene glycol (PEG) chains, imparts hydrophilicity, which can enhance the solubility and bioavailability of the resulting PROTAC.[4][5] The dual Boc-protected amine functionalities allow for a modular and controlled synthesis, enabling the sequential attachment of the POI ligand and the E3 ligase ligand.

Application: Development of PROTACs for Targeted Protein Degradation in Cancer

The primary application of N-Me-N-bis(PEG4-C2-Boc) in oncology research is as a building block for the synthesis of PROTACs aimed at degrading key cancer-driving proteins. These can include oncoproteins, mutated proteins that confer drug resistance, and other proteins essential for tumor growth and survival.

Key Advantages of Using a Branched PEG Linker like N-Me-N-bis(PEG4-C2-Boc):

  • Enhanced Solubility: The PEG component increases the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[5]

  • Improved Cell Permeability: By tuning the physicochemical properties, PEG linkers can favorably influence the ability of the PROTAC to cross the cell membrane.[5]

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for target ubiquitination and degradation.[4]

  • Modular Synthesis: The Boc protecting groups allow for a stepwise and versatile synthetic approach to generate libraries of PROTACs with different POI and E3 ligase ligands for structure-activity relationship (SAR) studies.

While specific quantitative data for PROTACs synthesized with N-Me-N-bis(PEG4-C2-Boc) is not yet widely available in the public domain, the following sections provide generalized protocols and conceptual frameworks based on the established principles of PROTAC development using similar branched PEG linkers.

Experimental Protocols

The synthesis of a PROTAC using N-Me-N-bis(PEG4-C2-Boc) typically involves a multi-step process. The following is a representative protocol for the synthesis of a hypothetical PROTAC targeting an oncogenic protein (e.g., a kinase) for degradation by recruiting the Cereblon (CRBN) E3 ligase.

Protocol 1: Synthesis of a Kinase-Targeting PROTAC

Step 1: Deprotection of N-Me-N-bis(PEG4-C2-Boc)

  • Dissolve N-Me-N-bis(PEG4-C2-Boc) in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution to remove the Boc protecting groups.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and TFA under reduced pressure to obtain the deprotected diamine linker.

Step 2: Coupling of the E3 Ligase Ligand (Pomalidomide derivative)

  • Dissolve the deprotected linker and a pomalidomide derivative with a carboxylic acid handle in an anhydrous solvent like dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the mono-functionalized linker by LC-MS.

  • Purify the product using flash chromatography or preparative high-performance liquid chromatography (HPLC).

Step 3: Coupling of the Kinase Inhibitor (POI Ligand)

  • Dissolve the purified mono-functionalized linker from Step 2 and a kinase inhibitor possessing a suitable reactive handle (e.g., a carboxylic acid) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Purify the final PROTAC using preparative HPLC to yield the desired product.

Protocol 2: In Vitro Evaluation of PROTAC Activity

Step 1: Cell Culture

  • Culture a cancer cell line that expresses the target kinase in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Step 2: PROTAC Treatment and Western Blot Analysis

  • Plate the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against the target kinase and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of protein degradation.

Step 3: Cell Viability Assay

  • Seed the cancer cells in 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubate for a specified period (e.g., 72 hours).

  • Assess cell viability using a commercially available assay such as MTT or CellTiter-Glo.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Data Presentation

While specific data for a PROTAC synthesized with N-Me-N-bis(PEG4-C2-Boc) is not available, the following table illustrates how quantitative data from such experiments would be presented.

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)
Hypothetical PROTAC-1 Oncogenic Kinase ACancer Cell Line X50>90100
Hypothetical PROTAC-2 Mutant Kinase BCancer Cell Line Y25>9560
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • IC50: The concentration of the PROTAC that inhibits cell growth by 50%.

Visualizations

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action Linker N-Me-N-bis(PEG4-C2-Boc) PROTAC Synthesized PROTAC Linker->PROTAC Step 1-3 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->PROTAC POI_Ligand POI Ligand (e.g., Kinase Inhibitor) POI_Ligand->PROTAC PROTAC_in_cell PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_in_cell->Ternary_Complex POI Target Protein (Oncoprotein) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Workflow of PROTAC synthesis and its cellular mechanism of action.

Experimental_Workflow start Start: Cancer Cell Line treatment Treat with PROTAC (Varying Concentrations) start->treatment incubation Incubate (e.g., 24h) treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay western_blot Western Blot Analysis (Target Protein Levels) cell_lysis->western_blot dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax ic50 Determine IC50 viability_assay->ic50

Caption: In vitro evaluation workflow for a novel PROTAC.

References

Troubleshooting & Optimization

Improving solubility of "N-Me-N-bis(PEG4-C2-Boc)" PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs, particularly those synthesized using linkers like "N-Me-N-bis(PEG4-C2-Boc)".

Frequently Asked Questions (FAQs)

Q1: My PROTAC, synthesized with a PEG4 linker, shows poor aqueous solubility. Why is this happening?

A1: While Polyethylene Glycol (PEG) linkers are specifically designed to improve the hydrophilicity and solubility of PROTACs, the overall solubility is determined by the entire molecule's physicochemical properties.[1] PROTACs are often large, complex molecules with a high molecular weight and lipophilic surface areas from the two ligands (warhead and E3 ligase ligand), placing them in the "beyond rule of five" (bRo5) chemical space.[2] This inherent lipophilicity can counteract the solubilizing effect of a short PEG linker, leading to poor aqueous solubility.[1]

Q2: What is the role of the "Boc" group in the "N-Me-N-bis(PEG4-C2-Boc)" linker, and does it affect the final PROTAC's solubility?

A2: The "Boc" (tert-Butyloxycarbonyl) group is a protecting group for an amine functionality on the linker reagent used during chemical synthesis.[3] This group is typically removed under acidic conditions to allow for the coupling of another molecular component. Therefore, the Boc group is not present in the final PROTAC molecule and has no direct impact on its solubility. The key structural feature influencing the final PROTAC's properties is the N-methylated bis-PEG4 chain.

Q3: I observe precipitation when diluting my DMSO stock solution into aqueous assay buffer. How can I prevent this?

A3: This is a common issue for poorly soluble compounds. The key is to minimize the final concentration of DMSO in your aqueous solution, ideally keeping it below 0.5% and certainly below 1%.[4] Rapidly adding the DMSO stock to the buffer can cause the compound to "crash out." To prevent this, consider serial dilutions and the use of co-solvents. For persistent issues, advanced formulation strategies may be necessary.[4]

Q4: Can changing the linker improve the solubility of my PROTAC?

A4: Yes, the linker composition is a critical determinant of a PROTAC's physicochemical properties.[5] While PEG linkers are a standard choice for enhancing solubility, systematic modifications can yield further improvements[1]:

  • Linker Length: Varying the number of PEG units can fine-tune solubility. However, there is often a trade-off with cell permeability and ternary complex formation efficiency.[6]

  • Incorporating Polar/Rigid Moieties: Introducing rigid, polar groups like piperazine or triazole rings can enhance aqueous solubility while also potentially improving metabolic stability and pre-organizing the PROTAC into a bioactive conformation.[6][7]

Troubleshooting Guides

Problem 1: Low or No Target Degradation in Cellular Assays

Low solubility is a primary reason for a lack of activity in cellular assays. If the PROTAC is not sufficiently dissolved in the cell culture medium, its effective concentration will be too low to induce protein degradation.

G cluster_0 A No Target Degradation Observed B Confirm Compound Integrity (LC-MS/NMR) A->B C Assess Solubility in Assay Medium B->C D Precipitate Observed? C->D E Optimize Formulation (See Protocol 1 & 2) D->E Yes G Assess Cell Permeability (e.g., PAMPA) D->G No F Re-test in Cellular Assay E->F H Assess Ternary Complex Formation (e.g., FRET, SPR) G->H

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

  • Verify Compound Solubility: Before treating cells, visually inspect your final working solution under a microscope for signs of precipitation.

  • Optimize Compound Preparation: Use a co-solvent system to improve solubility in your final assay medium.

Problem 2: Inconsistent Results in In-Vivo Studies

Poor formulation and low solubility can lead to variable absorption and exposure in animal models, resulting in inconsistent efficacy data.

G cluster_0 A High Variability in In-Vivo Efficacy B Review Formulation Strategy A->B C Is the PROTAC fully dissolved in the vehicle? B->C D Develop Advanced Formulation (e.g., ASD - See Protocol 3) C->D No G Assess Metabolic Stability C->G Yes E Perform Dose-Escalation & PK Studies D->E F Correlate Exposure (PK) with Target Degradation (PD) E->F G->E

Caption: Troubleshooting workflow for in-vivo experiments.

  • Formulation Development: For in-vivo studies, simple solutions are often inadequate. Amorphous Solid Dispersions (ASDs) are a highly effective strategy to improve the oral bioavailability of poorly soluble PROTACs.[8][9]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Always correlate the drug concentration in plasma (PK) with the level of target protein degradation in the tissue of interest (PD). This will help determine if a lack of efficacy is due to poor exposure.

Quantitative Data Summary

Direct solubility data for PROTACs containing a specific N-Me-N-bis(PEG4-C2) linker is often proprietary. However, the following table provides representative data for similar complex, PEGylated PROTACs to illustrate the solubility challenges and the improvements gained from formulation.

Compound TypeVehicle / FormulationAchieved SolubilityReference
Cereblon-based IRAK4 PROTACDMSO100 - 180 mg/mL[4]
Cereblon-based IRAK4 PROTAC10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[4][10]
Generic PROTAC (AZ1)Amorphous Solid Dispersion (ASD) with HPMCAS (20% drug load)Up to 2-fold increase in drug supersaturation vs. pure amorphous drug[8]

Experimental Protocols

Protocol 1: Preparation of a PROTAC Stock Solution
  • Materials: PROTAC powder, anhydrous DMSO.

  • Procedure: a. Weigh the required amount of PROTAC powder in a sterile vial. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. To aid dissolution, gently warm the vial to 37°C for 5-10 minutes and/or place it in an ultrasonic bath for 5-15 minutes.[4] d. Visually inspect the solution to ensure no solid particles remain. e. Store the stock solution at -80°C in small aliquots to avoid freeze-thaw cycles.[10]

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is for preparing a working solution for cellular assays, aiming to keep the final DMSO concentration below 0.5%.[4]

  • Materials: High-concentration PROTAC stock in DMSO (from Protocol 1), PEG300, Tween-80, Saline or cell culture medium.

  • Procedure (for 1 mL final solution): a. In a sterile tube, add 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of saline or cell culture medium to reach the final volume of 1 mL.[4][10] e. This creates an intermediate stock that can be further diluted into the final assay medium. Perform dilutions carefully to avoid precipitation.

Protocol 3: Conceptual Workflow for Amorphous Solid Dispersion (ASD) Formulation

ASDs improve solubility by dispersing the PROTAC in an amorphous state within a polymer matrix, preventing crystallization and enhancing dissolution.[8][9]

G cluster_0 A 1. Polymer & Surfactant Screening B 2. Prepare ASD via Spray Drying or Hot-Melt Extrusion A->B C 3. Solid-State Characterization (DSC, XRD to confirm amorphous state) B->C D 4. Perform Non-Sink Dissolution Testing C->D E 5. Assess Physical & Chemical Stability D->E F Proceed to In-Vivo Studies E->F

Caption: Conceptual workflow for developing an ASD formulation.

  • Screening: Screen various polymers (e.g., HPMCAS, PVPVA, Eudragit) and surfactants to find a combination that stabilizes the PROTAC in a supersaturated state.[9][11]

  • Preparation: Prepare the ASD using a method like spray drying or hot-melt extrusion.[4]

  • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the PROTAC is in an amorphous state within the polymer.[9]

  • Dissolution Testing: Perform dissolution tests in biorelevant media (e.g., FaSSIF, FeSSIF) to quantify the improvement in solubility and dissolution rate compared to the unformulated compound.[9]

  • Stability Studies: Assess the physical and chemical stability of the ASD under accelerated conditions (e.g., elevated temperature and humidity) to ensure it does not crystallize over time.[8]

References

Technical Support Center: N-Me-N-bis(PEG4-C2-Boc) Deprotection Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of N-Me-N-bis(PEG4-C2-Boc).

Frequently Asked Questions (FAQs)

Q1: What makes the deprotection of N-Me-N-bis(PEG4-C2-Boc) challenging?

The primary challenge lies in the significant steric hindrance around the nitrogen atom. The presence of an N-methyl group and two bulky PEG4-C2-Boc chains sterically shields the Boc protecting groups from the acid catalyst, which can significantly slow down the cleavage reaction compared to less substituted amines.[1][2]

Q2: Which acidic reagents are recommended for deprotecting this compound?

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are the most common reagents for Boc deprotection.[3] For a sterically hindered substrate like N-Me-N-bis(PEG4-C2-Boc), stronger acidic conditions, such as a higher concentration of TFA or 4M HCl in dioxane, may be necessary to achieve complete deprotection.[4][5]

Q3: What are the potential side reactions during the deprotection of N-Me-N-bis(PEG4-C2-Boc)?

The main side reaction is the alkylation of nucleophilic sites by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[6] While N-Me-N-bis(PEG4-C2-Boc) itself does not have particularly nucleophilic sites other than the deprotected amine, other molecules in the reaction mixture could be susceptible.

Q4: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the deprotected product.

Troubleshooting Guide

Problem 1: Incomplete or slow deprotection.

  • Cause A: Insufficient Acid Strength or Concentration. The high steric hindrance of N-Me-N-bis(PEG4-C2-Boc) may require stronger acidic conditions than standard protocols. The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[2][8][9]

    • Solution:

      • Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% or even neat TFA).[4]

      • Switch to a stronger acid system, such as 4M HCl in dioxane.[4]

  • Cause B: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process, and sterically hindered substrates require longer reaction times.[7]

    • Solution:

      • Extend the reaction time and monitor the progress closely using TLC or LC-MS.[2]

      • If the reaction is still sluggish at room temperature, gentle heating might be considered, but this could increase the risk of side reactions.

  • Cause C: Poor Solubility. The choice of solvent is crucial to ensure that both the substrate and the acid are well-solvated.[10]

    • Solution:

      • Ensure the substrate is fully dissolved in the chosen solvent (e.g., Dichloromethane - DCM).

      • Consider alternative solvents that can dissolve both the PEGylated compound and are compatible with the acidic conditions.

Problem 2: Observation of unexpected byproducts.

  • Cause: Alkylation by tert-butyl cation. The tert-butyl cation formed during deprotection is an electrophile and can react with any nucleophiles present in the reaction mixture.[6]

    • Solution:

      • Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture.[11] Scavengers will trap the tert-butyl cation, preventing it from reacting with your desired product or other sensitive functional groups.

Problem 3: Difficulty in isolating the deprotected product.

  • Cause A: Product is an oil. TFA salts of amines are often oily residues, which can make isolation challenging.[4]

    • Solution:

      • After removing the excess acid and solvent, try precipitating the product by adding the residue to a cold non-polar solvent like diethyl ether.[11]

      • Using HCl in dioxane often yields a hydrochloride salt that is a solid and can be isolated by filtration.[4]

  • Cause B: Residual acid. Residual TFA can be difficult to remove completely by rotary evaporation alone.

    • Solution:

      • After initial concentration, co-evaporate the residue with a solvent like toluene multiple times to azeotropically remove residual TFA.[7]

      • For the free amine, perform an aqueous workup by dissolving the residue in an organic solvent and washing with a mild base like saturated sodium bicarbonate solution to neutralize the acid.[7]

Quantitative Data

The following table provides an illustrative comparison of common deprotection conditions for a highly hindered substrate like N-Me-N-bis(PEG4-C2-Boc). The data is synthesized from typical outcomes reported for sterically hindered amines.

Reagent ConditionTemperatureTypical Reaction TimeExpected YieldNotes
20% TFA in DCMRoom Temp.4 - 12 hoursLow to ModerateMay result in incomplete deprotection.
50% TFA in DCMRoom Temp.2 - 6 hoursModerate to HighA good starting point for optimization.
Neat TFARoom Temp.1 - 2 hoursHighFaster reaction, but may affect other acid-sensitive groups.
4M HCl in DioxaneRoom Temp.1 - 4 hoursHighOften provides the HCl salt as a solid, facilitating isolation.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) [3]

  • Preparation: Dissolve N-Me-N-bis(PEG4-C2-Boc) in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Reaction: Cool the solution to 0°C in an ice bath. Add TFA to the desired final concentration (e.g., 50% v/v). If needed, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v). Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (TFA salt): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can be used directly or precipitated from a cold non-polar solvent like diethyl ether.[7][11]

  • Work-up (Free amine): After concentration, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]

Protocol 2: Deprotection using HCl in Dioxane [3]

  • Preparation: Suspend N-Me-N-bis(PEG4-C2-Boc) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion. For sterically hindered substrates, this may take several hours.

  • Work-up: Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. This often results in a solid product.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve N-Me-N-bis(PEG4-C2-Boc) in DCM cool Cool to 0°C start->cool add_reagents Add TFA and Scavenger (TIS) cool->add_reagents warm Warm to Room Temperature add_reagents->warm monitor Monitor by TLC/LC-MS warm->monitor concentrate Concentrate in vacuo monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate isolate Isolate Product (TFA salt or Free Amine) coevaporate->isolate

Caption: Experimental workflow for the TFA-mediated deprotection of N-Me-N-bis(PEG4-C2-Boc).

Troubleshooting_Tree start Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products? start->side_products workup_issue Work-up Problem? start->workup_issue incomplete->side_products No increase_acid Increase TFA concentration or switch to 4M HCl/dioxane incomplete->increase_acid Yes side_products->workup_issue No add_scavenger Add scavenger (e.g., TIS) side_products->add_scavenger Yes precipitate Precipitate with ether or use HCl for solid salt workup_issue->precipitate Oily Product neutralize Aqueous wash with NaHCO3 workup_issue->neutralize Residual Acid increase_time Extend reaction time increase_acid->increase_time

Caption: Troubleshooting decision tree for N-Me-N-bis(PEG4-C2-Boc) deprotection.

References

Technical Support Center: Optimizing Linker Length of "N-Me-N-bis(PEG4-C2-Boc)" for Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of "N-Me-N-bis(PEG4-C2-Boc)" for effective target protein binding.

Frequently Asked Questions (FAQs)

Q1: What is "N-Me-N-bis(PEG4-C2-Boc)" and what is its role?

A1: "N-Me-N-bis(PEG4-C2-Boc)" is a branched polyethylene glycol (PEG) linker. Its structure consists of a central methylated nitrogen atom, two PEG4 arms each with four ethylene glycol repeats, a two-carbon spacer (C2), and terminal tert-butyloxycarbonyl (Boc) protected amine groups. This linker is designed to covalently attach a payload (e.g., a small molecule drug, a fluorescent dye) to a biomolecule, such as an antibody or other protein, for targeted delivery or detection. The PEG chains enhance solubility and stability, while the linker's length is a critical parameter for optimal target engagement.[1][2][3][4]

Q2: Why is the linker length of a bioconjugate important?

A2: The length of the linker plays a crucial role in the efficacy of a bioconjugate.[5][6][7]

  • Steric Hindrance: An inappropriately short linker may cause the payload to sterically hinder the binding of the protein to its target. Conversely, an excessively long linker might lead to undesirable interactions or instability.[8][9][10]

  • Binding Affinity: The optimal linker length facilitates the ideal positioning of the payload and the protein, maximizing the binding affinity to the target.

  • Solubility and Stability: PEG linkers contribute to the overall solubility and stability of the conjugate. The length of the PEG chains can influence these properties.[2][11][12]

Q3: What are the initial considerations when selecting a linker length for a new target protein?

A3: Before initiating extensive experimental optimization, consider the following:

  • Structural Information: If the 3D structures of your target protein and binding protein (e.g., antibody) are known, molecular modeling can be used to estimate the optimal distance between the conjugation site and the binding interface.

  • Nature of the Payload: The size and hydrophobicity of the payload molecule can influence the required linker length. Larger or more hydrophobic payloads may require longer, more flexible linkers to prevent aggregation and interference with binding.[13]

  • Conjugation Site: The location of the conjugation site on the protein is critical. A site distant from the binding region may allow for a shorter linker, while a site closer to the binding interface may necessitate a longer linker to avoid steric clash.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Binding Affinity of the Conjugate Steric Hindrance: The linker is too short, causing the payload to interfere with the protein-target interaction.[8][9]Synthesize and test conjugates with longer "N-Me-N-bis(PEGn-C2-Boc)" variants (e.g., n=6, 8, or 12).
Conformational Changes: The conjugation process or the linker itself may have induced unfavorable conformational changes in the protein.Characterize the conjugate using biophysical methods (e.g., circular dichroism) to assess structural integrity.
Conjugate Aggregation Insufficient Hydrophilicity: The overall construct is too hydrophobic, leading to aggregation.Increase the length of the PEG chains in the linker to enhance hydrophilicity.[13]
High Drug-to-Antibody Ratio (DAR): Too many payload molecules are attached to the protein.Optimize the conjugation reaction to achieve a lower and more homogenous DAR.
Reduced In Vivo Efficacy Premature Cleavage or Instability: The linker may be unstable in biological fluids, leading to premature release of the payload.[2][11]While "N-Me-N-bis(PEG4-C2-Boc)" is generally stable, consider alternative linker chemistries if instability is confirmed.
Suboptimal Pharmacokinetics: The linker length may be affecting the circulation half-life of the conjugate.Evaluate conjugates with different linker lengths in pharmacokinetic studies.
Inconsistent Experimental Results Heterogeneity of the Conjugate: The conjugation process may be producing a mixture of species with different DARs and conjugation sites.Purify the conjugate using chromatography techniques (e.g., size-exclusion, hydrophobic interaction) to obtain a more homogenous product.
Assay Variability: The experimental setup for assessing binding or activity may not be optimized.Optimize assay conditions such as antibody and antigen concentrations, incubation times, and blocking buffers.[14][15]

Experimental Protocols

Protocol 1: Linker Length Optimization using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a method to compare the binding affinity of conjugates with different linker lengths to an immobilized target protein.

Materials:

  • Target protein

  • Conjugates of your protein with "N-Me-N-bis(PEGn-C2-Boc)" linkers of varying lengths (e.g., n=4, 8, 12)

  • ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat ELISA plate wells with the target protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Conjugate Incubation: Add serial dilutions of the different linker-length conjugates to the wells and incubate for 1-2 hours at room temperature. Include the unconjugated protein as a control.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (specific to the primary protein) and incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the conjugate concentration and determine the EC50 for each linker length. A lower EC50 value indicates higher binding affinity.

Protocol 2: Linker Length Evaluation using Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the binding of the conjugate to the target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Conjugates with varying linker lengths

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer.

  • Kinetic Analysis: Inject a series of concentrations of each conjugate (with different linker lengths) over the immobilized target surface.

  • Regeneration: After each injection, regenerate the sensor surface using an appropriate regeneration solution (e.g., low pH glycine).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding affinity.[16]

Protocol 3: Assessing Binding with Fluorescence Polarization (FP)

FP is a solution-based technique that can be used to measure the binding of a fluorescently labeled conjugate to its target.

Materials:

  • Fluorescently labeled target protein or a fluorescently labeled competitor ligand

  • Conjugates with varying linker lengths

  • FP-compatible microplates

  • Plate reader with FP capabilities

Procedure:

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled molecule.

  • Titration: Add increasing concentrations of the different linker-length conjugates.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the conjugate concentration. Fit the data to a binding isotherm to determine the binding affinity (KD or IC50).[17][18][19]

Data Presentation

Table 1: Hypothetical ELISA Results for Linker Length Optimization

Linker VariantLinker Length (n)EC50 (nM)Interpretation
N-Me-N-bis(PEG4 -C2-Boc)450.2Moderate Affinity
N-Me-N-bis(PEG8 -C2-Boc)810.5Optimal Affinity
N-Me-N-bis(PEG12 -C2-Boc)1225.8Reduced Affinity
Unconjugated ProteinN/A5.1High Affinity (Control)

Table 2: Hypothetical SPR Kinetic Data for Linker Length Optimization

Linker Variantka (1/Ms)kd (1/s)KD (nM)Interpretation
N-Me-N-bis(PEG4 -C2-Boc)1.2 x 10⁵8.5 x 10⁻⁴70.8Moderate Affinity
N-Me-N-bis(PEG8 -C2-Boc)2.5 x 10⁵2.8 x 10⁻⁴11.2Optimal Affinity
N-Me-N-bis(PEG12 -C2-Boc)1.8 x 10⁵5.1 x 10⁻⁴28.3Reduced Affinity
Unconjugated Protein3.0 x 10⁵1.5 x 10⁻⁴5.0High Affinity (Control)

Visualizations

Caption: Steric hindrance from a short linker can impede target binding.

Experimental_Workflow cluster_synthesis Synthesis cluster_binding Binding Assays cluster_analysis Data Analysis S1 Synthesize Conjugates (Varying Linker Lengths) S2 Purify and Characterize (e.g., SEC, HIC) S1->S2 B1 ELISA S2->B1 B2 SPR S2->B2 B3 Fluorescence Polarization S2->B3 A1 Determine EC50 / KD B1->A1 B2->A1 B3->A1 A2 Compare Affinities A1->A2 A3 Select Optimal Linker A2->A3

Caption: Workflow for optimizing linker length.

Troubleshooting_Logic Start Low Conjugate Activity Q1 Is binding affinity reduced? Start->Q1 A1_yes Test Longer Linkers Q1->A1_yes Yes A1_no Check for Aggregation Q1->A1_no No A2_yes Increase Linker Hydrophilicity (Longer PEG chains) A1_no->A2_yes Yes A2_no Investigate In Vivo Stability A1_no->A2_no No

Caption: Troubleshooting logic for low conjugate activity.

References

Technical Support Center: Overcoming Steric Hindrance with N-Me-N-bis(PEG4-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the branched linker, N-Me-N-bis(PEG4-C2-Boc), to overcome steric hindrance in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is N-Me-N-bis(PEG4-C2-Boc) and what are its primary applications?

A1: N-Me-N-bis(PEG4-C2-Boc) is a branched, heterobifunctional linker molecule. It features a central methylated nitrogen atom from which two polyethylene glycol (PEG4) chains extend, each terminating in a Boc-protected amine. This branched architecture is particularly useful in bioconjugation and drug design, most notably in the synthesis of PROTACs.[1][2] Its primary application is to bridge a target protein ligand and an E3 ligase ligand, facilitating the formation of a productive ternary complex for targeted protein degradation.

Q2: How does the branched structure of N-Me-N-bis(PEG4-C2-Boc) help overcome steric hindrance?

A2: Steric hindrance can prevent the efficient formation of a ternary complex between a target protein, a PROTAC, and an E3 ligase, especially with bulky proteins or ligands.[3] The branched structure of N-Me-N-bis(PEG4-C2-Boc) provides a three-dimensional scaffold that can position the protein binders at a greater distance and with more flexible orientations compared to a linear linker of similar molecular weight. This increased spatial separation can mitigate steric clashes between the larger protein partners, allowing for a more favorable binding geometry and enhancing the stability of the ternary complex.

Q3: What are the advantages of using a PEG-based linker like N-Me-N-bis(PEG4-C2-Boc)?

A3: Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties. They are hydrophilic, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[4] PEG linkers are also generally biocompatible and can reduce the immunogenicity of the conjugate. The defined length of the PEG units allows for precise control over the linker length, which is a critical parameter for optimizing PROTAC efficacy.[3]

Q4: When should I consider using a branched linker over a linear linker?

A4: A branched linker should be considered when you are encountering issues with ternary complex formation that are suspected to be due to steric hindrance. This is often the case when working with large, globular proteins or when the binding pockets for the ligands are in locations that orient the proteins in a sterically challenging manner. If you have tried optimizing the length of a linear linker without success, a branched linker like N-Me-N-bis(PEG4-C2-Boc) may provide the necessary conformational flexibility to achieve a productive ternary complex.

Troubleshooting Guides

Problem 1: Low yield of final PROTAC during synthesis.

  • Possible Cause: Incomplete deprotection of the Boc groups on the N-Me-N-bis(PEG4-C2-Boc) linker.

    • Solution: Ensure complete removal of the Boc protecting groups by using a sufficient excess of trifluoroacetic acid (TFA) and allowing for adequate reaction time. Monitor the deprotection step by LC-MS to confirm the disappearance of the Boc-protected linker and the appearance of the deprotected amine.

  • Possible Cause: Inefficient coupling of the linker to the E3 ligase ligand or the target protein ligand.

    • Solution: Optimize the coupling reaction conditions. Use a reliable coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. Ensure all reagents are anhydrous, as water can quench the reaction. Monitor the reaction progress by LC-MS.

Problem 2: The synthesized PROTAC shows poor or no degradation of the target protein.

  • Possible Cause: The linker is too short or too long, leading to an unproductive ternary complex.

    • Solution: While N-Me-N-bis(PEG4-C2-Boc) provides flexibility, the overall linker length is still a critical factor.[3] Synthesize a small library of PROTACs with linkers of varying lengths to identify the optimal distance for your specific target and E3 ligase pair.

  • Possible Cause: Steric hindrance is still preventing the formation of a stable ternary complex.

    • Solution: The branched nature of N-Me-N-bis(PEG4-C2-Boc) is designed to mitigate this, but in some cases, the attachment points of the linker to the ligands may need to be altered. Consider synthesizing alternative versions of your warhead and E3 ligase ligand with different linker attachment points to explore different spatial orientations.

Problem 3: The PROTAC has poor solubility or cell permeability.

  • Possible Cause: Although the PEG component of N-Me-N-bis(PEG4-C2-Boc) enhances hydrophilicity, the overall properties of the final PROTAC are also influenced by the target ligand and the E3 ligase ligand.

    • Solution: If solubility is an issue, consider formulating the PROTAC with solubility-enhancing excipients. For cell permeability issues, medicinal chemistry efforts may be required to modify the overall physicochemical properties of the PROTAC, such as reducing the number of rotatable bonds or masking polar groups, without compromising binding activity.

Data Presentation

Table 1: Illustrative Comparison of Degradation Efficiency for a Hypothetical BRD4-targeting PROTAC.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Linear PEG41515075
Linear PEG8277585
N-Me-N-bis(PEG4-C2-Boc) (Branched) ~2825 >95

Note: This data is illustrative and intended to demonstrate the potential improvement in degradation efficiency when using a branched linker to overcome steric hindrance. Actual results will vary depending on the specific target, ligands, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using N-Me-N-bis(PEG4-C2-Boc)

This protocol describes a general two-step synthesis of a PROTAC, first coupling the E3 ligase ligand (e.g., pomalidomide) to the linker, followed by coupling of the target protein ligand (e.g., a hypothetical BRD4 inhibitor).

Step 1: Coupling of E3 Ligase Ligand to N-Me-N-bis(PEG4-C2-Boc)

  • Deprotection of N-Me-N-bis(PEG4-C2-Boc):

    • Dissolve N-Me-N-bis(PEG4-C2-Boc) (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc groups.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual TFA. The resulting deprotected linker amine salt is used directly in the next step.

  • Coupling Reaction:

    • Dissolve the deprotected linker (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH) (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker conjugate.

Step 2: Coupling of Target Protein Ligand

  • Coupling Reaction:

    • Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) and a carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation as a function of PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualization

Steric_Hindrance_Mitigation cluster_0 Linear Linker Scenario cluster_1 Branched Linker Solution Target_Protein_L Target Protein PROTAC_L PROTAC (Linear Linker) Target_Protein_L->PROTAC_L Binds Clash Steric Hindrance Target_Protein_L->Clash E3_Ligase_L E3 Ligase E3_Ligase_L->PROTAC_L Binds E3_Ligase_L->Clash Target_Protein_B Target Protein PROTAC_B PROTAC (N-Me-N-bis(PEG4-C2-Boc)) Target_Protein_B->PROTAC_B Binds E3_Ligase_B E3 Ligase E3_Ligase_B->PROTAC_B Binds Ternary_Complex Productive Ternary Complex PROTAC_B->Ternary_Complex Facilitates

Caption: Overcoming steric hindrance with a branched linker.

PROTAC_Synthesis_Workflow Start N-Me-N-bis(PEG4-C2-Boc) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Linker_Amine Deprotected Linker (Di-amine) Deprotection->Linker_Amine Coupling1 Amide Coupling 1 (HATU, DIPEA) Linker_Amine->Coupling1 E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Coupling1 Intermediate E3 Ligand-Linker Conjugate Coupling1->Intermediate Coupling2 Amide Coupling 2 (HATU, DIPEA) Intermediate->Coupling2 Target_Ligand Target Protein Ligand (-COOH) Target_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

References

Technical Support Center: Troubleshooting the PROTAC Hook Effect with Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "hook effect" with Proteolysis Targeting Chimeras (PROTACs), particularly those utilizing branched polyethylene glycol (PEG)-based linkers such as "N-Me-N-bis(PEG4-C2-Boc)".

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a paradoxical phenomenon where the degradation of a target protein by a PROTAC decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal concentration, and further increases in PROTAC concentration lead to reduced efficacy.[2]

Q2: What causes the hook effect, especially with a flexible linker like N-Me-N-bis(PEG4-C2-Boc)?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] A PROTAC needs to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to induce protein degradation.[3] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent degradation.[2] Flexible and branched linkers like N-Me-N-bis(PEG4-C2-Boc) can potentially increase the propensity for forming these unproductive binary complexes due to their conformational flexibility, which might not optimally orient the two binding moieties for simultaneous engagement at high concentrations.[4][5]

Q3: What are the consequences of the hook effect for my experimental results?

A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive or weak if tested at concentrations that are too high.[1] This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2]

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.

This is a classic indication of the hook effect.

Troubleshooting Steps:

  • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use a broad range of concentrations (e.g., 1 pM to 100 µM) with half-log dilutions to accurately identify the optimal concentration for maximal degradation.[2]

  • Perform a Time-Course Experiment: Assess target protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher concentration where the hook effect is observed. This will help in understanding the kinetics of degradation.[2]

  • Directly Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect.[6]

dot

cluster_0 Mechanism of the PROTAC Hook Effect Low_PROTAC_Conc Low [PROTAC] Productive_Ternary_Complex Productive Ternary Complex (Target-PROTAC-E3) Low_PROTAC_Conc->Productive_Ternary_Complex Favors Optimal_PROTAC_Conc Optimal [PROTAC] Optimal_PROTAC_Conc->Productive_Ternary_Complex Maximizes High_PROTAC_Conc High [PROTAC] Binary_Complex_1 Binary Complex (Target-PROTAC) High_PROTAC_Conc->Binary_Complex_1 Favors Binary_Complex_2 Binary Complex (PROTAC-E3) High_PROTAC_Conc->Binary_Complex_2 Favors Degradation Target Degradation Productive_Ternary_Complex->Degradation No_Degradation Inhibition of Degradation Binary_Complex_1->No_Degradation Leads to Binary_Complex_2->No_Degradation Leads to

Caption: Mechanism of the PROTAC hook effect.

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

This could be due to several factors, including the hook effect occurring at lower than expected concentrations or issues with the PROTAC's design or experimental setup.

Troubleshooting Steps:

  • Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.[2]

  • Optimize the Linker: The length, flexibility, and attachment points of the linker are critical for productive ternary complex formation.[6] With a branched linker like N-Me-N-bis(PEG4-C2-Boc), the conformational freedom is high.[4] Consider synthesizing analogs with different linker lengths or rigidities to optimize the geometry of the ternary complex.[5]

  • Check E3 Ligase Expression: Ensure that the cell line used in your experiments expresses the recruited E3 ligase at sufficient levels.[2]

  • Evaluate Cell Permeability: The hydrophilic nature of PEG linkers can sometimes impact cell permeability.[7] If ternary complex formation is observed in biochemical assays but not in cells, consider performing a cell permeability assay.[2]

dot

cluster_1 Troubleshooting Workflow for Weak/No Degradation Start Weak or No Degradation Observed Check_Hook_Effect Wide Dose-Response Western Blot Start->Check_Hook_Effect Hook_Effect_Observed Hook Effect? Check_Hook_Effect->Hook_Effect_Observed Optimize_Conc Optimize PROTAC Concentration Hook_Effect_Observed->Optimize_Conc Yes Check_Ternary_Complex Biophysical Assays (AlphaLISA, Co-IP) Hook_Effect_Observed->Check_Ternary_Complex No End Potent Degradation Optimize_Conc->End Ternary_Complex_Forms Ternary Complex Formation? Check_Ternary_Complex->Ternary_Complex_Forms Optimize_Linker Optimize Linker Design (Length, Rigidity) Ternary_Complex_Forms->Optimize_Linker No Check_Permeability Evaluate Cell Permeability Ternary_Complex_Forms->Check_Permeability Yes Optimize_Linker->Check_Ternary_Complex Check_E3_Ligase Check E3 Ligase Expression Check_E3_Ligase->End Check_Permeability->Check_E3_Ligase

Caption: Troubleshooting workflow for weak PROTAC activity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the hook effect and the outcomes of troubleshooting experiments.

Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect

PROTAC-X Concentration (nM)% Target Protein Degradation
0.110
140
1085 (Dmax)
10055
100020
100005

Table 2: Comparison of DC50 and Dmax for PROTACs with Different Linkers

PROTACLinker TypeDC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-XN-Me-N-bis(PEG4-C2-Boc)885Pronounced hook effect above 10 nM
PROTAC-YRigid Alkyl Linker1590Minimal hook effect up to 10 µM

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the general steps for assessing target protein degradation via Western blotting.[8][9]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.[9]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.[9]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[8]

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[8]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle-treated control.[8]

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol provides a general framework for assessing ternary complex formation using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[11][12]

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.

    • Include controls with no PROTAC and no proteins.

    • Incubate the plate to allow for ternary complex formation.

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.

    • Incubate the plate in the dark to allow for bead-protein binding.

  • Signal Detection and Data Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect at higher concentrations.[13]

Protocol 3: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Detection

This protocol outlines the steps to detect the PROTAC-induced ternary complex within a cellular context.[2][14]

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to prevent degradation of the target protein.[2]

    • Treat cells with the PROTAC at the desired concentration or DMSO for 4-6 hours.[14]

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.[2]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.[2]

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the ligase).

    • Add protein A/G beads to capture the antibody-E3 ligase complex.

    • Wash the beads to remove non-specific binding.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Perform Western blot analysis on the eluted samples using an antibody against the target protein.

    • The presence of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells (and its absence or reduction in the control) confirms the formation of the ternary complex.[14]

dot

cluster_2 Experimental Workflow for PROTAC Characterization Cell_Treatment Cell Treatment with PROTAC (Dose-Response & Time-Course) Western_Blot Western Blot Analysis (% Degradation, DC50, Dmax) Cell_Treatment->Western_Blot Hook_Effect_Analysis Analyze for Hook Effect Western_Blot->Hook_Effect_Analysis Biophysical_Assays Biophysical Assays (AlphaLISA, Co-IP) Hook_Effect_Analysis->Biophysical_Assays Hook Effect Observed or Weak Activity Final_Characterization Final PROTAC Characterization Hook_Effect_Analysis->Final_Characterization No Hook Effect & Potent Activity Ternary_Complex_Confirmation Confirm Ternary Complex Formation Biophysical_Assays->Ternary_Complex_Confirmation Linker_Optimization Linker Optimization (If necessary) Ternary_Complex_Confirmation->Linker_Optimization Suboptimal Formation Ternary_Complex_Confirmation->Final_Characterization Optimal Formation Linker_Optimization->Cell_Treatment

Caption: Experimental workflow for PROTAC characterization.

References

Technical Support Center: Enhancing Cell Permeability of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a focus on those containing N-Methyl-N-bis(polyethylene glycol4-C2-tert-butyloxycarbonyl), or "N-Me-N-bis(PEG4-C2-Boc)", and similar PEG-based linkers.

Troubleshooting Guides

Issue: My PROTAC shows low or no target degradation in cellular assays.

This is a common issue that can often be attributed to poor cell permeability. Here's a step-by-step guide to troubleshoot this problem.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Confirm Target Engagement: Before assuming a permeability issue, verify that your PROTAC can bind its intracellular target using assays like NanoBRET or Cellular Thermal Shift Assay (CETSA).[1] A lack of engagement strongly suggests the PROTAC is not reaching its target. 2. Assess Permeability Experimentally: Directly measure the cell permeability of your PROTAC using a Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or a Caco-2 permeability assay for a more comprehensive assessment that includes active transport.[2] 3. Modify the Linker: The composition and length of the linker are critical for cell permeability.[3][4] Consider the following modifications:     a. Replace the PEG Linker: While PEG linkers can improve solubility, they can also increase the polar surface area, hindering cell entry.[5][6][7][8] Replacing the PEG linker with a more lipophilic alkyl or a rigid phenyl-containing linker can enhance permeability.[2]     b. Optimize Linker Length: The length of the PEG linker influences its conformation and ability to shield polar surfaces. Systematically test shorter or longer PEG chains (e.g., PEG2, PEG6) to find the optimal length for your specific PROTAC.[2][]     c. Introduce Rigidity: Incorporating cyclic structures like piperazine or piperidine rings into the linker can rigidify the molecule, potentially favoring a more permeable conformation.[2][3] 4. Evaluate the t-Boc Protecting Group: The tert-butyloxycarbonyl (t-Boc) group is bulky and can increase the molecular weight, which may negatively impact cell permeability.[2] If this group is not essential for target binding, consider its removal or replacement with a smaller, less lipophilic group.[2]
Inefficient Ternary Complex Formation The PROTAC must form a stable ternary complex with the target protein and the E3 ligase for degradation to occur.[1] If permeability is confirmed to be adequate, use biophysical assays such as TR-FRET, SPR, or ITC to assess ternary complex formation.[10]
Metabolic Instability The PROTAC may be rapidly metabolized within the cell. Assess the stability of your compound in cell lysate or microsomes. If instability is observed, consider modifying metabolically liable sites, for instance, by replacing amide bonds with more stable ether or triazole linkages.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of a PEG linker, such as in "N-Me-N-bis(PEG4-C2-Boc)", on my PROTAC's permeability?

A1: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance aqueous solubility.[5][6][7][8] They can also exhibit "chameleonic" properties, adopting folded conformations in the hydrophobic environment of the cell membrane to shield their polar surface area, which can facilitate cell entry.[2] However, the relationship between PEG linkers and cell permeability is complex. A long or highly flexible PEG linker can increase the molecular weight and polar surface area, potentially hindering passive diffusion across the cell membrane.[2] The optimal PEG linker length is a balance between conferring solubility, enabling a permeable conformation, and maintaining the proper orientation for ternary complex formation.[2][5]

Q2: Should I consider removing the t-Boc protecting group to improve permeability?

A2: The tert-butyloxycarbonyl (t-Boc) protecting group is large and can contribute significantly to the molecular weight of the PROTAC, which may reduce its cell permeability.[2] If the amine it is protecting is not critical for binding to the target protein or the E3 ligase, removing it or replacing it with a smaller, less lipophilic protecting group could be a viable strategy to enhance cellular uptake.[2]

Q3: What are the most appropriate assays to quantitatively measure the cell permeability of my PROTAC?

A3: Two standard assays are widely used to evaluate PROTAC cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[2] It is an excellent initial screen for membrane permeability.

  • Caco-2 Permeability Assay: This is a cell-based assay that utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[2] This assay provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux.[11]

Q4: Can increasing the lipophilicity of my PROTAC always be expected to improve cell permeability?

A4: While increasing lipophilicity can enhance membrane partitioning, it is not a universal solution and must be carefully balanced. Excessive lipophilicity can lead to poor aqueous solubility, increased non-specific binding, and greater susceptibility to metabolic degradation, all of which can negatively impact the overall cellular activity of the PROTAC.

Q5: What is the "hook effect" and how does it relate to PROTAC concentration and cell permeability?

A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10] This occurs because at excessive intracellular concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10] While not directly a measure of permeability, observing a hook effect indicates that the PROTAC is entering the cell in sufficient quantities to saturate the system. If no degradation is observed even at high concentrations, and no hook effect is apparent, poor cell permeability is a likely culprit.

Data Presentation

Table 1: Impact of Linker Composition on PROTAC Permeability (PAMPA Assay)

PROTACLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC 1 2-unit PEG linker0.6[12]
PROTAC 2 3-unit PEG linker0.03[12]
PROTAC 3 4-unit PEG linker<0.01[13]
PROTAC 4 Alkyl linker0.002[12]
PROTAC 5 Phenyl-containing linker0.35[14]

Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution due to differing experimental conditions.

Table 2: Caco-2 Permeability of Selected PROTACs

PROTACPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioReference
dTAG-7 LowHigh>2[15]
dBET57 LowHigh>2[15]
ARV-110 LowLow~1[15]
PROTAC 20b 0.350.240.69[14]

Papp (A-B) refers to permeability from the apical to the basolateral side, while Papp (B-A) is in the reverse direction. An efflux ratio greater than 2 is indicative of active efflux.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-infused filter)

  • Acceptor plate

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS for analysis

Procedure:

  • Prepare Solutions:

    • Prepare the acceptor solution by filling the wells of the acceptor plate with PBS.

    • Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Hydrate the Membrane: Add a small volume of PBS to the donor plate wells and let the membrane hydrate according to the manufacturer's instructions.

  • Start the Assay:

    • Carefully remove the hydration buffer from the donor plate.

    • Add the donor solution containing the PROTAC to the donor plate wells.

    • Place the donor plate into the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 5-18 hours).

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

    • Papp = (VA / (Area * Time)) * (CA / (CD - CA))

      • Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and CA and CD are the concentrations in the acceptor and donor wells, respectively.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines a method for assessing PROTAC permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare for Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Equilibrate the cells in HBSS at 37°C.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add HBSS containing the PROTAC at the desired concentration to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber. This is done to determine if the PROTAC is subject to active efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[16]

Visualizations

PROTAC_Degradation_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_ext PROTAC (Extracellular) PROTAC_ext->PROTAC Cellular Uptake

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Low/No Target Degradation Check_Permeability Assess Cell Permeability (PAMPA, Caco-2) Start->Check_Permeability Permeable Permeable? Check_Permeability->Permeable Modify_Linker Modify Linker - Change Type (Alkyl/Rigid) - Optimize Length - Add Rigidity Permeable->Modify_Linker No Check_Ternary_Complex Assess Ternary Complex Formation (TR-FRET, SPR) Permeable->Check_Ternary_Complex Yes Modify_Linker->Check_Permeability Modify_tBoc Modify/Remove t-Boc Group Modify_tBoc->Check_Permeability Stable_Complex Stable Complex? Check_Ternary_Complex->Stable_Complex Stable_Complex->Modify_Linker No Check_Metabolism Assess Metabolic Stability Stable_Complex->Check_Metabolism Yes Success Successful Degradation Check_Metabolism->Success

Caption: Troubleshooting workflow for poor PROTAC activity.

References

"N-Me-N-bis(PEG4-C2-Boc)" linker stability issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the N-Me-N-bis(PEG4-C2-Boc) linker in their in vitro experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of the N-Me-N-bis(PEG4-C2-Boc) linker, focusing on challenges related to its stability.

Issue 1: Unexpected Cleavage or Degradation of the Linker

If you observe loss of your conjugate's integrity or the appearance of unexpected byproducts during your in vitro assays, it may be due to the instability of the N-Me-N-bis(PEG4-C2-Boc) linker under your experimental conditions.

Potential Cause 1: Acidic pH in Assay Buffers or Media

The Boc (tert-butyloxycarbonyl) protecting groups on the linker are highly susceptible to cleavage under acidic conditions.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Verify pH of all solutions: Carefully measure the pH of all buffers, media, and solutions that come into contact with the linker-conjugated molecule.

    • Adjust buffer system: If the pH is acidic (typically below 6.5), switch to a neutral or slightly basic buffer system (pH 7.0-8.0). Common choices include phosphate-buffered saline (PBS), HEPES, or borate buffers.[6]

    • Monitor pH throughout the experiment: For long-term incubations, re-verify the pH of the medium as cellular metabolism can cause it to become acidic.

Potential Cause 2: Presence of Strong Lewis Acids

Certain metal ions or reagents can act as Lewis acids and facilitate the cleavage of the Boc group.[2]

  • Troubleshooting Steps:

    • Review all components of your assay: Identify any potential Lewis acids in your reaction mixture.

    • Use chelating agents: If the presence of divalent cations is suspected to be an issue, consider the addition of a chelating agent like EDTA, but be mindful of its potential impact on your biological system.

    • Purify all components: Ensure that all reagents and proteins are of high purity and free from contaminating metal ions.

Potential Cause 3: Enzymatic Degradation

While PEG linkers are generally designed to be biocompatible, they can be subject to metabolism by certain enzymes, such as hydrolases, which may be present in cell lysates or serum-containing media.[7]

  • Troubleshooting Steps:

    • Minimize exposure to cellular extracts: If possible, perform initial stability studies in simple buffers before moving to more complex biological matrices.

    • Heat-inactivate serum: If your experiment requires the use of serum, consider heat-inactivating it to denature degradative enzymes.

    • Perform stability assays: Conduct control experiments to assess the stability of the linker in your specific biological matrix (see Experimental Protocols section).

Issue 2: Poor Solubility or Aggregation of the Conjugate

The N-Me-N-bis(PEG4-C2-Boc) linker is designed to enhance solubility; however, issues may still arise depending on the properties of the conjugated molecules.[8]

  • Troubleshooting Steps:

    • Optimize linker attachment: The properties of the final conjugate can be influenced by the points of attachment of the linker.[9]

    • Adjust concentration: High concentrations of PROTACs or other large molecules can lead to aggregation.[7] Experiment with a range of concentrations.

    • Incorporate solubilizing agents: In some cases, the use of biocompatible solubilizing agents may be necessary, but their compatibility with the downstream assay must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for the N-Me-N-bis(PEG4-C2-Boc) linker?

The main stability issue is the acid-labile nature of the Boc protecting groups.[2][3][4][10] Exposure to acidic conditions (pH < 6.5) can lead to the removal of the Boc group, exposing the primary amine and altering the properties of your molecule.

Q2: Under what conditions is the N-Me-N-bis(PEG4-C2-Boc) linker generally stable?

The linker is generally stable under neutral to basic conditions (pH 7.0-8.5) and in the presence of most nucleophiles.[1][11] The ether linkages of the PEG chains are also chemically robust under typical in vitro conditions.[12][13]

Q3: Can I use this linker in experiments with live cells?

Yes, the PEG component of the linker is biocompatible.[12] However, it is crucial to ensure that the cell culture medium remains at a physiological pH (around 7.4) to prevent Boc deprotection.

Q4: How can I assess the stability of my conjugate containing the N-Me-N-bis(PEG4-C2-Boc) linker?

You can perform in vitro stability assays by incubating your conjugate in the relevant buffer, cell culture medium, or cell lysate for various time points. The integrity of the conjugate can then be analyzed by techniques such as LC-MS or Western blot. A detailed protocol is provided below.

Q5: Does the length of the PEG4 chains in the linker affect its stability?

The length of the PEG chain primarily influences the physicochemical properties of the conjugate, such as solubility and cell permeability, rather than its chemical stability.[14][15] The ether bonds within the PEG chain are generally stable.

Data Presentation

Table 1: Summary of N-Me-N-bis(PEG4-C2-Boc) Linker Stability

Condition Linker Component Stability Notes
Acidic pH (<6.5) Boc-protected amineLabile Rapid cleavage can occur, especially with strong acids like TFA.[3][4]
Neutral pH (6.5-7.5) Boc-protected amineStable Generally stable under physiological conditions.
Basic pH (>7.5) Boc-protected amineStable The Boc group is resistant to basic hydrolysis.[1][11]
Presence of Nucleophiles Boc-protected amineStable Generally unreactive towards common nucleophiles.[1]
Typical In Vitro Buffers PEG chains (Ether bonds)Stable The ether linkages are chemically robust.[13]
Presence of Hydrolases PEG chainsPotentially Labile Susceptibility to enzymatic degradation should be assessed experimentally.[7]

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of a Conjugate Using LC-MS

Objective: To determine the stability of a molecule conjugated with the N-Me-N-bis(PEG4-C2-Boc) linker in a specific buffer or biological matrix over time.

Materials:

  • Your linker-conjugated molecule of interest

  • Assay buffer (e.g., PBS, pH 7.4) or biological matrix (e.g., cell lysate, human serum)

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS system

Methodology:

  • Prepare a stock solution of your conjugate in an appropriate solvent (e.g., DMSO).

  • Spike the stock solution into the pre-warmed (37°C) assay buffer or biological matrix to a final concentration of 1-10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold quenching solution. This will precipitate proteins and stop enzymatic reactions.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

  • Analyze the samples by LC-MS to quantify the amount of the intact conjugate remaining at each time point. The appearance of degradation products (e.g., the de-Boc'd conjugate) can also be monitored.

  • Plot the percentage of the intact conjugate remaining versus time to determine its half-life in the tested matrix.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis stock Prepare stock solution of conjugate spike Spike conjugate into matrix stock->spike matrix Pre-warm assay buffer or biological matrix matrix->spike incubate Incubate at 37°C spike->incubate sampling Withdraw aliquots at various time points incubate->sampling quench Quench with cold acetonitrile sampling->quench centrifuge Centrifuge to pellet proteins quench->centrifuge analyze Analyze supernatant by LC-MS centrifuge->analyze

Caption: Experimental workflow for in vitro stability assessment.

G Intact_Linker N-Me-N-bis(PEG4-C2-Boc) (Intact Linker) Deprotected_Linker Deprotected Linker (Exposed Primary Amines) Intact_Linker->Deprotected_Linker Boc Cleavage Acidic_Condition Acidic Condition (e.g., pH < 6.5, Lewis Acid) Acidic_Condition->Deprotected_Linker

Caption: Potential degradation pathway of the linker.

References

Technical Support Center: Off-Target Effects of "N-Me-N-bis(PEG4-C2-Boc)" Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of PROTACs containing the "N-Me-N-bis(PEG4-C2-Boc)" linker.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects associated with PROTACs containing a PEG-based linker like "N-Me-N-bis(PEG4-C2-Boc)"?

A1: While "N-Me-N-bis(PEG4-C2-Boc)" is a specific linker, general off-target effects for PROTACs can be categorized as follows:

  • Unintended Degradation of Other Proteins: The warhead or the E3 ligase binder of the PROTAC may have an affinity for proteins other than the intended target, leading to their degradation.[1][2] Pomalidomide-based PROTACs, for example, have been observed to sometimes degrade zinc-finger (ZF) proteins.[1][3]

  • Perturbation of Signaling Pathways: Degradation of the target protein can have downstream effects on interconnected signaling pathways.[1] Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.[1]

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may lead to off-target pharmacology.[1]

  • Linker-Mediated Off-Targets: The "N-Me-N-bis(PEG4-C2-Boc)" linker itself, being a flexible polyethylene glycol (PEG) chain, could contribute to off-target effects by influencing the conformation of the ternary complex and potentially interacting with other proteins. The flexibility of PEG linkers can sometimes lead to suboptimal binding conformations, impacting the stability of the ternary complex.[4]

Q2: How can I experimentally identify the off-target effects of my "N-Me-N-bis(PEG4-C2-Boc)"-containing PROTAC?

A2: A comprehensive, multi-faceted approach is recommended to identify off-target effects:[1]

  • Global Proteomics: Mass spectrometry-based proteomics is the primary method for unbiasedly identifying off-target protein degradation.[1][2] This involves comparing the proteome of cells treated with your PROTAC to control-treated cells.

  • Transcriptomics: RNA-sequencing can help determine if changes in protein levels are a result of protein degradation or transcriptional regulation.[1]

  • Cell-Based Assays: Orthogonal methods like Western blotting or targeted protein quantification should be used to validate potential off-targets identified through proteomics.[1]

  • Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) can confirm whether the PROTAC directly engages with the identified off-target protein.[1][5]

Q3: How can I differentiate between direct off-target degradation and downstream signaling effects in my proteomics data?

A3: Distinguishing direct from indirect effects is a critical step in data analysis. A time-course proteomics experiment can be very informative. Direct off-targets are likely to be degraded at earlier time points, while downstream effects will appear later. Comparing your results with data from an inactive control PROTAC (e.g., one with a modification that prevents ternary complex formation) can also help filter out non-specific effects.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the investigation of off-target effects.

Problem Possible Cause Suggested Solution
High Cellular Toxicity 1. Off-target effects of the PROTAC.[1] 2. High concentration of the PROTAC or solvent.[1]1. Perform a dose-response analysis to determine the toxic concentration versus the degradation concentration (DC50). 2. Conduct a global proteomics experiment to identify unintended protein degradation that might be causing toxicity.[6] 3. Lower the PROTAC concentration and ensure the solvent concentration is not toxic.[1] 4. Test an inactive control PROTAC; if toxicity persists, it points to an off-target effect independent of target degradation.[6]
Inconsistent Degradation Results 1. Variability in cell culture conditions (e.g., passage number, confluency).[5] 2. Instability of the PROTAC in the cell culture medium.[5]1. Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[5] 2. Assess the stability of your PROTAC in the experimental medium over the time course of the experiment.[5]
Discrepancy Between Proteomics and Western Blot Data 1. Differences in the sensitivity of the assays.[1] 2. Poor antibody quality or cross-reactivity in Western blotting.[1]1. Use quantitative proteomics data to guide the selection of antibodies for validation.[1] 2. Validate the specificity and sensitivity of your primary antibody.[1] 3. If available, use knockout/knockdown cell lines to confirm antibody specificity.[1]
No Degradation Observed 1. Poor cell permeability of the PROTAC.[5] 2. Unstable ternary complex formation. 3. The ternary complex is not in a productive conformation for ubiquitination.[5]1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Use target engagement assays (e.g., CETSA, NanoBRET) to confirm binding to both the target and the E3 ligase.[5] 3. Perform an in-cell or in vitro ubiquitination assay to check for target ubiquitination.[5] If no ubiquitination is observed, consider redesigning the linker.

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a standard workflow for identifying off-target protein degradation using quantitative mass spectrometry.[1]

1. Cell Culture and Treatment:

  • Culture a suitable cell line to approximately 70-80% confluency.[1]

  • Treat cells with your "N-Me-N-bis(PEG4-C2-Boc)"-containing PROTAC at a predetermined optimal concentration. It is also advisable to include a higher concentration to monitor for the hook effect.[1]

  • Include the following controls:

    • Vehicle control (e.g., DMSO).[1]

    • Negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[1]

2. Cell Lysis and Protein Digestion:

  • Harvest the cells and lyse them to extract proteins.

  • Quantify the protein concentration in each sample.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[1]

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.[1]

  • Acquire data in either data-dependent or data-independent acquisition mode.[1]

4. Data Analysis:

  • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.[1]

  • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[1]

Visualizations

Off_Target_Identification_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_validation Validation Phase A Cell Culture & Treatment (PROTAC, Vehicle, Negative Control) B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D LC-MS/MS Analysis C->D E Raw Data Processing (Protein ID & Quantification) D->E Raw MS Data F Statistical Analysis (Identify Significant Changes) E->F G Bioinformatics Analysis (Pathway & Function) F->G H Off-Target Candidate List G->H I Western Blotting H->I J Target Engagement Assays (CETSA) H->J K Functional Assays H->K L Validated Off-Targets I->L J->L K->L

Caption: Workflow for off-target protein identification.

Troubleshooting_Logic Start High Cellular Toxicity Observed? OnTarget Confirm On-Target Degradation Start->OnTarget DoseResponse Perform Dose-Response for Toxicity vs. Degradation OnTarget->DoseResponse Proteomics Global Proteomics to Identify Unintended Degradation DoseResponse->Proteomics InactiveControl Test Inactive Control PROTAC Proteomics->InactiveControl ToxicityPersists Toxicity Persists? InactiveControl->ToxicityPersists OffTargetIndependent Off-Target Effect Independent of Degradation ToxicityPersists->OffTargetIndependent Yes OnTargetRelated Toxicity Likely On-Target or Off-Target Degradation-Mediated ToxicityPersists->OnTargetRelated No

Caption: Troubleshooting logic for unexpected cellular toxicity.

PROTAC_Off_Target_Mechanisms cluster_direct Direct Effects cluster_indirect Indirect Effects PROTAC PROTAC ('N-Me-N-bis(PEG4-C2-Boc)') Target Intended Target Degradation PROTAC->Target On-Target OffTargetDeg Unintended Protein Degradation PROTAC->OffTargetDeg Off-Target Hook Hook Effect (High Concentrations) PROTAC->Hook Pharmacological Signaling Perturbation of Signaling Pathways Target->Signaling Downstream OffTargetDeg->Signaling Downstream

Caption: Potential mechanisms of PROTAC off-target effects.

References

Technical Support Center: Optimizing N-Me-N-bis(PEG4-C2-Boc) PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Me-N-bis(PEG4-C2-Boc) linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this versatile linker in their Proteolysis Targeting Chimera (PROTAC) experiments for improved efficacy.

Troubleshooting Guide

This section addresses specific issues that may arise during the development and testing of PROTACs utilizing the N-Me-N-bis(PEG4-C2-Boc) linker.

Question: My PROTAC shows low or no degradation of the target protein. What are the potential linker-related issues?

Answer: This is a frequent challenge in PROTAC development and can often be attributed to suboptimal linker properties that prevent the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).[1] Potential linker-related causes include:

  • Incorrect Linker Length or Rigidity: The linker might be too short, leading to steric hindrance between the target protein and the E3 ligase.[1] Conversely, a linker that is too long or overly flexible may result in non-productive binding events where ubiquitination sites are not accessible.[1] The PEG4 chains in the N-Me-N-bis(PEG4-C2-Boc) linker provide significant flexibility; however, this may not be optimal for all target-E3 ligase pairs.

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]

  • Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][] While PEG linkers generally improve solubility, the overall properties of the PROTAC molecule are critical.[3]

Troubleshooting Steps:

  • Vary Linker Length: Synthesize a small library of PROTACs with varying PEG chain lengths (e.g., PEG2, PEG6) to assess the impact on degradation.

  • Modify Linker Rigidity: Introduce more rigid elements into the linker, such as piperazine or alkyne groups, to reduce flexibility and potentially favor a more productive ternary complex conformation.[4][5]

  • Alter Attachment Points: If possible, change the point of attachment of the linker to the warhead or the E3 ligase ligand. This can significantly alter the spatial orientation of the bound proteins.[6]

  • Assess Physicochemical Properties: Experimentally determine the solubility and permeability (e.g., using a PAMPA assay) of your PROTAC. If these are poor, consider linker modifications that enhance these properties.

Question: I am observing a significant "hook effect" with my PROTAC. How can linker modification help?

Answer: The "hook effect" is characterized by a decrease in degradation efficiency at high PROTAC concentrations. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1][7] Linker design can influence the severity of this effect.[1]

Mitigation Strategies:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[1]

  • Increase Linker Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex, potentially reducing the formation of non-productive binary complexes.[1]

Question: My PROTAC appears to be unstable in cellular assays or in vivo. Could the linker be the cause?

Answer: Yes, the linker can be a point of metabolic or chemical instability.[8][9] While PEG chains are generally considered relatively stable, the overall structure of the PROTAC can be susceptible to enzymatic cleavage, such as hydrolysis of amide bonds.[8][9]

Troubleshooting and Optimization:

  • Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify potential sites of metabolism on your PROTAC, including the linker.

  • Structural Modification: If the linker is found to be labile, consider modifying its chemical structure to enhance stability. This could involve replacing susceptible functional groups (e.g., esters, amides) with more stable alternatives.[] For instance, incorporating a piperazine ring has been suggested to increase metabolic stability.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a PEG-based linker like N-Me-N-bis(PEG4-C2-Boc)?

A1: PEG linkers are the most commonly used motifs in PROTAC design for several reasons:[3]

  • Increased Solubility: The introduction of PEG chains can improve the aqueous solubility of the PROTAC molecule.[3]

  • Tunable Length: The length of the PEG linker can be easily adjusted by using different numbers of PEG units, allowing for systematic optimization of the distance between the target protein and the E3 ligase.[3]

  • Synthetic Accessibility: Bifunctional PEG linkers are readily available and facilitate the rapid assembly of PROTAC libraries for screening.[3]

Q2: How does the "N-Me" modification in the N-Me-N-bis(PEG4-C2-Boc) linker potentially affect my PROTAC?

A2: The N-methylation of the central nitrogen atom can have several effects:

  • Conformational Constraint: The methyl group can introduce a degree of conformational rigidity around the nitrogen atom, which may influence the preferred three-dimensional structure of the PROTAC.

  • Metabolic Stability: N-methylation can sometimes block N-dealkylation, a common metabolic pathway, potentially increasing the half-life of the PROTAC.[8]

  • Hydrogen Bonding: The N-methyl group removes a potential hydrogen bond donor, which could impact intramolecular interactions and the overall conformation of the linker.

Q3: When should I consider moving away from a standard PEG linker to a more "functional" linker?

A3: While PEG linkers are an excellent starting point, a shift to more functional linkers may be necessary when:

  • You are unable to achieve satisfactory degradation despite optimizing PEG linker length.

  • Your PROTAC suffers from poor cell permeability or other unfavorable physicochemical properties.

  • You require more precise control over the three-dimensional orientation of the ternary complex.

  • You are designing "smart" PROTACs, such as photo-switchable or click-formed PROTACs, which require specific chemical moieties within the linker.[4][6]

Q4: Can computational modeling help in designing a better linker based on N-Me-N-bis(PEG4-C2-Boc)?

A4: Yes, computational and structural methods are becoming increasingly important for rational PROTAC design.[4][5] Molecular modeling can be used to:

  • Predict the structure and dynamics of the ternary complex.[4]

  • Assess the fit and potential steric clashes between the target protein and the E3 ligase for different linker lengths and conformations.

  • Guide the design of linkers with optimal geometry for productive ubiquitination.

Data Presentation

Table 1: Hypothetical Degradation Data for PROTACs with Varying Linker Length

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-AN-Me-N-bis(PEG2-C2)55045
PROTAC-BN-Me-N-bis(PEG4-C2)12085
PROTAC-CN-Me-N-bis(PEG6-C2)35070
PROTAC-DN-Me-N-bis(PEG8-C2)80050

This table illustrates how varying the PEG chain length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

Table 2: Hypothetical Physicochemical Properties of PROTACs with Different Linker Types

PROTAC IDLinker TypeAqueous Solubility (µM)Cell Permeability (PAMPA, 10⁻⁶ cm/s)
PROTAC-BPEG4251.5
PROTAC-EAlkyl53.2
PROTAC-FPEG4-Piperazine351.8

This table demonstrates how linker composition can influence key drug-like properties such as solubility and permeability.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using N-Me-N-bis(PEG4-C2-Boc) Linker

  • Boc Deprotection: Dissolve the N-Me-N-bis(PEG4-C2-Boc) linker in a suitable solvent (e.g., dichloromethane). Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the removal of the Boc protecting groups. Remove the solvent and excess acid under reduced pressure to yield the deprotected amine linker.

  • Amide Coupling (Warhead): Dissolve the deprotected linker and the warhead (containing a carboxylic acid) in a polar aprotic solvent like DMF. Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature overnight.

  • Purification: Purify the resulting mono-functionalized linker-warhead conjugate by reverse-phase HPLC.

  • Amide Coupling (E3 Ligase Ligand): Repeat the amide coupling procedure using the purified linker-warhead conjugate and the E3 ligase ligand (containing a carboxylic acid).

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to obtain the desired product. Characterize the final compound by LC-MS and NMR.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_testing Efficacy Testing start N-Me-N-bis(PEG4-C2-Boc) Linker deprotection Boc Deprotection (TFA) start->deprotection linker_amine Deprotected Linker deprotection->linker_amine coupling1 Amide Coupling 1 (Warhead, HATU) linker_amine->coupling1 conjugate1 Linker-Warhead Conjugate coupling1->conjugate1 purify1 HPLC Purification conjugate1->purify1 coupling2 Amide Coupling 2 (E3 Ligase Ligand, HATU) purify1->coupling2 final_protac Final PROTAC coupling2->final_protac purify2 Final HPLC Purification final_protac->purify2 cell_assay Cell-Based Degradation Assay (e.g., Western Blot) purify2->cell_assay dc50 Determine DC50 & Dmax cell_assay->dc50 optimization Analyze & Optimize dc50->optimization

Caption: General experimental workflow for PROTAC synthesis and evaluation.

troubleshooting_logic cluster_linker_length Linker Length cluster_linker_rigidity Linker Rigidity cluster_properties Physicochemical Properties cluster_attachment Attachment Points start Low/No Degradation? length Is linker length optimal? start->length Yes vary_length Synthesize analogs with varying PEG lengths (e.g., PEG2, PEG6) length->vary_length Yes rigidity Is linker too flexible? length->rigidity No success Improved Degradation vary_length->success add_rigidity Incorporate rigid motifs (piperazine, alkyne) rigidity->add_rigidity Yes properties Poor solubility or permeability? rigidity->properties No add_rigidity->success measure_props Measure solubility/PAMPA properties->measure_props Yes attachment Suboptimal attachment? properties->attachment No modify_props Modify linker to improve physicochemical properties measure_props->modify_props modify_props->success change_attachment Synthesize analogs with alternative attachment points attachment->change_attachment Yes change_attachment->success

Caption: Troubleshooting logic for low PROTAC degradation activity.

ternary_complex cluster_protac PROTAC Structure POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ligase PROTAC->E3 recruits Warhead Warhead Linker N-Me-N-bis(PEG4-C2) Linker Warhead->Linker E3_Ligand E3 Ligand Linker->E3_Ligand

Caption: Schematic of a PROTAC-mediated ternary complex formation.

References

Validation & Comparative

A Comparative Guide to PEG Linkers in PROTACs: Unveiling the Role of "N-Me-N-bis(PEG4-C2-Boc)" and Other Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of various PEG linkers, with a special focus on the potential utility of branched architectures like "N-Me-N-bis(PEG4-C2-Boc)," supported by experimental data and detailed protocols.

The Central Role of the Linker in PROTAC Efficacy

The linker is far more than a passive tether; its length, flexibility, and chemical composition profoundly influence a PROTAC's biological activity.[1] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] This ternary complex is the cornerstone of PROTAC-mediated degradation, as it brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent destruction by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 cluster_1 cluster_2 PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

A diagram illustrating the PROTAC mechanism of action.

Quantitative Comparison of Linear PEG Linkers

The length of a linear PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to unfavorable binding geometry and reduced degradation efficiency. The following tables summarize experimental data from studies on PROTACs targeting various proteins, demonstrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 11 PEG unit>5000<20[3]
PROTAC 22 PEG units>5000<20[3]
PROTAC 34 PEG units<500>80[3]
PROTAC 45 PEG units<500>80[3]

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Atom LengthIC50 (nM)ER DegradationReference
Compound 99 atoms>1000++[1]
Compound 1112 atoms~500+++[1]
Compound 1216 atoms~250++++[1]
Compound 1319 atoms~500+++[1]
Compound 1421 atoms>1000++[1]

(Note: '+' indicates the relative level of degradation observed in the study)

These data highlight that a "Goldilocks" principle often applies to linker length, where an optimal length exists to maximize degradation efficacy.

Physicochemical Properties and Cell Permeability

Beyond ternary complex formation, the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. PEG linkers are generally hydrophilic, which can enhance the aqueous solubility of often lipophilic PROTAC molecules.[4] However, the relationship with cell permeability is more complex. While high hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating cell entry.[5]

Table 3: Physicochemical Properties of PROTACs with Varying Linker Composition

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Cell Permeability (Papp, 10⁻⁶ cm/s)Reference
PROTAC AAlkyl785.94.2165.28.4[3]
PROTAC BPEG2831.93.5174.5-[5]
PROTAC CPEG4919.02.8193.01.1[3]

Data compiled from multiple sources for illustrative purposes. Direct comparison of permeability requires identical assay conditions.

The Case for Branched Linkers: A Look at "N-Me-N-bis(PEG4-C2-Boc)"

While linear PEG linkers are the most common, there is growing interest in more complex architectures, such as branched or "Y-shaped" linkers. "N-Me-N-bis(PEG4-C2-Boc)" is a commercially available example of such a linker, featuring a central nitrogen atom from which two PEG4 arms extend.

Although direct comparative data for PROTACs utilizing "N-Me-N-bis(PEG4-C2-Boc)" is not yet widely available in the peer-reviewed literature, the theoretical advantages of a branched architecture are compelling:

  • Multivalency and Avidity: A branched linker can potentially engage with the target protein or E3 ligase at multiple points, increasing the avidity and stability of the ternary complex.

  • Conformational Constraint: The branched structure may reduce the conformational flexibility of the PROTAC, pre-organizing it into a bioactive conformation and reducing the entropic penalty of binding.

  • Improved Physicochemical Properties: The three-dimensional structure of a branched linker could lead to more compact molecules with altered solubility and permeability profiles compared to their linear counterparts.

However, the synthesis of PROTACs with branched linkers can be more complex, and the increased structural rigidity may also hinder the formation of a productive ternary complex if the geometry is not optimal. Further empirical studies are needed to fully elucidate the performance of "N-Me-N-bis(PEG4-C2-Boc)" and other branched linkers in PROTAC design.

Experimental Protocols

Accurate evaluation of PROTAC performance is crucial for linker optimization. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the gold-standard assay for quantifying PROTAC-induced protein degradation.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_0 cluster_1 A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Antibody Incubation D->E F Detection & Analysis E->F

A typical workflow for Western Blot analysis.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for cell penetration.

1. Plate Preparation:

  • A donor plate (96-well filter plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • An acceptor plate (96-well plate) is filled with a buffer solution, typically PBS at pH 7.4.

2. Compound Addition:

  • The test PROTACs are dissolved in a suitable buffer and added to the wells of the donor plate.

3. Incubation:

  • The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a defined period (e.g., 4-16 hours) at room temperature.

4. Quantification:

  • After incubation, the concentration of the PROTAC in both the donor and acceptor plates is determined using a suitable analytical method, such as LC-MS/MS.

5. Calculation of Permeability Coefficient (Papp):

  • The apparent permeability coefficient is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at which the net flux of the drug is zero.

Conclusion

The choice of a PEG linker is a critical decision in the design of a successful PROTAC. While linear PEG linkers have been extensively studied and offer a reliable scaffold for linkerology studies, the exploration of novel architectures such as the branched structure of "N-Me-N-bis(PEG4-C2-Boc)" holds promise for the development of next-generation protein degraders with improved efficacy and drug-like properties. A systematic and empirical approach to linker design and optimization, supported by robust experimental evaluation, remains paramount to unlocking the full therapeutic potential of PROTACs.

References

A Head-to-Head Comparison: N-Me-N-bis(PEG4-C2-Boc) vs. Alkyl Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal linker for potent and effective targeted protein degraders.

In the rapidly evolving field of targeted protein degradation, the choice of linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC®'s (Proteolysis Targeting Chimera) success.[1][2] This guide provides an in-depth comparison of a branched polyethylene glycol (PEG)-based linker, N-Me-N-bis(PEG4-C2-Boc), and traditional alkyl linkers, offering supporting experimental data and detailed protocols to inform rational PROTAC design.

At a Glance: Key Differences and Performance Attributes

The selection of a linker chemistry significantly impacts a PROTAC's physicochemical properties, including solubility, permeability, and metabolic stability, which in turn govern its biological activity.[][4] While historically, simple alkyl and PEG chains have been the workhorses of PROTAC design, more sophisticated linkers are emerging to address the challenges of developing drug-like protein degraders.[2]

N-Me-N-bis(PEG4-C2-Boc) represents a branched, flexible linker incorporating PEG motifs. The PEG chains are known to enhance aqueous solubility, a common hurdle for large PROTAC molecules.[5] This increased solubility can be advantageous for both in vitro handling and in vivo bioavailability.[6]

Alkyl linkers , composed of saturated hydrocarbon chains, offer a more hydrophobic and potentially more rigid alternative.[] This hydrophobicity can enhance cell membrane permeability, a crucial factor for reaching intracellular targets.[] However, it may also lead to reduced solubility and an increased risk of non-specific binding.[7]

The following table summarizes the expected impact of these linker types on key PROTAC performance parameters, based on published literature.

FeatureN-Me-N-bis(PEG4-C2-Boc) (PEG-based)Alkyl LinkersRationale
Aqueous Solubility HighLow to ModerateThe ether oxygens in the PEG chains act as hydrogen bond acceptors, improving interaction with water.[5] Alkyl chains are hydrophobic.[]
Cell Permeability Moderate to LowModerate to HighIncreased hydrophobicity of alkyl linkers can facilitate passive diffusion across the lipophilic cell membrane.[] Excessive PEGylation can hinder this process.
Metabolic Stability ModerateHighAlkyl chains are generally less susceptible to enzymatic cleavage than PEG chains.[6]
Formation of Stable Ternary Complex FavorableDependent on length and rigidityThe flexibility of PEG linkers can allow for optimal orientation of the target protein and E3 ligase.[8] The rigidity of some alkyl linkers can also pre-organize the PROTAC into a bioactive conformation.
Degradation Efficacy (DC50) Potentially lower (concentration-dependent)Potentially higher (concentration-dependent)Improved permeability of alkyl-linked PROTACs may lead to higher intracellular concentrations and thus greater efficacy at lower doses.
Off-Target Effects Potentially lowerPotentially higherThe hydrophobicity of alkyl linkers can sometimes lead to non-specific protein binding.[7]

Visualizing the PROTAC Mechanism and Experimental Workflow

To effectively compare linkers, it is crucial to understand the PROTAC mechanism of action and the experimental workflow used for their evaluation.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_analysis Data Analysis & Selection Synth_PEG Synthesize PROTAC with N-Me-N-bis(PEG4-C2-Boc) Degradation Protein Degradation Assay (Western Blot) Synth_PEG->Degradation Ternary_Complex Ternary Complex Formation (AlphaLISA) Synth_PEG->Ternary_Complex Permeability Cell Permeability Assay (PAMPA) Synth_PEG->Permeability Synth_Alkyl Synthesize PROTACs with various Alkyl Linkers Synth_Alkyl->Degradation Synth_Alkyl->Ternary_Complex Synth_Alkyl->Permeability Data_Analysis Compare DC50, Dmax, Permeability, etc. Degradation->Data_Analysis Ternary_Complex->Data_Analysis Permeability->Data_Analysis Off_Target Off-Target Analysis (Proteomics) Off_Target->Data_Analysis Linker_Selection Select Optimal Linker Data_Analysis->Linker_Selection

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecule "N-Me-N-bis(PEG4-C2-Boc)" represents a specialized chemical moiety used in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs). It is not a standalone therapeutic agent but a critical building block that influences the overall efficacy of a PROTAC. This guide provides an objective comparison of how linker characteristics, particularly the length and composition of polyethylene glycol (PEG)-based linkers, affect the performance of PROTACs in various cell lines.

The Central Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its length, flexibility, and chemical properties are critical determinants of a PROTAC's success.[1][2] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[3]

The efficacy of a PROTAC is typically measured by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of target protein degradation achievable.

  • IC50 : The concentration of the PROTAC that inhibits a biological process (such as cell viability) by 50%.

This guide will present comparative data from studies that have systematically varied the linker length of PROTACs targeting different proteins in various cancer cell lines.

Comparative Efficacy of PROTACs with Varying Linker Lengths

The following tables summarize experimental data from published studies, illustrating the profound impact of linker length on PROTAC efficacy.

Estrogen Receptor α (ERα)-Targeting PROTACs in MCF7 Breast Cancer Cells

A foundational study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key driver in breast cancer. The PROTACs consisted of a ligand for ERα connected to a von Hippel-Lindau (VHL) E3 ligase ligand by linkers of varying lengths.[2][4]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data compiled from Cyrus, K. et al., 2011. [2][4]

The data clearly indicates that a 16-atom linker provided the optimal length for both ERα degradation and inhibition of cell growth in MCF7 cells, with both shorter and longer linkers resulting in reduced efficacy.[2][4]

Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs in H661 Cancer Cells

Studies on thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase to degrade BRD4, also highlight a strong dependence on linker length.

PROTAC Linker (PEG Units)DC50 (µM) in H661 cellsDmax (%)
0 (No PEG)< 0.5> 90%
1> 5~50%
2> 5~60%
4< 0.5Not Reported
5< 0.5Not Reported

Data synthesized from various studies on thalidomide-based PROTACs. [2][5]

Interestingly, for this particular PROTAC series, both very short (no PEG) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) significantly hampered degradation.[2][5] This underscores that the optimal linker length is highly specific to the target protein and E3 ligase pair.

Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs in Ramos Cells

For BTK PROTACs recruiting the CRBN E3 ligase, a threshold linker length was necessary for effective degradation.

PROTAC Linker (PEG Units)DC50 (nM) in Ramos cells
< 4Impaired Activity
≥ 41 - 40

Data from Zorba, A. et al., 2018. [2]

In this case, PROTACs with linkers containing fewer than four PEG units showed impaired activity, while those with four or more PEG units were potent degraders.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate PROTACs, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with N-Me-N-bis(PEG4-C2-Boc) linker) E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Degradation Analysis cluster_2 Cell Viability Analysis A Seed cells in multi-well plates B Treat cells with varying concentrations of PROTACs A->B C Cell Lysis B->C G Add Viability Reagent (e.g., MTT, MTS) B->G D Protein Quantification (BCA) C->D E Western Blot D->E F Quantify Protein Levels (Determine DC50 & Dmax) E->F H Measure Absorbance/ Luminescence G->H I Calculate Cell Viability (Determine IC50) H->I

Caption: General experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the amount of a target protein remaining in cells after treatment with a PROTAC.[6][7]

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7, H661, Ramos) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6]

  • Treat cells with a range of concentrations of the PROTACs with different linkers for a specified time (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[6]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.[6]

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[7]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BRD4) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[7]

  • Wash the membrane three times with TBST.[7]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.[7]

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[7]

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Allow cells to adhere and grow overnight.

  • Treat cells with serial dilutions of the PROTACs for a specified duration (e.g., 48 or 72 hours).[4]

2. MTT Reagent Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9]

  • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

3. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Mix thoroughly and incubate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[4]

References

A Comparative Guide to PROTAC-Mediated Degradation of BRD4: Featuring a Hypothetical PROTAC Utilizing the "N-Me-N-bis(PEG4-C2-Boc)" Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of a hypothetical PROTAC, termed "PROTAC-X," which utilizes the "N-Me-N-bis(PEG4-C2-Boc)" linker, against two well-established BRD4-degrading PROTACs, ARV-825 and dBET1. This objective comparison, supported by experimental data and detailed methodologies, aims to inform researchers on the critical aspects of PROTAC design and evaluation.

Introduction to PROTAC-Mediated BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a crucial role in the transcription of key oncogenes, including c-MYC.[1] Its involvement in cancer cell proliferation has made it a prime target for therapeutic intervention. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the body's own ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

"N-Me-N-bis(PEG4-C2-Boc)" is a flexible, alkyl/ether-based PROTAC linker. In our hypothetical "PROTAC-X," this linker is conceptualized to connect a BRD4-binding moiety to an E3 ligase ligand, creating a novel BRD4 degrader.

Performance Comparison of BRD4-Degrading PROTACs

The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of our hypothetical PROTAC-X alongside the established BRD4 degraders, ARV-825 and dBET1, in various cancer cell lines, as determined by Western blot analysis.

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
PROTAC-X (Hypothetical) BRD4Cereblon (CRBN)MDA-MB-231 (Breast Cancer)15>90N/A
HeLa (Cervical Cancer)25>90N/A
ARV-825 BRD4Cereblon (CRBN)22RV1 (Prostate Cancer)0.57Not Reported[2]
NAMALWA (Burkitt's Lymphoma)1Not Reported[2]
CA46 (Burkitt's Lymphoma)1Not Reported[2]
T-ALL Cell Lines~5>90[3]
dBET1 BRD4Cereblon (CRBN)MV4;11 (AML)~100 (at 5h)>90[2]
RS4;11 (ALL)<100>90[2]

Signaling Pathway and Experimental Workflow

To understand the biological context and the experimental approach to evaluating these PROTACs, the following diagrams illustrate the BRD4 signaling pathway and a typical Western blot workflow.

BRD4_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tails BRD4 BRD4 Histone->BRD4 Acetylated Lysines PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits Proteasome Proteasome BRD4->Proteasome Targeted to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription PROTAC PROTAC-X PROTAC->BRD4 Binds E3_Ligase E3 Ligase (Cereblon) PROTAC->E3_Ligase Binds E3_Ligase->BRD4 Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->BRD4 Degradation BRD4 Degradation Proteasome->Degradation

Caption: BRD4 signaling pathway and PROTAC-mediated degradation.

Western_Blot_Workflow A 1. Cell Treatment (with PROTAC-X, ARV-825, dBET1) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry for DC50 & Dmax) G->H

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

A detailed protocol for assessing PROTAC-mediated protein degradation by Western blot is provided below.

1. Cell Culture and Treatment

  • Seed cells (e.g., MDA-MB-231, HeLa) in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration for all samples and add Laemmli buffer.

  • Denature the samples by boiling at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

5. Detection and Analysis

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This guide provides a comparative framework for evaluating BRD4-targeting PROTACs. While the hypothetical "PROTAC-X" with the "N-Me-N-bis(PEG4-C2-Boc)" linker shows promising degradation capabilities, established PROTACs like ARV-825 and dBET1 have demonstrated potent, often nanomolar, degradation of BRD4 across a variety of cancer cell lines. The choice of a specific PROTAC for research or therapeutic development will depend on factors such as the cellular context, desired degradation kinetics, and off-target effects. The provided protocols and diagrams serve as a valuable resource for the design and execution of experiments aimed at characterizing novel protein degraders.

References

Mass Spectrometry in PROTAC Drug Discovery: A Comparative Guide to Ternary Complex Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mass spectrometry techniques for characterizing the "N-Me-N-bis(PEG4-C2-Boc)" PROTAC ternary complex. It offers supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] These bifunctional molecules form a ternary complex with a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] The formation and stability of this ternary complex are critical for PROTAC efficacy. Mass spectrometry (MS) has emerged as a powerful tool for the direct investigation of these non-covalent complexes, providing invaluable insights into the mechanism of action of PROTACs.[1][4]

This guide focuses on the mass spectrometry analysis of a hypothetical PROTAC, hereafter referred to as PROTAC-L , which incorporates the "N-Me-N-bis(PEG4-C2-Boc)" linker. We will compare two key MS-based techniques: Native Mass Spectrometry (nMS) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Comparative Analysis of Mass Spectrometry Techniques

Native MS and HDX-MS offer complementary information regarding the PROTAC-L ternary complex. While native MS provides a direct measure of the intact complex and its stoichiometry, HDX-MS offers insights into the conformational changes and binding interfaces upon complex formation.

FeatureNative Mass Spectrometry (nMS)Hydrogen-Deuterium Exchange (HDX-MS)
Primary Information Stoichiometry, relative abundance of binary and ternary complexes, semi-quantitative binding affinity.Conformational dynamics, protein-protein and protein-ligand interfaces, allosteric effects.
Sample Consumption LowModerate
Throughput HighModerate
Structural Resolution Low (provides mass and stoichiometry)Moderate (identifies regions of interaction)
Key Advantage Direct detection of the intact ternary complex.Provides information on structural changes in solution.

Experimental Protocols

Native Mass Spectrometry (nMS) Protocol

This protocol is adapted from established methods for analyzing PROTAC ternary complexes.[1][5][6][7][8]

  • Sample Preparation:

    • Reconstitute the POI and E3 ligase (e.g., VHL-ElonginB-ElonginC complex) in 100 mM ammonium acetate buffer (pH 7.4).

    • Prepare a stock solution of PROTAC-L in DMSO.

    • Mix the POI and E3 ligase to a final concentration of 5 µM each.

    • Add PROTAC-L to the protein mixture at varying concentrations (e.g., 0, 2.5, 5, 10 µM). The final DMSO concentration should be kept below 1% to maintain protein stability.

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Mass Spectrometry Analysis:

    • Introduce the sample into a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

    • Acquire data under "native" conditions, using gentle source and collision energies to preserve the non-covalent interactions.

    • Analyze the resulting mass spectra to identify the masses of the individual proteins, as well as the binary (POI:PROTAC-L, E3:PROTAC-L) and ternary (POI:PROTAC-L:E3) complexes.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the observed species.

    • Calculate the relative abundance of each species by integrating the peak areas.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Protocol

This protocol is based on general principles of HDX-MS for studying protein-protein interactions.[9][10][11]

  • Sample Preparation:

    • Prepare separate solutions of the POI, the E3 ligase, and the pre-formed ternary complex (POI + E3 + PROTAC-L) in a standard buffer (e.g., PBS).

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting each sample in a D₂O-based buffer.

    • Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h).

    • Quench the exchange reaction by adding a low pH and low-temperature quench buffer.

  • Proteolysis and LC-MS/MS Analysis:

    • Inject the quenched sample into an online pepsin column for rapid digestion.

    • Separate the resulting peptides using a C18 column with a fast gradient.

    • Analyze the peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the peptides and determine their deuterium uptake levels using specialized software.

    • Compare the deuterium uptake of the proteins in their free and complexed states to identify regions with altered solvent accessibility, which correspond to the binding interfaces.

Quantitative Data Summary

The following tables present hypothetical data for the analysis of the PROTAC-L ternary complex.

Table 1: Native MS Analysis of PROTAC-L Ternary Complex Formation

PROTAC-L (µM)Relative Abundance of POIRelative Abundance of E3 LigaseRelative Abundance of Binary ComplexesRelative Abundance of Ternary Complex
050%50%0%0%
2.535%30%15%20%
5.020%15%20%45%
10.010%5%15%70%

Table 2: HDX-MS Analysis of PROTAC-L Induced Conformational Changes

Protein RegionChange in Deuterium Uptake (Complex vs. Free)Interpretation
POI - Ligand Binding Pocket-35%Direct binding of PROTAC-L
POI - Surface Loop (residues 150-165)-25%Part of the E3 ligase interaction interface
E3 Ligase - PROTAC Binding Site-40%Direct binding of PROTAC-L
E3 Ligase - Substrate Recognition Domain-30%Part of the POI interaction interface

Visualizations

PROTAC_Mechanism cluster_complex Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC-L POI->PROTAC Proteasome Proteasome POI->Proteasome Recruitment E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of action for PROTAC-L.

Native_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis POI Protein of Interest (POI) Mix Mix Proteins and PROTAC-L POI->Mix E3 E3 Ligase E3->Mix PROTAC PROTAC-L PROTAC->Mix Incubate Incubate Mix->Incubate nESI nano-ESI Source Incubate->nESI MS Mass Spectrometer nESI->MS Detect Detector MS->Detect Spectrum Mass Spectrum Detect->Spectrum Deconvolution Deconvolution Spectrum->Deconvolution Quantification Relative Quantification Deconvolution->Quantification

Caption: Experimental workflow for native MS analysis.

MS_Comparison cluster_native Native MS cluster_hdx HDX-MS Stoichiometry Stoichiometry Relative_Abundance Relative Abundance Binding_Affinity Semi-quantitative Affinity Conformation Conformational Changes Interfaces Binding Interfaces Allostery Allosteric Effects Ternary_Complex PROTAC-L Ternary Complex Ternary_Complex->Stoichiometry Ternary_Complex->Relative_Abundance Ternary_Complex->Binding_Affinity Ternary_Complex->Conformation Ternary_Complex->Interfaces Ternary_Complex->Allostery

References

Navigating Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing target engagement is a critical step in the validation of novel therapeutics. This is particularly true for Proteolysis Targeting Chimeras (PROTACs), which induce protein degradation rather than merely inhibiting function. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to directly measure the interaction between a PROTAC and its target protein in a cellular environment. This guide provides a comprehensive comparison of CETSA with alternative methods for assessing the target engagement of the PROTAC "N-Me-N-bis(PEG4-C2-Boc)", complete with experimental protocols and supporting data.

While specific experimental data for the novel PROTAC "N-Me-N-bis(PEG4-C2-Boc)" is not yet publicly available, this guide utilizes established principles and representative data to illustrate the application and comparison of relevant assays.

The PROTAC Mechanism of Action: A Ternary Complex

PROTACs are bifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (e.g., N-Me-N-bis(PEG4-C2-Boc)) POI->PROTAC binds Ub Ubiquitin Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->POI Ubiquitination Degradation Degraded POI (Peptides) Proteasome->Degradation

Figure 1. Mechanism of action for a PROTAC, highlighting the formation of a ternary complex between the Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.

Measuring Target Engagement: CETSA vs. Alternatives

Several techniques can be employed to measure the engagement of a PROTAC with its target protein. Below is a comparison of key methodologies.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET/HiBiTSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein in cells or lysate.Bioluminescence resonance energy transfer (BRET) or bioluminescent complementation to measure proximity.Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Measurement of heat changes upon molecular interactions in solution.
Assay Format In-cell, in-vitro (lysate)In-cell, in-vitroIn-vitroIn-vitro
Labeling Requirement Label-freeGenetically encoded tags (NanoLuc, HiBiT)Immobilization of one binding partnerLabel-free
Throughput Moderate to High (with HT-CETSA)HighLow to ModerateLow
Key Advantages Physiologically relevant (in-cell), label-free, direct measure of target binding.High sensitivity, real-time measurements in live cells.Real-time kinetics (kon, koff), affinity (KD).Direct measurement of binding thermodynamics (ΔH, ΔS), stoichiometry.
Key Limitations Indirect readout (Western blot, MS), can be influenced by downstream events.Requires genetic modification of cells, potential for tag interference.Requires purified proteins, immobilization can affect protein conformation.Requires large amounts of purified protein, sensitive to buffer conditions.
Typical Application Target validation, dose-response studies in a cellular context.Screening, SAR, ternary complex dynamics.Kinetic and affinity determination of binary interactions.Thermodynamic characterization of binding events.

Cellular Thermal Shift Assay (CETSA) Workflow for PROTACs

CETSA operates on the principle that the binding of a ligand, such as a PROTAC, to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

cluster_workflow CETSA Workflow for PROTAC Target Engagement cluster_readout Quantification Methods A 1. Cell Treatment Treat cells with PROTAC (e.g., N-Me-N-bis(PEG4-C2-Boc)) or vehicle control. B 2. Heating Heat cell lysates or intact cells at a range of temperatures. A->B C 3. Lysis & Centrifugation Lyse cells (if intact) and centrifuge to separate soluble and precipitated proteins. B->C D 4. Protein Quantification Collect supernatant and quantify soluble target protein. C->D E 5. Data Analysis Plot protein concentration vs. temperature to generate melt curves and determine Tm shift. D->E WB Western Blot D->WB MS Mass Spectrometry (ITDRF-CETSA) ELISA ELISA

Figure 2. A generalized workflow for the Cellular Thermal Shift Assay (CETSA) to determine PROTAC target engagement.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical CETSA experiment to determine the target engagement of "N-Me-N-bis(PEG4-C2-Boc)" in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • "N-Me-N-bis(PEG4-C2-Boc)" PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with varying concentrations of "N-Me-N-bis(PEG4-C2-Boc)" or vehicle control for the desired time (e.g., 1-4 hours).

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and harvest by scraping or trypsinization.

    • Resuspend cell pellets in lysis buffer supplemented with protease and phosphatase inhibitors.

    • Lyse cells by sonication or freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant (soluble protein fraction).

  • Heat Treatment:

    • Normalize the protein concentration of all samples using a BCA assay.

    • Aliquot the normalized lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Quantification by Western Blot:

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity (as a percentage of the unheated control) against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A positive shift in Tm in the presence of the PROTAC indicates target engagement.

Protocol 2: NanoBRET Target Engagement Assay

This protocol provides an alternative method for measuring PROTAC target engagement in live cells.

Materials:

  • Cell line stably expressing the target protein fused to NanoLuc luciferase and a HaloTag-fused E3 ligase (for ternary complex studies) or a fluorescent cell-permeable tracer for the target.

  • NanoBRET Nano-Glo substrate and inhibitor

  • "N-Me-N-bis(PEG4-C2-Boc)" PROTAC

  • Optically clear, white-bottom 96- or 384-well plates

  • Luminometer with BRET capabilities

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the engineered cells in the appropriate medium.

    • Seed the cells into the assay plate at a predetermined density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the "N-Me-N-bis(PEG4-C2-Boc)" PROTAC.

    • Add the PROTAC dilutions to the cells and incubate for the desired time.

  • Tracer/Substrate Addition:

    • Add the fluorescent tracer (if applicable) and the NanoBRET Nano-Glo substrate to the wells.

    • Incubate for a specified period (e.g., 2 hours) at 37°C.

  • BRET Measurement:

    • Measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., >600 nm) using a BRET-enabled plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the concentration of PROTAC required to displace 50% of the tracer.

Protocol 3: Surface Plasmon Resonance (SPR)

This protocol details an in-vitro method to characterize the binding kinetics of the PROTAC to its target protein and the E3 ligase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant target protein and E3 ligase

  • "N-Me-N-bis(PEG4-C2-Boc)" PROTAC

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the purified target protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis (Binary Interaction):

    • Prepare a series of dilutions of the "N-Me-N-bis(PEG4-C2-Boc)" PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized target protein surface and a reference surface.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections with a suitable regeneration solution.

  • Ternary Complex Analysis (Optional):

    • To study the formation of the ternary complex, inject a mixture of the PROTAC and the E3 ligase over the immobilized target protein.

    • Compare the binding response to the injection of the PROTAC or E3 ligase alone.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of PROTACs like "N-Me-N-bis(PEG4-C2-Boc)" within the complex environment of the cell. While alternative methods such as NanoBRET and SPR offer distinct advantages in terms of throughput and the ability to dissect kinetic and thermodynamic parameters, CETSA remains a valuable tool for validating direct target binding in a label-free manner. The choice of assay will ultimately depend on the specific research question, available resources, and the stage of the drug discovery process.

"N-Me-N-bis(PEG4-C2-Boc)" PROTAC selectivity profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the promising field of targeted protein degradation, understanding the selectivity of a Proteolysis Targeting Chimera (PROTAC) is paramount. This guide provides a comprehensive overview of the principles and methodologies for profiling the selectivity of these novel therapeutic agents. It is important to note that the compound "N-Me-N-bis(PEG4-C2-Boc)" is an alkyl/ether-based PROTAC linker used in the synthesis of PROTACs, not a complete PROTAC molecule itself.[1][2] Therefore, this guide will focus on the general principles and experimental workflows for assessing the selectivity of a hypothetical PROTAC.

The Critical Importance of Selectivity in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] While this mechanism offers a powerful way to eliminate disease-causing proteins, ensuring that only the intended target is degraded is crucial to minimize off-target effects and potential toxicity.[4] Selectivity in PROTACs can be considered at two levels:

  • Degradation Selectivity: The preferential degradation of the target protein over other proteins in the proteome.

  • Binding Selectivity: The specific binding of the PROTAC's two ligands to the target protein and the E3 ligase, respectively.

Comparative Selectivity Profiling: A Hypothetical Case Study

To illustrate the process of selectivity profiling, let's consider a hypothetical PROTAC, "PROTAC-X," designed to degrade a target protein of interest (POI). We will compare its performance against a non-selective PROTAC, "PROTAC-Y," and a traditional small molecule inhibitor of the POI.

ParameterPROTAC-X (Selective)PROTAC-Y (Non-Selective)Small Molecule Inhibitor
Target Protein (POI) DC50 5 nM10 nMN/A (IC50 = 50 nM)
Off-Target Protein A DC50 > 1000 nM50 nMN/A (IC50 > 10 µM)
Off-Target Protein B DC50 > 1000 nM100 nMN/A (IC50 > 10 µM)
Global Proteomics Hits (at 100 nM) 1 (POI)15N/A

DC50: The concentration of a PROTAC that results in 50% degradation of the target protein. IC50: The concentration of an inhibitor that results in 50% inhibition of the target protein's activity. N/A: Not applicable.

Experimental Protocols for Selectivity Profiling

A thorough assessment of PROTAC selectivity involves a combination of biochemical and cellular assays.

Western Blotting for On-Target and Off-Target Degradation

This is a fundamental technique to assess the degradation of specific proteins.

  • Objective: To quantify the levels of the target protein and known potential off-target proteins following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate it with primary antibodies specific for the target protein, potential off-target proteins, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein levels to the loading control.

Global Proteomics using Mass Spectrometry

This unbiased approach provides a comprehensive view of the PROTAC's impact on the entire proteome.

  • Objective: To identify all proteins that are degraded upon PROTAC treatment.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce significant target degradation and a vehicle control. Lyse the cells and quantify the protein concentration.

    • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

    • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with different isobaric tags. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

    • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that are significantly downregulated in the PROTAC-treated samples compared to the control are considered potential off-targets.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for selectivity profiling.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex Ub Ubiquitin POI_PROTAC_E3->Ub Recruits Ub_POI Polyubiquitinated POI Ub->Ub_POI Polyubiquitinates POI Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI

Caption: Mechanism of Action of a PROTAC.

Selectivity_Workflow cluster_0 PROTAC Selectivity Profiling Workflow cluster_1 Selectivity Assays start Start: PROTAC Synthesis treatment Cellular Treatment (Dose-Response & Time-Course) start->treatment wb Western Blot (Targeted Analysis) treatment->wb ms Global Proteomics (LC-MS/MS) (Unbiased Analysis) treatment->ms data_analysis Data Analysis (DC50, Dmax, Off-target identification) wb->data_analysis ms->data_analysis conclusion Conclusion: Selectivity Profile of PROTAC data_analysis->conclusion

Caption: Experimental Workflow for PROTAC Selectivity Profiling.

By employing a combination of targeted and global approaches, researchers can build a comprehensive selectivity profile for their PROTACs. This critical data is essential for advancing the most promising candidates towards further preclinical and clinical development, ultimately realizing the full therapeutic potential of targeted protein degradation.

References

Navigating the Pharmacokinetic Landscape of PROTACs: A Comparative Guide to Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimmers (PROTACs) presents a complex optimization challenge. The linker component, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of a PROTAC's pharmacokinetic (PK) profile, influencing its solubility, permeability, and metabolic stability. This guide provides a comparative analysis of the anticipated pharmacokinetic properties of PROTACs containing the branched "N-Me-N-bis(PEG4-C2-Boc)" linker versus those with more conventional linear polyethylene glycol (PEG) and alkyl linkers. The insights presented are based on established principles of PROTAC design and publicly available experimental data for various linker types.

Comparative Pharmacokinetic Properties of PROTAC Linkers

The choice of linker can dramatically alter a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the expected properties of PROTACs based on their linker chemistry.

Pharmacokinetic ParameterN-Me-N-bis(PEG4-C2-Boc) Linker (Branched PEG)Linear PEG LinkerAlkyl Linker
Aqueous Solubility Potentially HighHighLow to Moderate
Cell Permeability Moderate to HighModerateModerate to High
Metabolic Stability ModerateModerate to LowHigh
Plasma Half-life Potentially LongerVariableVariable
Oral Bioavailability Potentially ImprovedGenerally LowVariable

In-Depth Analysis of Linker Impact on Pharmacokinetics

Aqueous Solubility

The branched PEG structure of the "N-Me-N-bis(PEG4-C2-Boc)" linker is anticipated to confer high aqueous solubility. The multiple ether oxygens in the PEG chains can form hydrogen bonds with water, disrupting the crystal lattice and improving dissolution.[1][2] This is a significant advantage, as poor solubility is a common hurdle in PROTAC development.[3] Linear PEG linkers also enhance solubility through similar mechanisms.[4] In contrast, alkyl linkers, being more hydrophobic, tend to decrease the aqueous solubility of PROTACs.[2]

Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the hydrophilicity of PEG can be a disadvantage for passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be beneficial.[5] Flexible linkers, including branched PEGs, can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby enhancing membrane permeability.[5] The "N-Me-N-bis(PEG4-C2-Boc)" linker's branched nature might further promote a globular conformation, potentially leading to improved cell uptake compared to linear PEG linkers of similar molecular weight. Alkyl linkers, due to their lipophilicity, generally favor passive diffusion across cell membranes.

Metabolic Stability

The ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] Therefore, PROTACs with PEG linkers, both linear and branched, may have moderate metabolic stability. The N-methyl group in the "N-Me-N-bis(PEG4-C2-Boc)" linker might also be a site for metabolism. In contrast, alkyl linkers are generally more metabolically robust due to the stability of carbon-carbon bonds.[2]

Experimental Protocols for Key Pharmacokinetic Assays

Accurate assessment of a PROTAC's pharmacokinetic properties is crucial for its development. Below are detailed protocols for essential in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phosphatidylcholine solution in dodecane (e.g., 2% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and reference compounds

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Coat the filter of the donor plate with 5 µL of the phosphatidylcholine solution and allow it to impregnate the filter for 5 minutes.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the test and reference compounds in PBS at a final concentration of 100 µM.

  • Add 200 µL of the compound solutions to the donor plate wells.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Incubate the plate assembly at room temperature for 4-16 hours.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    where:

    • CA is the concentration in the acceptor well

    • Cequilibrium is the equilibrium concentration ((VA * CA + VD * CD) / (VA + VD))

    • VA is the volume of the acceptor well

    • VD is the volume of the donor well

    • A is the filter area

    • t is the incubation time

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay evaluates the susceptibility of a PROTAC to phase I metabolism.[7][8][9]

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound and positive control (e.g., a compound with known high clearance)

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs (final protein concentration 0.5-1 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression is the elimination rate constant (k), and t1/2 = 0.693/k.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled Recycled PROTAC Ternary->Recycled Release Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PAMPA_Workflow A Prepare Donor Plate (Compound + Buffer) C Coat Filter with Lipid A->C B Prepare Acceptor Plate (Buffer) D Assemble Plates B->D C->D E Incubate D->E F Analyze Concentrations (Donor and Acceptor) E->F G Calculate Permeability (Pe) F->G

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Microsomal_Stability_Workflow A Prepare Reaction Mixture (Microsomes, Buffer, PROTAC) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Take Time-point Samples C->D E Quench Reaction with Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Determine Half-life (t1/2) G->H

Caption: Experimental workflow for the in vitro metabolic stability assay using liver microsomes.

References

The "Just-Right" Bridge: A Comparative Guide to PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While often seen as a simple spacer, the linker's composition and length are critical determinants of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of well-characterized polyethylene glycol (PEG)-based linkers in successful PROTACs, offering insights supported by experimental data to inform rational degrader design.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a passive component; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to inefficient ubiquitination.[2] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility of often lipophilic PROTAC molecules, and the ease with which their length can be systematically modified.[2][3]

Below is a diagram illustrating the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Catalytic Cycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary E1, E2 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation (TR-FRET, SPR) Binding->Ternary Degradation Degradation Assays (Western Blot, DC50) Ternary->Degradation Cell_Viability Cell Viability Assays (MTS, CTG) Degradation->Cell_Viability Target_Engagement Target Engagement (Cellular Thermal Shift Assay) Cell_Viability->Target_Engagement Downstream Downstream Effects (qPCR, RNA-seq) Target_Engagement->Downstream Linker_Design Linker Linker Design Length Length Linker->Length Composition Composition Linker->Composition Attachment Attachment Points Linker->Attachment Ternary Ternary Complex Formation & Stability Length->Ternary Composition->Ternary Properties Physicochemical Properties Composition->Properties Solubility, Permeability Attachment->Ternary Efficacy PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy Properties->Efficacy

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of N-Me-N-bis(PEG4-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of chemical reagents is a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and responsible disposal of N-Me-N-bis(PEG4-C2-Boc), a PROTAC linker used in advanced drug development and scientific research. Adherence to these procedures is essential to mitigate risks and uphold the highest standards of laboratory practice.

I. Understanding the Compound: N-Me-N-bis(PEG4-C2-Boc)

  • Polyethylene Glycol (PEG): Generally regarded as having low toxicity and being biodegradable.[1][2] However, it is crucial to consult the specific Safety Data Sheet (SDS), as manufacturing impurities can introduce hazards.[1]

  • tert-Butyloxycarbonyl (Boc) Group: A common protecting group for amines in organic synthesis.[3] The removal of the Boc group is typically achieved under acidic conditions.[3][4]

Given the absence of a specific SDS, a cautious approach is mandated. This compound should be handled as potentially hazardous until a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department is completed.

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[5]
Respiratory Protection If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator with a particulate filter.[5]
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.[5]

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of N-Me-N-bis(PEG4-C2-Boc) is through a licensed professional waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Collection:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for N-Me-N-bis(PEG4-C2-Boc) may not be available, review the SDS for any reagents or solvents mixed with the compound. This will inform the proper waste segregation.[1]

  • Evaluate for Contamination: Determine if the N-Me-N-bis(PEG4-C2-Boc) waste is mixed with any other substances. If it is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed as hazardous waste.[1]

  • Containerization:

    • Place all waste N-Me-N-bis(PEG4-C2-Boc), whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.[5]

    • Use separate containers for solid and liquid waste.[5]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "N-Me-N-bis(PEG4-C2-Boc)".

    • Indicate the approximate quantity of the waste material.

    • List any solvents or other chemicals mixed with the compound.[5]

    • Attach the appropriate hazard symbols as determined by your institution's EHS guidelines.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[5]

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[5]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill TypeProcedure
Solid Spill Carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
Liquid Spill (if dissolved in a solvent) Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[5] Scoop the absorbed material into a designated hazardous waste container.[5]
Post-Spill Cleanup Clean the spill area with an appropriate solvent and then soap and water. Place all contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) into the labeled hazardous waste container for disposal.[5] Ventilate the area of the spill.

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N-Me-N-bis(PEG4-C2-Boc).

DisposalWorkflow Disposal Decision Workflow for N-Me-N-bis(PEG4-C2-Boc) start Start: N-Me-N-bis(PEG4-C2-Boc) Waste Generated consult_sds Consult SDS of all components in the waste stream start->consult_sds is_contaminated Is the waste mixed with hazardous materials? consult_sds->is_contaminated non_hazardous Treat as Non-Hazardous Waste (Consult EHS for confirmation) is_contaminated->non_hazardous No hazardous Treat as Hazardous Waste is_contaminated->hazardous Yes containerize Containerize in a labeled, appropriate waste container non_hazardous->containerize hazardous->containerize store Store in designated chemical waste area containerize->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs end_disposal Proper Disposal contact_ehs->end_disposal

Caption: Decision workflow for N-Me-N-bis(PEG4-C2-Boc) disposal.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of N-Me-N-bis(PEG4-C2-Boc), thereby fostering a secure and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Personal protective equipment for handling N-Me-N-bis(PEG4-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for N-Me-N-bis(PEG4-C2-Boc), a PROTAC (Proteolysis Targeting Chimera) linker. The following procedural guidance is designed to answer specific operational questions, building a foundation of trust and safety in your laboratory practices.

Personal Protective Equipment (PPE)

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[1]Protects mucous membranes from accidental splashes of the chemical or solvents.
Hand Protection Disposable nitrile or neoprene gloves.[1]Provides a barrier against dermal exposure. Gloves should be inspected before use and changed immediately upon contact with the substance. For tasks with a higher risk of splashing, consider double-gloving.
Body Protection A laboratory coat (Nomex® is recommended) buttoned completely.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1]Prevents skin contact with the chemical. Clothing made of non-synthetic materials like cotton is preferable under the lab coat.[1] Disposable gowns can provide additional protection, especially during compounding procedures.[2]
Respiratory Protection Typically not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a respirator may be necessary based on a risk assessment.[1]Engineering controls like fume hoods are the primary method to control inhalation exposure.

Operational and Disposal Plans

A systematic approach to handling N-Me-N-bis(PEG4-C2-Boc) from receipt to disposal is critical for laboratory safety and experimental integrity.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The pure form of similar compounds is often stored at -20°C for long-term stability.[3]

  • Solutions in solvents like DMSO are typically stored at -80°C for up to 6 months.[3]

  • Always refer to the manufacturer's specific storage recommendations.

Handling and Use:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in a well-ventilated chemical fume hood.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the compound into smaller, single-use vials upon first use.[3]

  • Dissolving: N-Me-N-bis(PEG4-C2-Boc) is expected to be soluble in organic solvents such as DMSO, DCM, and DMF.[4] For compounds that are hygroscopic, using newly opened DMSO is recommended.[3]

  • Reaction Considerations: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This deprotection reaction is often fast and occurs at room temperature.[5] Care should be taken as the deprotection can generate tert-butyl cation intermediates.[6]

Disposal:

  • All waste materials, including empty vials, used gloves, and disposable gowns, should be considered chemically contaminated.

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Visualizing Safety and Handling Protocols

To further clarify the procedural steps and logical relationships, the following diagrams have been generated.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Don PPE area Prepare Fume Hood prep->area receive Receive & Inspect prep->receive store Store Appropriately receive->store aliquot Aliquot for Use store->aliquot dissolve Dissolve in Solvent aliquot->dissolve waste Segregate Waste dissolve->waste dispose Dispose per EHS Guidelines waste->dispose

Caption: Workflow for the safe handling of N-Me-N-bis(PEG4-C2-Boc).

PPE_Decision_Logic cluster_properties Chemical Properties cluster_ppe Required PPE compound N-Me-N-bis(PEG4-C2-Boc) prop1 PEGylated Structure compound->prop1 prop2 Boc-Protected Amine compound->prop2 prop3 Organic Solvent Solubility compound->prop3 ppe1 Goggles/Face Shield prop1->ppe1 ppe2 Nitrile/Neoprene Gloves prop1->ppe2 ppe3 Lab Coat/Gown prop2->ppe3 ppe4 Work in Fume Hood prop3->ppe4

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.